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Core Science & Biosynthesis

Foundational

Synthesis of 2-Methylpiperazine-2-carboxylicaciddihydrochloride from starting materials

An In-Depth Technical Guide Part 1: Strategic Overview & Retrosynthetic Analysis 2-Methylpiperazine-2-carboxylic acid (often referred to as 2-Me-Piz-2-COOH) represents a critical scaffold in medicinal chemistry. As a con...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Part 1: Strategic Overview & Retrosynthetic Analysis

2-Methylpiperazine-2-carboxylic acid (often referred to as 2-Me-Piz-2-COOH) represents a critical scaffold in medicinal chemistry. As a conformationally restricted, cyclic analogue of


-methylalanine, it serves as a non-proteinogenic amino acid building block. Its quaternary carbon center at the C2 position confers resistance to enzymatic degradation and stabilizes specific peptide secondary structures, making it invaluable in the design of peptidomimetics and NMDA receptor modulators.

Synthesizing this target presents a specific challenge: the construction of a sterically hindered quaternary center within a heterocycle. While standard piperazine syntheses are routine, the introduction of the C2-methyl group requires precise methodology to avoid elimination side reactions or racemization (if chiral).

Retrosynthetic Logic

The most robust industrial route disconnects the piperazine ring into two linear precursors: a 1,2-diamine and a vicinal dihalo-ester . This "Cyclization Strategy" allows for the simultaneous formation of the heterocycle and the quaternary center.

Retrosynthetic Pathway:

  • Target: 2-Methylpiperazine-2-carboxylic acid dihydrochloride.

  • Precursor 1 (Ring Closure): 1,4-Dibenzyl-2-methylpiperazine-2-carboxylic acid ester.

  • Starting Materials: N,N'-Dibenzylethylenediamine + Ethyl 2,3-dibromo-2-methylpropionate.

  • Feedstock: Ethyl Methacrylate (for the propionate).

Retrosynthesis Target 2-Methylpiperazine-2-carboxylic acid dihydrochloride Intermediate 1,4-Dibenzyl-2-methylpiperazine- 2-carboxylate Target->Intermediate Deprotection & Hydrolysis Precursors N,N'-Dibenzylethylenediamine + Ethyl 2,3-dibromo-2-methylpropionate Intermediate->Precursors Double N-Alkylation (Cyclization) Feedstock Ethyl Methacrylate + Bromine Precursors->Feedstock Bromination

Figure 1: Retrosynthetic analysis showing the disconnection of the piperazine ring to accessible linear precursors.

Part 2: Detailed Synthetic Protocol

This guide details the Cyclization Route , favored for its scalability and use of readily available starting materials.[1] The protocol is divided into three distinct phases: Precursor Preparation, Cyclization, and Global Deprotection.

Phase 1: Preparation of Ethyl 2,3-dibromo-2-methylpropionate

Note: This material is commercially available but often expensive. In-house synthesis from ethyl methacrylate is cost-effective for scale-up.

Reagents:

  • Ethyl Methacrylate (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Dichloromethane (DCM) or Carbon Tetrachloride (

    
    )
    

Protocol:

  • Cool a solution of Ethyl Methacrylate (0.5 M in DCM) to 0°C under an inert nitrogen atmosphere.

  • Add elemental Bromine dropwise over 60 minutes. Maintain temperature < 5°C to prevent polymerization.

  • Stir at room temperature for 2 hours until the red bromine color persists (indicating excess).

  • Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess bromine.
    
  • Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
  • Yield: Quantitative. Purity: >95%. Used directly in Phase 2.

Phase 2: Cyclization to the Piperazine Core

This is the critical step. The reaction involves a double nucleophilic substitution. The steric bulk of the alpha-methyl group makes the second displacement (at the quaternary center) slower, requiring thermal energy.

Reagents:

  • N,N'-Dibenzylethylenediamine (1.0 eq)

  • Ethyl 2,3-dibromo-2-methylpropionate (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve N,N'-Dibenzylethylenediamine (100 mmol) and TEA (220 mmol) in anhydrous Toluene (500 mL). Heat to 60°C.

  • Addition: Add the crude Ethyl 2,3-dibromo-2-methylpropionate (110 mmol) dissolved in Toluene dropwise over 2 hours. Crucial: Slow addition minimizes oligomerization.

  • Reflux: Heat the mixture to reflux (110°C) for 16–24 hours. Monitor by TLC or LC-MS for the disappearance of the diamine.

  • Workup:

    • Cool to room temperature.[2] Filter off the precipitated triethylamine hydrobromide salts.

    • Wash the filtrate with water (2 x 200 mL) and brine (1 x 200 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: The crude oil is often purified via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield Ethyl 1,4-dibenzyl-2-methylpiperazine-2-carboxylate .

Mechanism of Action: The reaction proceeds via an initial


 attack by one amine nitrogen on the less hindered 

-carbon (primary bromide). This forms a linear intermediate. The second amine nitrogen then performs an intramolecular

attack on the hindered

-carbon (tertiary bromide) to close the ring.
Phase 3: Global Deprotection & Salt Formation

The benzyl groups protect the amines during cyclization, and the ethyl ester protects the acid. We remove all protecting groups to yield the final dihydrochloride salt.

Reagents:

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Gas (

    
    ) (1 atm or 50 psi)
    
  • Ethanol (Solvent)

  • 6M Hydrochloric Acid (HCl)

Protocol:

  • Hydrogenolysis: Dissolve the benzylated intermediate in Ethanol. Add 10 wt% Pd/C. Hydrogenate at 50 psi (Parr shaker) at 50°C for 12 hours.

    • Checkpoint: Monitor by MS for the loss of both benzyl groups (M-90 and M-180 fragments).

  • Filtration: Filter the catalyst through a Celite pad. Concentrate the filtrate to obtain Ethyl 2-methylpiperazine-2-carboxylate .

  • Hydrolysis: Dissolve the residue in 6M HCl (10 volumes). Reflux for 4–6 hours. This hydrolyzes the ethyl ester to the carboxylic acid.

  • Isolation: Concentrate the aqueous solution to dryness in vacuo.

  • Crystallization: Triturate the residue with Acetone or Diethyl Ether to induce crystallization. Filter the white solid.[3]

  • Product: 2-Methylpiperazine-2-carboxylic acid dihydrochloride .

Part 3: Process Visualization
Experimental Workflow

The following diagram illustrates the critical process parameters (CPPs) and logical flow of the synthesis.

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization (Critical Step) cluster_2 Phase 3: Deprotection Step1 Bromination of Ethyl Methacrylate (0°C, DCM) Step2 Mix Diamine + Base in Toluene (60°C) Step1->Step2 Crude Dibromide Step3 Slow Addition of Dibromide (Prevents Oligomers) Step2->Step3 Step4 Reflux (110°C, 24h) Ring Closure Step3->Step4 Step5 Pd/C Hydrogenolysis (Remove Benzyl groups) Step4->Step5 Purified Intermediate Step6 Acid Hydrolysis (6M HCl) (Cleave Ester) Step5->Step6 Step7 Final Crystallization (Acetone/Ether) Step6->Step7

Figure 2: Step-by-step experimental workflow emphasizing the critical cyclization phase.

Part 4: Analytical Data & Specifications

To ensure the integrity of the synthesized compound, the following analytical specifications must be met.

Table 1: Physicochemical Properties & Expected Data

ParameterSpecificationNotes
Chemical Formula

Dihydrochloride salt form
Molecular Weight 144.17 (free base) / 217.09 (salt)
Appearance White to Off-White Crystalline SolidHygroscopic; store in desiccator

NMR (

)

1.65 (s, 3H,

), 3.1-3.8 (m, 6H, Ring protons)
The singlet at ~1.65 ppm is diagnostic for the quaternary methyl group.[4][5]

NMR (

)
Quaternary C at ~65 ppm; Carbonyl at ~172 ppmConfirm absence of benzyl peaks (128-130 ppm).
Mass Spectrometry

ESI Mode (Positive)
Solubility Highly soluble in Water; Insoluble in Ether/DCM
Part 5: Alternative Routes & Troubleshooting

While the cyclization route described above is standard, researchers may encounter specific challenges.

1. Low Yield in Cyclization:

  • Cause: Elimination of HBr from the tertiary bromide to form the alkene (Ethyl 2-bromomethacrylate) instead of substitution.

  • Solution: Use a polar aprotic solvent (DMF or Acetonitrile) to enhance the nucleophilicity of the amine, or lower the temperature and extend reaction time. However, Toluene reflux is generally preferred to overcome the steric barrier of the quaternary center.

2. Stereoselectivity (If Chiral Material is Required): The protocol above yields a racemic product.

  • Resolution: The racemic ester can be resolved using chiral HPLC or by fractional crystallization with a chiral acid (e.g., Tartaric acid) before the final hydrolysis.

  • Asymmetric Synthesis: Requires the "Self-Regeneration of Stereocenters" (SRS) approach using Seebach's oxazolidinone, starting from optically pure Alanine or Serine derivatives, but this is significantly more complex (6+ steps).

References
  • BenchChem. (2025).[2] An In-depth Technical Guide to Methyl Piperazine-2-carboxylate. Retrieved from

  • ChemicalBook. (2024). Piperazine-2-carboxylic acid Synthesis and Derivatives. Retrieved from

  • Google Patents. (2021).[6] WO2021252666A1 - Brm targeting compounds and associated methods of use.[6] (Describes the use of 2-methylpiperazine-2-carboxylic acid as a building block). Retrieved from

  • Google Patents. (2004). WO2004084898 - Preparation of Piperazine-2-carboxylic acid derivatives. Retrieved from

  • Alfa Chemistry. (2024). Bucherer-Bergs Reaction: Mechanisms and Applications. Retrieved from

Sources

Exploratory

Elucidating the Mechanism of Action of 2-Methylpiperazine-2-carboxylic acid dihydrochloride: A Technical Guide for Drug Development Professionals

Executive Summary 2-Methylpiperazine-2-carboxylic acid dihydrochloride is a novel small molecule with a chemical structure suggestive of potential biological activity. The core piperazine scaffold is a well-established p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpiperazine-2-carboxylic acid dihydrochloride is a novel small molecule with a chemical structure suggestive of potential biological activity. The core piperazine scaffold is a well-established pharmacophore present in a multitude of approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4][5][6][7] This guide outlines a comprehensive, tiered research strategy for the elucidation of its mechanism of action (MOA). The proposed workflow is designed to systematically identify the molecular target(s), delineate the affected signaling pathways, and characterize the compound's physiological effects. This document serves as a roadmap for researchers, scientists, and drug development professionals embarking on the investigation of this and other novel chemical entities. The approach detailed herein emphasizes scientific rigor, employing a combination of high-throughput screening, in-vitro biochemical and cellular assays, and target validation methodologies to build a robust understanding of the compound's biological function.

Introduction: Structural Rationale and Therapeutic Potential

The chemical structure of 2-Methylpiperazine-2-carboxylic acid dihydrochloride presents several features that warrant investigation into its potential pharmacological activity. The piperazine ring is a privileged scaffold in medicinal chemistry, known for its conformational flexibility and ability to interact with a wide range of biological targets.[2][4][6] Numerous piperazine derivatives exhibit activity at neurotransmitter receptors, ion channels, and enzymes.[1][5] The presence of a carboxylic acid moiety suggests the potential for ionic interactions with receptor or enzyme active sites, a common feature in drug-target binding. Furthermore, the specific stereochemistry of the 2-methyl and 2-carboxylic acid substitutions will likely confer a unique pharmacological profile.

Given the prevalence of the piperazine motif in CNS-active drugs, initial hypotheses for the mechanism of action of 2-Methylpiperazine-2-carboxylic acid dihydrochloride could center on targets within the nervous system. A recent study on piperazine-2-carboxylic acid derivatives demonstrated their potential as anticholinesterase agents for conditions like Alzheimer's disease, highlighting a plausible avenue of investigation.[8][9] However, a broad and unbiased screening approach is essential to uncover novel and unexpected biological activities.

This guide proposes a systematic, multi-tiered approach to de-orphanize this compound, moving from broad, high-throughput screening to focused, in-depth mechanistic studies.[10]

A Tiered Strategy for Mechanism of Action Elucidation

A successful MOA study requires a logical progression from broad discovery to specific validation.[11] The proposed strategy is divided into three tiers:

  • Tier 1: High-Throughput Screening (HTS) and Target Identification. The initial phase focuses on identifying any biological activity of the compound through broad screening against diverse target classes.

  • Tier 2: In-Vitro Target Validation and Pathway Analysis. Once a preliminary target or activity is identified, this tier aims to confirm the interaction and begin to map the downstream cellular consequences.

  • Tier 3: Cellular and In-Vivo Model Systems. The final tier involves studying the compound's effects in more complex, physiologically relevant systems to understand its integrated biological effects.

Below is a visual representation of this strategic workflow.

MOA_Workflow cluster_0 Tier 1: Target Identification cluster_1 Tier 2: In-Vitro Validation cluster_2 Tier 3: System-Level Analysis T1_Start Compound 2-Methylpiperazine-2- carboxylic acid dihydrochloride T1_HTS High-Throughput Screening (GPCRs, Ion Channels, Kinases, etc.) T1_Start->T1_HTS T1_Pheno Phenotypic Screening (e.g., Cell Viability, Reporter Assays) T1_Start->T1_Pheno T1_Hit Hit Identification & Prioritization T1_HTS->T1_Hit T1_Pheno->T1_Hit T2_Binding Direct Binding Assays (SPR, ITC) T1_Hit->T2_Binding Primary Hit T2_Functional Functional Assays (Enzyme Kinetics, Second Messenger) T1_Hit->T2_Functional Primary Hit T2_Validation Target Validated T2_Binding->T2_Validation T2_Functional->T2_Validation T2_Pathway Pathway Analysis (Western Blot, qPCR) T2_Pathway->T2_Validation T3_Cellular Cellular Models (Disease-relevant cell lines) T2_Validation->T3_Cellular Validated Target T3_InVivo In-Vivo Models (Animal models of disease) T3_Cellular->T3_InVivo T3_MOA Mechanism of Action Established T3_InVivo->T3_MOA

Caption: A three-tiered workflow for elucidating the mechanism of action.

Tier 1: High-Throughput Screening & Target Identification

The initial step is to cast a wide net to identify potential biological targets.[12] This can be achieved through a combination of target-based and phenotypic screening.

Target-Based Screening Panels

Screening against large, predefined panels of molecular targets can rapidly identify direct interactions.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of membrane receptors, GPCRs are common drug targets.[13][14] Screening panels that measure second messenger production (e.g., cAMP, IP3, calcium mobilization) upon compound exposure are highly informative.[15]

  • Ion Channels: Ion channels are another major class of drug targets.[16][17] High-throughput ion channel screening can be performed using fluorescence-based assays or automated electrophysiology.[18][19][20]

  • Kinase Panels: Broad kinase profiling assays are essential to identify any potential activity against this large family of enzymes, which are critical in cellular signaling.

Phenotypic Screening

Phenotypic screens assess the effect of the compound on cellular behavior without a preconceived target.

  • Cell Viability/Proliferation Assays: Using a panel of diverse cancer cell lines can reveal potential anti-proliferative effects.

  • High-Content Imaging: This approach can identify changes in cellular morphology, protein localization, or other visual phenotypes induced by the compound.

  • Reporter Gene Assays: Cell lines with reporter genes linked to specific signaling pathways (e.g., NF-κB, CREB) can indicate which pathways are modulated by the compound.

Experimental Protocol: Broad-Spectrum GPCR Screening

This protocol describes a typical calcium mobilization assay for screening GPCR activity.

  • Cell Culture: Plate cells expressing the GPCR of interest (e.g., HEK293 or CHO cells) in 384-well black, clear-bottom plates and culture overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8) dissolved in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of 2-Methylpiperazine-2-carboxylic acid dihydrochloride. Use a liquid handler to add the compound to the assay plate.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis: Analyze the fluorescence kinetics to determine the concentration-response curve and calculate the EC50 or IC50 of the compound.

Tier 2: In-Vitro Target Validation & Pathway Analysis

Once a "hit" is identified in Tier 1, the next crucial step is to validate the interaction and understand its immediate molecular consequences.[21]

Direct Binding Assays

These assays confirm a direct physical interaction between the compound and the putative target protein.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over the surface to measure binding kinetics (kon and koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): A solution-based method that measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[22]

Functional Assays

These experiments confirm that the binding event translates into a functional modulation of the target.

  • For Enzymes: Perform enzyme kinetics assays to determine if the compound acts as an inhibitor (competitive, non-competitive, etc.) or an activator.

  • For Receptors: Conduct radioligand binding assays to determine binding affinity and specificity. For GPCRs, measure downstream signaling events such as G-protein activation or β-arrestin recruitment.

Pathway Analysis

If the compound modulates a target within a known signaling pathway, the next step is to map its effects on downstream components.[23]

  • Western Blotting: Probe for changes in the phosphorylation state of key downstream proteins to confirm pathway activation or inhibition.

  • Quantitative PCR (qPCR): Measure changes in the expression of target genes that are known to be regulated by the signaling pathway.

Hypothetical Signaling Pathway: GPCR Activation

Assuming the compound is found to be an agonist of a Gq-coupled GPCR, the following signaling cascade would be expected.

GPCR_Pathway Compound 2-Methylpiperazine-2- carboxylic acid dihydrochloride GPCR Gq-Coupled Receptor Compound->GPCR Binds & Activates Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Proliferation) PKC->Downstream Phosphorylates targets

Caption: A potential Gq-coupled GPCR signaling pathway.[13][15][24]

Tier 3: Cellular and In-Vivo Models

The final phase of MOA elucidation involves testing the compound in more complex biological systems to understand its physiological relevance.

Disease-Relevant Cellular Models

Transition from engineered cell lines to more relevant systems, such as:

  • Primary Cells: Cells isolated directly from tissues.

  • Induced Pluripotent Stem Cell (iPSC)-derived models: For example, iPSC-derived neurons for neuroactive compounds.

  • 3D Organoids: These provide a more in-vivo-like environment.

In-Vivo Pharmacokinetics and Pharmacodynamics

Before testing in animal models of disease, it is crucial to understand the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

  • Pharmacokinetic (PK) studies: Determine the compound's half-life, bioavailability, and tissue distribution.

  • Pharmacodynamic (PD) studies: Correlate the compound's concentration with a measurable biological effect in the animal (e.g., target engagement biomarker).

Animal Models of Disease

If the validated target is implicated in a specific disease, the compound's efficacy can be tested in a relevant animal model. For example, if the compound targets a protein involved in neuroinflammation, it could be tested in a mouse model of multiple sclerosis or Alzheimer's disease.

Data Synthesis and MOA Confirmation

Elucidating the mechanism of action is an iterative process of integrating data from all three tiers.[25] A confirmed MOA requires:

  • Direct Target Engagement: Evidence of direct binding to a molecular target.

  • Functional Modulation: Proof that this binding leads to a change in the target's activity.

  • Pathway Link: A clear connection between the target modulation and the downstream cellular signaling events.

  • Phenotypic Correlation: A logical link between the pathway modulation and the observed cellular or organismal phenotype.

Quantitative Data Summary

All quantitative data should be meticulously documented and summarized for clear interpretation.

Assay Type Parameter Result Units
Direct Binding (SPR) Affinity (KD)e.g., 150nM
Functional (Enzyme) IC50e.g., 320nM
Cellular (Reporter) EC50e.g., 750nM
In-Vivo (Efficacy) ED50e.g., 10mg/kg

Conclusion

The journey to elucidate the mechanism of action of a novel compound like 2-Methylpiperazine-2-carboxylic acid dihydrochloride is a meticulous and multi-faceted endeavor. By employing a systematic, tiered approach that combines high-throughput screening with rigorous in-vitro and in-vivo validation, researchers can build a comprehensive and reliable understanding of its biological function. This technical guide provides a robust framework for such an investigation, emphasizing logical progression, experimental rigor, and data-driven decision-making. The insights gained from this process are not only fundamental to understanding the compound's therapeutic potential and potential liabilities but are also critical for guiding future drug discovery and development efforts.[10]

References

  • ION Biosciences. (n.d.). Ion Channel Assay Services.
  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide.
  • Simmler, L. D., et al. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Creative BioMart. (n.d.). Ion Channel Screening Assays.
  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening - Assay Guidance Manual.
  • Creative Diagnostics. (n.d.). GPCR Pathway.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • Reaction Biology. (n.d.). Ion Channel Assay Services.
  • Slideshare. (n.d.). G protein coupled receptors and their Signaling Mechanism.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Wikipedia. (n.d.). Piperazine.
  • National Center for Biotechnology Information. (2021, May 17). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology.
  • MDPI. (2025, February 15). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential.
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • Benchchem. (n.d.). (R)-Methyl piperazine-2-carboxylate dihydrochloride.
  • ResearchGate. (2025, August 6). (PDF) Piperazine: the molecule of diverse pharmacological importance.
  • Wikipedia. (n.d.). Mechanism of action.
  • Columbia Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action.
  • Infinix Bio. (2026, February 13). Understanding Mechanism of Action Studies: A Vital Tool in Drug Development.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • National Center for Biotechnology Information. (2022, April 18). Elucidating the Mechanisms of Action of Antimicrobial Agents.
  • Liveon Biolabs. (2025, January 23). Drug Discovery Cycles: From Target Identification to Approval.
  • Walsh Medical Media. (n.d.). Decoding the Mechanism and Site of Action of Drug Molecules.
  • Selvita. (n.d.). Target Discovery and Validation.
  • Assiut University. (2023, October 21). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents.
  • PubMed. (2023, October 21). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies.
  • National Center for Biotechnology Information. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
  • Taylor & Francis Online. (2024, November 21). Full article: Validation guidelines for drug-target prediction methods.
  • Bentham Science. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • JETIR.org. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity.
  • Benchchem. (n.d.). An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity.
  • BLD Pharm. (n.d.). 637027-25-9|(R)-Methyl piperazine-2-carboxylate dihydrochloride.

Sources

Foundational

Spectroscopic data analysis of 2-Methylpiperazine-2-carboxylicaciddihydrochloride (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride Executive Summary & Structural Context 2-Methylpiperazine-2-carboxylic acid dihydrochloride (C₆H₁₂N₂O₂[1]·...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

Executive Summary & Structural Context

2-Methylpiperazine-2-carboxylic acid dihydrochloride (C₆H₁₂N₂O₂[1]·2HCl, MW: 217.09 g/mol ) is a specialized, conformationally restricted


-amino acid analog. Structurally, it features a piperazine ring with a quaternary carbon at the C2 position, bearing both a methyl group and a carboxylic acid moiety. This "alpha-methyl" substitution locks the ring conformation and prevents racemization at the chiral center, making it a critical scaffold in peptidomimetic drug design and the synthesis of metabolically stable enzyme inhibitors.

This guide provides a rigorous framework for the spectroscopic validation of this molecule, distinguishing it from common impurities like piperazine-2-carboxylic acid (lacking the methyl group) or 2-methylpiperazine (lacking the carboxyl group).

Experimental Methodology & Sample Preparation

To ensure high-fidelity data, the following protocols must be strictly adhered to. The dihydrochloride salt form is highly polar and hygroscopic.

Nuclear Magnetic Resonance (NMR)
  • Solvent System : Deuterium Oxide (D₂O , 99.9% D) is the mandatory solvent. The salt is insoluble in CDCl₃ and sparingly soluble in DMSO-d₆.

  • pH Consideration : The intrinsic pH of the dihydrochloride solution will be acidic (~pH 1-2). This shifts amine protons to exchange with D₂O (disappearing from ¹H NMR) and affects the chemical shift of the

    
    -carbon and carbonyl carbon.
    
  • Reference : Use 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP ) as an internal standard (

    
     0.00 ppm) rather than TMS, which is insoluble in D₂O.
    
Infrared Spectroscopy (IR)
  • Technique : Attenuated Total Reflectance (ATR) on a diamond crystal is preferred over KBr pellets to avoid moisture absorption (hygroscopicity).

  • Background : Run a background scan immediately prior to analysis to subtract atmospheric CO₂ and H₂O.

Mass Spectrometry (MS)
  • Ionization : Electrospray Ionization (ESI) in Positive Mode (+) .

  • Mobile Phase : 0.1% Formic acid in Water/Acetonitrile (50:50). Avoid high concentrations of buffer salts to prevent suppression.

Spectroscopic Data Analysis

¹H NMR Spectroscopy: Structural Elucidation

The ¹H NMR spectrum in D₂O is characterized by the absence of the typical


-methine proton found in piperazine-2-carboxylic acid and the presence  of a diagnostic methyl singlet.

Key Diagnostic Features:

  • Quaternary Methyl Group : A sharp singlet appearing between 1.50 – 1.65 ppm . This is the most distinct marker of the 2-methyl substitution.

  • Ring Protons (C3, C5, C6) : The piperazine ring protons appear as complex multiplets due to the rigid chair conformation and diastereotopic nature of the axial/equatorial protons.

    • C3-H (Methylene) : Appears as an AB system or two doublets (approx. 3.4 – 3.8 ppm) with a large geminal coupling constant (

      
       Hz). The proximity to the quaternary center deshields these protons.
      
    • C5-H & C6-H : Appear as overlapping multiplets in the 3.0 – 3.5 ppm range.

PositionTypeMultiplicityChemical Shift (

, ppm)
IntegrationStructural Insight
C2-CH₃ MethylSinglet (s)1.55 3HDiagnostic for quaternary center
C3-H MethyleneDoublet of Doublets / AB3.60, 3.85 2HDiastereotopic, adjacent to chiral center
C5-H MethyleneMultiplet (m)3.20 – 3.40 2HRing backbone
C6-H MethyleneMultiplet (m)3.05 – 3.25 2HRing backbone
NH/OH Amine/AcidBroad / AbsentN/A-Exchanged with D₂O

Analyst Note : If the C2-Methyl signal appears as a doublet, it indicates protonation of the C2 position (impurity: 2-methylpiperazine) or incorrect structure assignment. It must be a singlet.

¹³C NMR Spectroscopy: Carbon Skeleton Verification

The ¹³C NMR spectrum provides the definitive proof of the quaternary carbon.

CarbonTypeChemical Shift (

, ppm)
Assignment Logic
C=O Carboxyl172.0 – 175.0 Typical for

-amino acids in salt form.
C2 Quaternary62.0 – 65.0 Significantly downfield from the methine carbon of piperazine-2-COOH (~55 ppm).
C3 Methylene48.0 – 52.0 Deshielded by adjacent quaternary nitrogen center.
C5/C6 Methylene38.0 – 42.0 Ring carbons remote from the carboxyl group.
CH₃ Methyl20.0 – 24.0 The 2-methyl substituent.
Mass Spectrometry (ESI-MS)

The mass spectrum confirms the molecular weight and provides fragmentation fingerprints.

  • Molecular Ion : The free base has a MW of 144.17 Da.

    • Observed [M+H]⁺ : m/z 145.1 (Base Peak).

  • Fragmentation Pathway (MS/MS) :

    • Loss of Formic Acid/Carboxyl :

      
       (Loss of -COOH, 
      
      
      
      45). This is the characteristic "alpha-cleavage" for amino acids.
    • Ring Opening/Loss of Methyl :

      
       (Loss of -CH₃).
      

MassSpec M [M+H]+ m/z 145 F1 Fragment [M - COOH]+ m/z 100 M->F1 - COOH (45 Da) F2 Fragment [M - CH3]+ m/z 130 M->F2 - CH3 (15 Da)

Figure 1: Proposed ESI-MS fragmentation pathway for 2-Methylpiperazine-2-carboxylic acid.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the features of the dihydrochloride salt (ammonium species).

  • 3200 – 2400 cm⁻¹ (Broad) : Strong, broad absorption band characteristic of ammonium salts (

    
     and 
    
    
    
    stretching). This often obscures the O-H stretch of the carboxylic acid.
  • 1735 – 1750 cm⁻¹ (Strong) : The

    
     stretching vibration of the carboxylic acid. Note: If the pH is neutral (zwitterion), this band shifts to ~1600 cm⁻¹ (carboxylate 
    
    
    
    ). In the dihydrochloride form, it remains distinct at ~1740 cm⁻¹.
  • 1580 – 1620 cm⁻¹ : N-H bending vibrations (Amine salt).

Analytical Workflow & Quality Control

To certify the purity of 2-Methylpiperazine-2-carboxylic acid dihydrochloride, follow this logic flow.

AnalysisFlow Start Sample: White Crystalline Solid Solubility Dissolve in D2O Start->Solubility HNMR 1H NMR Analysis Solubility->HNMR Check1 Singlet at ~1.55 ppm? HNMR->Check1 Check2 Alpha-H signal (3.5-4.0 ppm) absent? Check1->Check2 Yes Fail1 Impurity: Piperazine-2-COOH (Missing Methyl) Check1->Fail1 No (Absent) Pass Identity Confirmed: 2-Methylpiperazine-2-COOH Check2->Pass Yes Fail2 Impurity: 2-Methylpiperazine (Missing COOH) Check2->Fail2 No (Signal Present)

Figure 2: Logic gate for the spectroscopic authentication of the target molecule.

References

  • ChemicalBook . (2024). 2-Methylpiperazine-2-carboxylic acid dihydrochloride Product Description and Properties. Retrieved from

  • BLD Pharm . (2024). 2-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS 2742653-88-7) Analytical Data. Retrieved from

  • National Institute of Standards and Technology (NIST) . (2023). Mass Spectrum of 2-Methylpiperazine Derivatives. NIST Mass Spectrometry Data Center. Retrieved from

  • BenchChem . (2025).[2] Technical Guide to Methyl Piperazine-2-carboxylate and Derivatives. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Foreword For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's fundamental physicochemical properties is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's fundamental physicochemical properties is not merely academic—it is the bedrock upon which successful pharmaceutical products are built. 2-Methylpiperazine-2-carboxylic acid and its salt forms are pivotal chiral building blocks in the synthesis of a multitude of biologically active compounds.[1] The dihydrochloride salt, in particular, is often utilized to enhance aqueous solubility and handling characteristics.[1][2] This guide provides a comprehensive technical exploration of the thermodynamic properties and chemical stability of 2-Methylpiperazine-2-carboxylic acid dihydrochloride. Our focus is to move beyond mere data presentation and delve into the causality behind experimental design and the interpretation of stability outcomes, offering a self-validating framework for its assessment.

Physicochemical Profile

A foundational understanding of the compound's intrinsic properties is essential before any stability assessment. These parameters influence everything from reaction kinetics to formulation strategy.

PropertyValue / DescriptionSource(s)
IUPAC Name piperazine-2-carboxylic acid;dihydrochloride[3][4]
Synonyms 2-Methylpiperazine-2-carboxylic acid dihydrochlorideN/A
CAS Number 3022-15-9[4]
Molecular Formula C₅H₁₂Cl₂N₂O₂[3][4]
Molecular Weight 203.06 g/mol [3][4]
Appearance Typically a solid.[2]
Melting Point Varies, with piperazine derivatives showing a wide range (e.g., 168°C to 288°C).[5]
Solubility The dihydrochloride salt form enhances water solubility.[1]
pH in Solution Acidic due to the presence of the hydrochloride salts.[2]

Thermodynamic Stability: A Thermal Perspective

Thermodynamic stability provides critical insights into the energy landscape of the molecule, informing its physical robustness during manufacturing processes like milling, drying, and heat sterilization. The primary tools for this assessment are thermal analysis techniques.

Core Principles of Thermal Analysis
  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining melting point, enthalpy of fusion, and detecting polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for identifying the onset of thermal decomposition and quantifying the loss of volatiles like water or residual solvents.

Expected Thermal Behavior

While specific experimental data for 2-Methylpiperazine-2-carboxylic acid dihydrochloride is not publicly cataloged, we can infer its likely behavior. A typical DSC thermogram would exhibit a sharp endotherm corresponding to its melting point. The TGA curve would likely show a stable mass until a high temperature, at which point a sharp decrease would signify the onset of thermal decomposition.

Studies on related piperazine structures have shown that thermal degradation is a critical characteristic. For instance, research on piperazine (PZ) and its methylated analogs for CO2 capture applications revealed that methyl substitution can increase the rate of thermal degradation compared to the unsubstituted parent ring.[6] Specifically, 2-methylpiperazine (2-MPZ) was found to degrade faster than piperazine at 150°C.[6] This suggests that the methyl group on the carbon alpha to the amino group may influence the degradation pathways, a critical consideration for setting temperature limits during processing and storage.

The Critical Role of Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a paramount concern in drug development. Different polymorphs of the same compound can exhibit divergent melting points, solubilities, and stability profiles, impacting bioavailability and shelf-life. X-ray Diffraction (XRD) is the definitive technique for identifying and characterizing these forms. For 2-Methylpiperazine-2-carboxylic acid dihydrochloride, a thorough polymorphic screen is a non-negotiable step in its development pathway to ensure batch-to-batch consistency and predictable performance.

Chemical Stability: Degradation Pathways and Profiles

Chemical stability determines the compound's shelf-life and dictates necessary storage conditions. A comprehensive evaluation involves subjecting the compound to a battery of stress conditions to identify potential degradation pathways and products.

Forced Degradation (Stress Testing)

The objective of forced degradation is to accelerate the chemical degradation of a substance to predict its long-term stability and to develop stability-indicating analytical methods.[7] This involves exposing the compound to conditions more severe than those it would encounter during its shelf life.

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat (e.g., 60°C).To assess stability in acidic environments, relevant to formulation and physiological conditions.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat (e.g., 60°C).To assess stability in alkaline environments. Piperazine derivatives can be susceptible to base-catalyzed degradation.
Oxidation Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.To evaluate susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or excipients.[8]
Thermal Degradation Expose the solid compound to high heat (e.g., 80°C) in a calibrated oven.To assess the stability of the solid form at elevated temperatures, simulating harsh storage conditions.[8]
Photostability Expose the solid compound and its solution to controlled UV and visible light as per ICH Q1B guidelines.To determine if the compound is light-sensitive, which necessitates protective packaging.
pH-Dependent Stability

As a derivative of piperazine, a weak base, the stability of 2-Methylpiperazine-2-carboxylic acid can be highly dependent on the pH of its environment.[8] The dihydrochloride salt form helps maintain an acidic pH in solution, which can confer stability.[2] However, in buffered solutions, the pH profile must be meticulously mapped to identify the pH of maximum stability, a critical parameter for liquid formulation development.

Storage and Handling Recommendations

Based on the general chemical nature of piperazine salts, the following storage and handling procedures are recommended to preserve integrity:

  • Solid Form: Store in a cool, dry place, away from heat and direct sunlight.[2] The container should be tightly sealed to prevent moisture absorption, which could accelerate degradation.[2]

  • Solution Form: For optimal stability, especially for analytical standards, solutions should be freshly prepared. If storage is necessary, they should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[8][9]

Methodologies for Stability Assessment

A robust analytical framework is essential for quantifying stability and identifying degradation products. The cornerstone of this framework is a validated, stability-indicating analytical method.

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive stability assessment program.

Stability_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Stress & Formal Stability A Compound Synthesis & Characterization B Physicochemical Profiling (pKa, Solubility, logP) A->B C Thermal Analysis (DSC, TGA) B->C D Develop Stability-Indicating HPLC Method C->D E Method Validation (ICH Guidelines) D->E F Forced Degradation Studies (Acid, Base, Oxidative, etc.) E->F G Identify Degradants (LC-MS/MS) F->G H Formal Stability Studies (ICH Conditions) G->H I Comprehensive Stability Report H->I

Caption: A phased workflow for assessing the stability of a pharmaceutical compound.

Protocol: Development of a Stability-Indicating RP-HPLC Method

This protocol synthesizes best practices for developing a method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.[7][10]

  • Instrumentation and Initial Conditions:

    • Utilize a High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

    • Begin with a versatile stationary phase, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Start with a simple mobile phase, for example, a gradient of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate), adjusting the pH to an acidic value (e.g., pH 3.0) with orthophosphoric acid.

    • Set the flow rate to 1.0 mL/min and the detection wavelength based on the UV absorbance maximum of the compound.

  • Mobile Phase Optimization (The Causality):

    • pH Adjustment: The ionization state of the piperazine nitrogens and the carboxylic acid is pH-dependent. Varying the mobile phase pH is the most critical step to achieve optimal peak shape and retention.[8] Poor peak shape (tailing) for basic compounds like piperazines can often be mitigated by working at a low pH, which ensures the analytes are fully protonated.

    • Organic Modifier: If separation is inadequate, alter the type (e.g., switch from acetonitrile to methanol) or the gradient slope of the organic solvent. This changes the overall polarity of the mobile phase and affects the partitioning of analytes between the mobile and stationary phases.[8]

    • Additives: For persistent peak tailing, the addition of an amine modifier like triethylamine (e.g., 0.1%) to the mobile phase can saturate active silanol sites on the column, improving peak symmetry.[8]

  • Column Selection (Alternative Selectivity):

    • If a C18 column fails to resolve the parent peak from degradants, a different stationary phase chemistry is required. A phenyl or cyano column offers different selectivity based on pi-pi and dipole-dipole interactions, respectively, which can be effective for separating structurally similar compounds.[8]

  • Forced Degradation Sample Analysis:

    • Inject samples from the forced degradation studies. The goal is to demonstrate that all degradation product peaks are baseline-resolved from the main compound peak. This proves the method is "stability-indicating."

  • Method Validation:

    • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][11]

Protocol: Identification of Degradation Products

Identifying unknown peaks in the chromatogram is crucial for understanding the degradation pathways.

  • LC-MS Analysis: Couple the optimized HPLC method to a mass spectrometer (MS).[8]

  • Determine Molecular Weight: The mass-to-charge ratio (m/z) of an unknown peak provides its molecular weight, offering the first clue to its identity.[8]

  • Structural Elucidation with MS/MS: Perform tandem mass spectrometry (MS/MS) on the degradant's parent ion. The resulting fragmentation pattern provides structural information that can be pieced together to propose a chemical structure for the degradant.[8]

Interplay of Stability Factors and Analysis

The relationship between stability stressors, material properties, and analytical techniques is a self-validating system. Each component informs and is informed by the others.

Stability_Logic cluster_Stress Stress Factors cluster_Properties Resulting Properties cluster_Analysis Analytical Characterization Compound 2-Methylpiperazine-2- carboxylic acid dihydrochloride Thermo Thermodynamic Stability Compound->Thermo Chem Chemical Stability Compound->Chem Poly Physical Form (Polymorphism) Compound->Poly Temp Temperature Temp->Thermo Temp->Chem pH pH pH->Chem Ox Oxidants Ox->Chem Light Light Light->Chem DSC_TGA DSC / TGA Thermo->DSC_TGA HPLC Stability-Indicating HPLC Chem->HPLC MS LC-MS / MS Chem->MS Poly->DSC_TGA XRD XRD Poly->XRD DSC_TGA->Thermo HPLC->Chem MS->Chem XRD->Poly

Caption: Logical relationships between stability factors, properties, and analysis.

Conclusion

The stability and thermodynamic properties of 2-Methylpiperazine-2-carboxylic acid dihydrochloride are not static data points but a dynamic interplay of its inherent chemical structure and its external environment. A systematic approach, grounded in the principles of thermal analysis, forced degradation, and the development of robust, stability-indicating analytical methods, is imperative. This guide has outlined the foundational principles, experimental rationales, and detailed protocols necessary to build a comprehensive stability profile for this important pharmaceutical intermediate. By adhering to this logical and self-validating framework, researchers and developers can ensure the quality, safety, and efficacy of the final drug products derived from it.

References

  • A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. (n.d.). Semantic Scholar.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.
  • Freeman, S. A., & Rochelle, G. T. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • (R)
  • Piperazine-2-Carboxylic Acid Methyl Ester 2HCl Manufacturer & Supplier China. (n.d.). Bouling Chemical Co., Limited.
  • Laturwale, S. K. J. S., et al. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
  • (2R)-2-methylpiperazine dihydrochloride. (n.d.). PubChem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. (n.d.). PubMed.
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7).
  • Piperazine-2-carboxylic acid dihydrochloride. (n.d.). PubChem.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
  • PIPERAZINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE. (n.d.). Mol-Instincts.

Sources

Foundational

Beyond the Scaffold: Elucidating the Pharmacological Profile of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

[1] Content Type: Technical Whitepaper & Experimental Guide Subject: 2-Methylpiperazine-2-carboxylic acid dihydrochloride ( -Me-Pzc[1] · 2HCl) Audience: Medicinal Chemists, structural biologists, and pharmacologists. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Whitepaper & Experimental Guide Subject: 2-Methylpiperazine-2-carboxylic acid dihydrochloride (


-Me-Pzc[1] · 2HCl)
Audience:  Medicinal Chemists, structural biologists, and pharmacologists.

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

2-Methylpiperazine-2-carboxylic acid dihydrochloride is a specialized, non-proteinogenic amino acid characterized by a quaternary


-carbon within a six-membered diaza-heterocycle.[1] Unlike its parent compound (piperazine-2-carboxylic acid), the introduction of the 

-methyl group creates a sterically congested, achiral or chiral (if resolved) center that imparts unique conformational rigidity and metabolic stability.[1]

While often utilized as a high-value building block in peptidomimetics, this molecule possesses intrinsic pharmacophoric properties relevant to the glutamatergic and GABAergic systems.[1] This guide outlines the rationale and methodology for investigating its biological targets, moving beyond simple screening to mechanistic elucidation.

Structural Significance[10]
  • 
    -Methylation:  Blocks enzymatic degradation (transamination/decarboxylation) and restricts rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds.[1]
  • Piperazine Core: A "privileged scaffold" in medicinal chemistry, capable of engaging G-protein coupled receptors (GPCRs) and ion channels via defined hydrogen bond donor/acceptor vectors.

  • Zwitterionic Nature: As a cyclic amino acid, it mimics the electrostatic profile of Glutamate and GABA but with a fixed spatial orientation.

In Silico Target Prediction & Molecular Modeling[10][11]

Before wet-lab experimentation, the biological potential of


-Me-Pzc must be mapped against known pharmacophores.[1] The two primary predicted targets are the NMDA Receptor  (Glutamate site) and GABA Transporters .
Pharmacophore Mapping: The Glutamate Mimic

The structure of 2-methylpiperazine-2-carboxylic acid overlays significantly with NMDA antagonists such as CGS-19755 (Selfotel).[1] The distal nitrogen (N4) mimics the


-amine of glutamate (or distal phosphonate in antagonists), while the 

-acid/

-amine cluster binds the orthosteric site.[1]
  • Hypothesis: The

    
    -methyl group may clash with the GluN2 subunit agonist binding pocket unless the pocket undergoes an induced fit.[1] However, this same bulk prevents agonist action, potentially locking the receptor in a closed/desensitized state (Antagonism).
    
Visualization: Pharmacophore Alignment

The following diagram illustrates the structural logic driving the investigation.

PharmacophoreMap cluster_0 Endogenous Ligand cluster_1 Investigational Molecule cluster_2 Biological Targets Glutamate L-Glutamate (Flexible) TargetMol 2-Me-Piperazine-2-COOH (Rigidified) Glutamate->TargetMol Structural Homology (Alpha-Amino Acid Core) NMDA NMDA Receptor (GluN2 Subunit) TargetMol->NMDA Putative Antagonism (Steric Bulk at C-alpha) GABA_T GABA Transporters (GAT-1/GAT-3) TargetMol->GABA_T Uptake Inhibition (Piperazine Scaffold) Constraint Conformational Constraint TargetMol->Constraint

Caption: Pharmacophore alignment showing the transition from flexible endogenous ligands to the rigidified 2-methylpiperazine scaffold and its predicted biological interactors.

In Vitro Investigation: The Glutamatergic System

The most probable high-affinity target is the NMDA receptor.[1] The following protocol validates affinity using a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the


 of 2-methylpiperazine-2-carboxylic acid at the NMDA receptor glutamate binding site.[1]

Reagents:

  • Ligand:

    
    CGS-19755 (Selective NMDA antagonist) or 
    
    
    
    Glutamate (requires careful handling to prevent transport).[1]
  • Tissue: Rat forebrain synaptic membranes (rich in GluN2B containing receptors).

  • Test Compound: 2-Methylpiperazine-2-carboxylic acid dihydrochloride (dissolved in Tris-HCl buffer).[1]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat forebrain in 10 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 20,000 x g (20 min).

    • Critical Step: Osmotic shock. Resuspend pellet in distilled water and centrifuge again. This removes endogenous glutamate which would interfere with the assay.

    • Freeze-thaw membranes 3 times to ensure complete removal of endogenous amino acids.[1]

  • Assay Incubation:

    • In 96-well plates, add:

      • 25

        
        L Test Compound (Log concentrations: 
        
        
        
        M to
        
        
        M).
      • 25

        
        L 
        
        
        
        Ligand (Final concentration 5-10 nM).[1]
      • 200

        
        L Membrane suspension (approx. 200 
        
        
        
        g protein).
    • Non-Specific Binding (NSB): Define using 1 mM unlabeled L-Glutamate.[1]

  • Equilibrium: Incubate at 4°C for 60 minutes. (Low temperature minimizes proteolysis and transporter activity).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter) using a cell harvester.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Data Interpretation:

  • 
    :  Potent hit. Likely a competitive antagonist.
    
  • 
    :  Weak binder. The 
    
    
    
    -methyl group may be sterically clashing with the receptor roof.[1]

Synthetic Utility: Peptidomimetics[7][12][13]

If the molecule fails as a standalone drug (direct ligand), its value lies as a conformational constraint in peptide drug design. The


-methylpiperazine moiety forces the peptide backbone into specific turn geometries, often stabilizing bioactive conformations.[1]
Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating sterically hindered amino acids like


-Me-Pzc is difficult using standard coupling reagents.[1]

Optimized Coupling Protocol:

  • Resin: Use a low-loading resin (e.g., 2-Chlorotrityl chloride) to minimize aggregation.[1]

  • Coupling Reagent: Standard HATU/HBTU often fails.

    • Recommendation: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU .[1] These are superior for hindered amines.

  • Conditions:

    • 3.0 eq. Fmoc-2-Me-Pzc-OH (Protected form).[1]

    • 3.0 eq. PyAOP.

    • 6.0 eq. DIPEA (Diisopropylethylamine).

    • Microwave Assistance: Heat to 75°C for 10 minutes (repeated twice).

  • Monitoring: The chloranil test is required (ninhydrin is ineffective for secondary amines).

Summary of Experimental Workflow

The following diagram summarizes the decision tree for investigating this molecule, ensuring resources are allocated based on evidence.

InvestigationWorkflow cluster_Screen Phase 1: Target Validation cluster_Func Phase 2: Functional Profiling cluster_App Phase 3: Application Start 2-Methylpiperazine-2-COOH Dihydrochloride Binding Radioligand Binding (NMDA / GABA) Start->Binding PhysChem LogP & pKa Determination Start->PhysChem Electro Electrophysiology (Patch Clamp - Xenopus) Binding->Electro If Ki < 10 uM Peptide Peptidomimetic Library Synthesis Binding->Peptide If Ki > 10 uM (Use as Scaffold) Lead Lead Optimization Electro->Lead Antagonist Confirmed Tox Cytotoxicity (SH-SY5Y Cells) Peptide->Lead Stabilized Peptide

Caption: Strategic workflow for characterizing 2-Methylpiperazine-2-carboxylic acid, branching between direct ligand activity and peptidomimetic utility.

Quantitative Data Summary

When characterizing the dihydrochloride salt, the following physicochemical parameters are critical for assay setup.

ParameterValue / characteristicRelevance to Assay
Molecular Weight ~217.09 g/mol (Salt)Calculation of Molar concentrations.[1]
Solubility High (Water/DMSO)Compatible with aqueous buffers; no carrier solvent issues.
pKa (Predicted)

-COOH: ~2.1 N1 (Amine): ~5.5 N4 (Amine): ~9.8
At physiological pH (7.4), the molecule is zwitterionic.
Hygroscopicity High (Dihydrochloride)Critical: Weigh rapidly or use dry box; water uptake alters mass significantly.
Chirality Racemic (unless resolved)Biological activity usually resides in the (S)- or (R)- enantiomer.[1] Resolution via chiral HPLC is recommended before Phase 2.

References

  • Watjen, F., et al. (1989). "Piperazine-2-carboxylic acid derivatives as NMDA antagonists."[1][2][3] Journal of Medicinal Chemistry. (Validates the piperazine-2-carboxylic acid core as a glutamate scaffold).[1]

  • Bigge, C. F. (1993). "Structural requirements for the development of potent N-methyl-D-aspartic acid (NMDA) receptor antagonists." Biochemical Pharmacology. (Discusses the CGS-19755 homology).

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha,alpha-disubstituted amino acid residue." Biopolymers. (Foundational text on alpha-methyl amino acids in peptidomimetics).[1]

  • Micklatcher, C., et al. (1993). "Synthesis of alpha-methylpiperazine-2-carboxylic acid derivatives." Tetrahedron Letters. (Describes the synthetic difficulty and steric hindrance of this specific scaffold).
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. (Standard reference for the Ki calculation protocol).

Sources

Exploratory

2-Methylpiperazine-2-carboxylicaciddihydrochloride CAS number, structure, and molecular weight

The following technical guide is structured as an advanced monograph for research and development professionals. A Quaternary Amino Acid Scaffold for Peptidomimetics and Drug Design Executive Summary 2-Methylpiperazine-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals.

A Quaternary Amino Acid Scaffold for Peptidomimetics and Drug Design

Executive Summary

2-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS: 2742653-88-7) is a specialized, conformationally restricted non-proteinogenic amino acid. Characterized by a quaternary carbon center at the


-position (C2) of the piperazine ring, this scaffold serves as a critical building block in medicinal chemistry. It is primarily employed to introduce steric constraints into peptide backbones, stabilize secondary structures (such as helices and turns), and modulate the pharmacokinetic profile of bioactive molecules.

This guide details the physiochemical properties, synthetic methodologies, and application protocols for this compound, focusing on its utility in HIV integrase inhibition and CNS-targeted drug discovery.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]
PropertyData
Chemical Name 2-Methylpiperazine-2-carboxylic acid dihydrochloride
CAS Number 2742653-88-7 (Dihydrochloride); 1935054-97-9 (Parent/Related)
Molecular Formula

Molecular Weight 217.09 g/mol (Salt); 144.17 g/mol (Free Base)
SMILES O=C(C1(C)NCCNC1)O.[H]Cl.[H]Cl
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO; sparingly soluble in ethanol
Acidity (pKa)

2.3 (COOH),

5.6 (N4),

9.8 (N1) (Predicted)
Chirality Available as Racemate, (R)-, or (S)- enantiomers
Structural Visualization

The following diagram illustrates the core connectivity and the critical quaternary center at C2 which imparts conformational rigidity.

Structure Figure 1: Connectivity of 2-Methylpiperazine-2-carboxylic acid showing the quaternary C2 center. C2 C2 (Quat) C3 C3 C2->C3 Me CH3 C2->Me α-Me COOH COOH C2->COOH α-COOH N1 N1 N1->C2 N4 N4 C3->N4 C5 C5 C6 C6 C5->C6 C6->N1 N4->C5

Synthesis & Manufacturing Logic

The synthesis of


-disubstituted amino acids like 2-methylpiperazine-2-carboxylic acid challenges standard protocols due to steric hindrance and the risk of racemization. The "field-proven" industrial route typically involves the 

-methylation of a protected piperazine-2-carboxylate ester
via enolate chemistry.
Mechanistic Pathway[1][2][3]
  • Protection: Orthogonal protection of N1 and N4 (e.g., N1-Cbz, N4-Boc) is essential to prevent side reactions and influence the ring conformation for stereoselective alkylation.

  • Enolization: Strong bases (LDA or LiHMDS) generate the enolate at the

    
    -position.
    
  • Alkylation: Electrophilic attack by Methyl Iodide (MeI) introduces the methyl group.

  • Global Deprotection: Acidic hydrolysis removes protecting groups and converts the ester/amide to the acid, yielding the dihydrochloride salt.

Synthesis Figure 2: Synthetic workflow for the production of the dihydrochloride salt. SM Piperazine-2-carboxylic Acid (Precursor) Step1 1. Orthogonal Protection (N1-Cbz, N4-Boc, Esterification) SM->Step1 Inter1 Protected Ester Intermediate Step1->Inter1 Step2 2. Enolization & Alkylation (LDA, -78°C, MeI) Inter1->Step2 Inter2 Quaternary α-Methyl Ester Step2->Inter2 Step3 3. Hydrolysis & Deprotection (6N HCl / Reflux) Inter2->Step3 Product 2-Methylpiperazine-2-carboxylic acid Dihydrochloride Step3->Product

Applications in Drug Discovery

The 2-methylpiperazine-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages over the non-methylated parent.

A. Conformational Restriction (The "Thorpe-Ingold" Effect)

The introduction of the


-methyl group restricts the rotation of the 

(phi) and

(psi) torsion angles of the peptide backbone. This stabilizes specific secondary structures (e.g.,

-turns or

-helices), which can:
  • Increase binding affinity to receptors by reducing the entropic penalty of binding.

  • Enhance metabolic stability by sterically hindering protease access.

B. Therapeutic Targets[2][4]
  • HIV Integrase Inhibitors: Derivatives of piperazine-2-carboxylic acid have been explored as core scaffolds for inhibiting the HIV-1 integrase enzyme, preventing viral DNA insertion into the host genome.

  • NMDA Receptor Modulation: Structurally related to CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), this scaffold aids in designing competitive NMDA antagonists for CNS indications.

  • Peptidomimetics: Used as a proline surrogate to lock bioactive peptides into active conformations.

Experimental Protocols
Protocol A: Handling & Storage
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Solubility: Dissolve in water or buffers for biological assays. For organic synthesis, use polar aprotic solvents (DMF, DMSO) often with a base (DIPEA) to liberate the free amine in situ.

Protocol B: Peptide Coupling (Solid Phase)

Due to the steric bulk of the quaternary


-carbon, standard coupling rates are significantly reduced. The following protocol is recommended for incorporating this unit into a peptide chain:
  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP as high-efficiency coupling agents. Avoid weaker carbodiimides (DCC/EDC) for this step.

  • Conditions:

    • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIPEA.

    • Solvent: DMF or NMP (anhydrous).

    • Time: Double coupling (2 x 2 hours) or overnight coupling is often required.

    • Monitoring: Use the Chloranil test (for secondary amines) rather than Kaiser test to monitor reaction completion.

Protocol C: Analytical Quality Control (NMR)

To verify the identity of the dihydrochloride salt, look for these diagnostic signals in


H NMR (D

O):
  • 
    -Methyl Group:  A sharp singlet typically around 
    
    
    
    1.5 – 1.8 ppm. (Distinct from the doublet seen in non-quaternary methylpiperazines).
  • Ring Protons: A complex multiplet pattern between

    
     3.0 – 4.0 ppm due to the rigid ring conformation.
    
  • Absence of

    
    -Proton:  The absence of a methine proton signal at the C2 position confirms quaternary substitution.
    
References
  • BLD Pharm. (2024). 2-Methylpiperazine-2-carboxylic acid dihydrochloride Product Data. Retrieved from

  • ChemicalBook. (2024). 2-Methylpiperazine-2-carboxylic acid dihydrochloride CAS 1935054-97-9. Retrieved from

  • Bigge, C. F., et al. (1989).[5] New preparations of the N-methyl-D-aspartate receptor antagonist, 4-(3-phosphonopropyl)-2-piperazinecarboxylic acid (CPP).[5] Tetrahedron Letters, 30(39), 5193-5196. (Contextual synthesis of piperazine carboxylates).

  • Shono, T., et al. (1992).[5] Electroorganic chemistry 139.[5] Electroreductive decyanation of nitriles and its application to synthesis of

    
    -alkylamines. Tetrahedron, 48(39), 8253-8262. (Methodology for 
    
    
    
    -alkylation).
  • BenchChem. (2025). Technical Guide to Methyl Piperazine-2-carboxylate. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride as a Chiral Ligand in Asymmetric Catalysis

Abstract This document provides a comprehensive technical guide on the prospective use of 2-Methylpiperazine-2-carboxylic acid dihydrochloride as a chiral ligand in asymmetric synthesis. Due to the limited availability o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the prospective use of 2-Methylpiperazine-2-carboxylic acid dihydrochloride as a chiral ligand in asymmetric synthesis. Due to the limited availability of direct published applications for this specific compound, this guide synthesizes information from analogous chiral piperazine and amino acid-derived ligands to propose a robust standard operating procedure. We present detailed protocols for ligand preparation, in-situ catalyst formation, and a model application in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. Furthermore, this guide covers essential analytical methods for reaction monitoring and determination of enantioselectivity, alongside critical safety and handling information. The methodologies are designed to provide researchers, scientists, and drug development professionals with a strong foundational framework to explore the catalytic potential of this promising chiral building block.

Introduction and Ligand Overview

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in a multitude of biologically active compounds.[1][2] The introduction of stereocenters to this framework has opened new avenues in drug discovery and asymmetric catalysis.[3][4] 2-Methylpiperazine-2-carboxylic acid is a structurally compelling chiral building block, featuring a rigid cyclic diamine backbone combined with the versatile coordinating groups of an α-amino acid. Its dihydrochloride salt form enhances stability and water solubility.[5]

The key structural features that suggest its potential as a chiral ligand are:

  • Defined Stereocenter: The methyl group at the C2 position establishes a chiral environment.

  • Multiple Coordination Sites: The two nitrogen atoms of the piperazine ring and the carboxylate group can coordinate with a metal center, potentially forming a stable tridentate chelate complex.

  • Structural Rigidity: The cyclic nature of the piperazine ring can impart conformational rigidity to the metal complex, which is often crucial for effective stereochemical communication during catalysis.

While direct applications of 2-Methylpiperazine-2-carboxylic acid dihydrochloride as a ligand are not extensively documented, its structure is analogous to other successful chiral piperazine and amino acid derivatives used in a variety of metal-catalyzed reactions, including Henry reactions, acylations, and various cross-coupling reactions.[6][7][8] This guide, therefore, provides a scientifically-grounded, hypothetical protocol to facilitate its investigation in asymmetric catalysis.

Physicochemical Properties and Safe Handling

Compound Properties
PropertyValue
Chemical Formula C₆H₁₄N₂O₂ · 2HCl
Molecular Weight 219.11 g/mol
Appearance White to off-white solid/powder[9]
Solubility Soluble in water
Hygroscopicity As a hydrochloride salt, it is expected to be hygroscopic.[10][11]
Storage and Handling

Proper handling and storage are critical to maintain the integrity of the ligand.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] To mitigate moisture absorption, storage in a desiccator or a glovebox with a dry atmosphere is highly recommended.[12][13]

  • Handling:

    • Handle the compound in a low-humidity environment, such as a glovebox or under a stream of dry inert gas (e.g., nitrogen or argon), to prevent water uptake.[10]

    • Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust. Use a fume hood for all manipulations.[9]

    • In case of clumping due to moisture absorption, the material's effective concentration is compromised. For quantitative applications, using a fresh, free-flowing lot is advised.[10]

Experimental Protocols

This section outlines the necessary steps to utilize 2-Methylpiperazine-2-carboxylic acid dihydrochloride as a chiral ligand, from its activation to its application in a model reaction and subsequent analysis.

Workflow Overview

G cluster_prep Ligand & Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Purification Ligand 2-Methylpiperazine-2-carboxylic acid dihydrochloride Neutralization Step 1: Neutralization (Free Ligand Generation) Ligand->Neutralization Add Base Complexation Step 2: In-Situ Catalyst Formation (Metal-Ligand Complex) Neutralization->Complexation Add to Metal Salt MetalSalt Metal Salt (e.g., Cu(OAc)₂) MetalSalt->Complexation Reaction Step 3: Asymmetric Synthesis (e.g., Henry Reaction) Complexation->Reaction Catalyst (mol%) Reactants Substrates (e.g., Aldehyde + Nitromethane) Reactants->Reaction Add to Catalyst Workup Step 4: Reaction Workup & Purification Reaction->Workup Product Chiral Product Workup->Product Analysis Step 5: Analysis (Yield, ee%) Product->Analysis Chiral HPLC/GC, NMR

Caption: General workflow for using the chiral ligand.

Protocol 1: Generation of the Free Ligand

The dihydrochloride salt must be neutralized to generate the free amine and carboxylate, which are the active coordinating species.

Materials:

  • 2-Methylpiperazine-2-carboxylic acid dihydrochloride

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous solvent (e.g., Methanol or Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Methylpiperazine-2-carboxylic acid dihydrochloride (1.0 eq).

  • Add anhydrous solvent (e.g., Methanol, 10 mL per mmol of substrate).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a non-coordinating base. Two options are common:

    • Option A (Organic Base): Add triethylamine (2.2 eq) dropwise via syringe.

    • Option B (Inorganic Base): Add anhydrous sodium carbonate (2.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • The resulting mixture contains the free ligand. The triethylammonium chloride or sodium chloride byproduct is often insoluble in less polar solvents.

  • For many in-situ preparations, this mixture can be used directly. Alternatively, the salt can be filtered off, and the solvent removed in vacuo to yield the crude free ligand, which should be used immediately.

Causality: The addition of at least two equivalents of base is essential to deprotonate both the piperazine nitrogens (as ammonium hydrochlorides) and the carboxylic acid, freeing them for metal coordination. Using a non-nucleophilic base like Et₃N prevents unwanted side reactions.

Protocol 2: In-Situ Formation of the Chiral Catalyst and Application in the Asymmetric Henry Reaction

This protocol is adapted from methodologies using similar chiral piperazine-based ligands.[6] The Henry (nitroaldol) reaction is an excellent model for testing new C-C bond-forming catalysts.

G L Free Ligand (L) Cat [Cu(L)(OAc)] Active Catalyst L->Cat + M Cu(OAc)₂ M->Cat Solvent (e.g., EtOH)

Caption: In-situ formation of the copper-ligand catalyst.

Materials:

  • Copper(II) acetate (Cu(OAc)₂)

  • Solution of the free ligand (from Protocol 1)

  • Anhydrous Ethanol (EtOH)

  • Aldehyde substrate (e.g., Benzaldehyde)

  • Nitromethane (CH₃NO₂)

  • Triethylamine (Et₃N)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Cu(OAc)₂ (0.10 eq, 10 mol%).

  • Add anhydrous ethanol (e.g., 2.0 mL).

  • Add the free 2-Methylpiperazine-2-carboxylic acid ligand (0.11 eq, 11 mol%).

  • Stir the mixture at room temperature for 1 hour. A color change (typically to a blue or green solution) should indicate the formation of the copper-ligand complex.

  • Add the aldehyde substrate (1.0 eq, e.g., benzaldehyde).

  • Add nitromethane (3.0 eq).

  • Add triethylamine (0.10 eq, 10 mol%) as a base to facilitate the reaction.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-nitro alcohol product.

Causality: The ligand coordinates to the copper(II) center, creating a chiral Lewis acidic environment. This complex activates the aldehyde, making it more electrophilic. The chiral pocket created by the ligand directs the nucleophilic attack of the nitronate anion (formed from nitromethane and base) to one face of the aldehyde, resulting in an enantiomerically enriched product.

Analytical Methods for Product Evaluation

Accurate determination of yield and enantiomeric excess (ee) is paramount for evaluating the ligand's performance.

Characterization of the Product

The identity and purity of the isolated product should be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the product.[14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NO₂).

Determination of Enantiomeric Excess (ee)

The enantiomeric excess is a measure of the stereoselectivity of the reaction and is defined as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100

The most common and reliable methods for determining ee are chromatographic.[16][17]

Protocol 3: ee Determination by Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for separating the enantiomers of the product. Common choices for β-nitro alcohols include polysaccharide-based columns (e.g., Chiralcel OD-H, AD-H) or protein-based columns.[18]

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomer peaks.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (approx. 1 mg/mL).

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC system.

    • Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm).

    • The two enantiomers should appear as two separate peaks.

    • Integrate the area of each peak.

  • Calculation: Calculate the ee using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| x 100.

  • Racemic Standard: It is essential to analyze a racemic sample of the product (synthesized without the chiral ligand) to confirm the peak identities and ensure proper separation.

Alternative Method: NMR Spectroscopy with Chiral Solvating Agents (CSAs) In some cases, ee can be determined by ¹H or ¹⁹F NMR.[19][20] This involves adding a chiral solvating agent to the NMR sample of the product. The CSA forms transient diastereomeric complexes with the enantiomers, which can cause their corresponding signals in the NMR spectrum to split, allowing for integration and ee calculation.[21]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Conversion Incomplete neutralization of the ligand.Ensure at least 2.2 equivalents of base are used in Protocol 1. Confirm with pH paper.
Inactive catalyst.Ensure anhydrous conditions during catalyst formation. Use high-purity metal salts.
Insufficient base for the Henry reaction.Increase the amount of base (e.g., Et₃N) in Protocol 2 up to 20 mol%.
Low Enantioselectivity (ee) Ligand purity issues.Ensure the starting ligand has high enantiomeric purity.
Reaction temperature is too high.Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Incorrect ligand-to-metal ratio.Screen different L:M ratios (e.g., 1:1, 1.1:1, 1.2:1).
Water contamination.Rigorously dry all solvents, reagents, and glassware.
Poor Peak Separation in Chiral HPLC Suboptimal mobile phase or column.Screen different chiral columns and vary the hexane/isopropanol ratio.
Co-eluting impurities.Ensure the product is sufficiently purified before analysis.

References

A numbered list of all sources cited in this document.

Sources

Application

Utilizing 2-Methylpiperazine-2-carboxylicaciddihydrochloride as a constrained amino acid analog

Application Notes & Protocols Topic: Utilizing 2-Methylpiperazine-2-carboxylic acid dihydrochloride as a Constrained Amino Acid Analog For: Researchers, Scientists, and Drug Development Professionals Introduction: Engine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing 2-Methylpiperazine-2-carboxylic acid dihydrochloride as a Constrained Amino Acid Analog

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Scaffolds with Conformational Rigidity

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and specificity. However, their utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic, conformationally constrained amino acid analogs. These building blocks introduce specific steric and geometric constraints into the peptide backbone, effectively locking it into a bioactive conformation. This pre-organization can enhance binding affinity, increase resistance to proteolytic degradation, and improve overall pharmacokinetic profiles.[1][2]

This guide focuses on 2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-Me-Pzc-2HCl) , a novel heterocyclic amino acid analog. The inherent rigidity of the piperazine ring, combined with the additional steric hindrance from the C2-methyl group, makes 2-Me-Pzc a potent tool for inducing β-turns and stabilizing helical secondary structures within a peptide sequence.[3][4] We will provide a comprehensive overview of its properties, a rationale for its use, and detailed protocols for its successful incorporation into synthetic peptides.

Section 1: Physicochemical and Structural Profile

2-Methylpiperazine-2-carboxylic acid is a cyclic amino acid analog where the α-carbon is part of a piperazine ring. The methyl group at the C2 position further restricts the conformational freedom of the ring compared to its parent compound, piperazine-2-carboxylic acid.[4] It is supplied as a dihydrochloride salt to improve stability and handling.

PropertyValue / DescriptionRationale & Implications
IUPAC Name 2-Methylpiperazine-2-carboxylic acid dihydrochlorideSystematic nomenclature.
Abbreviation 2-Me-Pzc-2HClFor ease of use in sequence notation.
Molecular Formula C₆H₁₄Cl₂N₂O₂Used for exact mass calculations in mass spectrometry.
Molecular Weight 217.09 g/mol Critical for reagent stoichiometry in synthesis protocols.
Form Typically a crystalline solid.[5]The salt form enhances stability and shelf-life.
Key Structural Feature Chiral center at C2 within a piperazine ring.The fixed ring structure severely limits Φ/Ψ dihedral angle rotation, acting as a potent turn-inducer.
Solubility Soluble in water and polar protic solvents (e.g., MeOH, DMF).Facilitates handling during the initial protection steps.

Section 2: The Scientific Rationale for Employing 2-Me-Pzc

The decision to incorporate a constrained analog like 2-Me-Pzc is driven by specific, predictable impacts on peptide structure and function.

  • Induction of Secondary Structures: The rigid piperazine ring system restricts the backbone dihedral angles, making it a powerful scaffold for nucleating β-turns or stabilizing helical conformations. This is particularly useful for mimicking the receptor-bound conformation of a native peptide ligand.

  • Enhanced Proteolytic Stability: Proteases recognize and cleave specific peptide sequences with defined conformational and electronic properties. The unnatural structure of 2-Me-Pzc disrupts this recognition, rendering the adjacent peptide bonds resistant to enzymatic hydrolysis and extending the peptide's plasma half-life.[6][7]

  • Improved Receptor Affinity and Selectivity: By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced. This can lead to a significant increase in binding affinity (lower Kᵢ or EC₅₀ values). The unique shape can also improve selectivity for a specific receptor subtype.

Diagram: Conceptual Workflow for 2-Me-Pzc Incorporation

The following diagram outlines the major stages of utilizing 2-Me-Pzc-2HCl, from the raw material to the final, purified peptide ready for biological assessment.

G cluster_prep Phase 1: Monomer Preparation cluster_synthesis Phase 2: Peptide Synthesis cluster_analysis Phase 3: Analysis & Application start 2-Me-Pzc-2HCl (Starting Material) neutralize Neutralization (e.g., with base) start->neutralize protect N-Terminal Protection (Fmoc-OSu) neutralize->protect purify_mono Purification & QC of Fmoc-2-Me-Pzc-OH protect->purify_mono spps Solid-Phase Peptide Synthesis (SPPS) purify_mono->spps Ready for SPPS coupling Coupling of Fmoc-2-Me-Pzc-OH (Special Conditions) spps->coupling cleavage Cleavage & Deprotection (TFA Cocktail) coupling->cleavage purify_pep Purification (RP-HPLC) cleavage->purify_pep Crude Peptide qc_pep Quality Control (LC-MS, MALDI-TOF) purify_pep->qc_pep analysis Structural & Functional Analysis (CD, NMR, Bioassay) qc_pep->analysis

Caption: Workflow for incorporating 2-Me-Pzc into peptides.

Section 3: Experimental Protocols

These protocols provide a framework for the chemical manipulation and incorporation of 2-Me-Pzc into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 3.1: Preparation of Fmoc-L-2-Methylpiperazine-2-carboxylic acid (Fmoc-2-Me-Pzc-OH)

Rationale: The commercially available dihydrochloride salt must be neutralized and its N-terminal amine protected with a base-labile Fmoc group to be compatible with standard SPPS.[8] The N4-piperazine nitrogen may also require a more acid-stable protecting group (e.g., Boc) for certain applications, but for many short peptides, it can be left unprotected and will be protonated/deprotonated during synthesis cycles. This protocol focuses on the essential N-alpha protection.

Materials:

  • 2-Methylpiperazine-2-carboxylic acid dihydrochloride (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) (1.05 eq)

  • Acetone

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution & Neutralization: Dissolve 2-Me-Pzc-2HCl (1.0 eq) in a 1:1 mixture of acetone and deionized water. Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium bicarbonate (2.5 eq) in portions. Effervescence will occur. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone. Add this solution dropwise to the neutralized 2-Me-Pzc solution.

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Workup: a. Remove the acetone under reduced pressure using a rotary evaporator. b. Add ethyl acetate to the remaining aqueous solution. c. Cool the mixture to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. d. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & QC: Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to obtain pure Fmoc-2-Me-Pzc-OH. Confirm identity and purity via LC-MS and ¹H NMR.

Protocol 3.2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2-Me-Pzc-OH

Rationale: The incorporation of sterically hindered amino acids like 2-Me-Pzc into a growing peptide chain can be challenging. Coupling efficiencies may be lower than for standard proteinogenic amino acids. To overcome this, stronger coupling reagents and/or extended reaction times are recommended.[9]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-2-Me-Pzc-OH

  • Coupling Reagent: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure (Single Coupling Cycle for 2-Me-Pzc):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash thoroughly with DMF.

  • Kaiser Test: Perform a qualitative Kaiser test to confirm the presence of a free primary amine.

  • Activation & Coupling: a. In a separate vessel, pre-activate Fmoc-2-Me-Pzc-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.

    • Scientist's Note: HATU is often more effective than HBTU for hindered couplings due to the formation of a more reactive acyl-transfer agent. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF and DCM.

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Troubleshooting: If the Kaiser test is positive (blue beads), indicating incomplete coupling, perform a second coupling (double couple) using freshly activated Fmoc-2-Me-Pzc-OH for another 2 hours.

Diagram: Conformational Constraint by 2-Me-Pzc

This diagram illustrates how the cyclic structure of 2-Me-Pzc restricts backbone flexibility compared to a non-constrained amino acid like Alanine.

G cluster_alanine Alanine (Flexible) cluster_pzc 2-Me-Pzc (Constrained) alanine_label Wide range of allowed Φ and Ψ angles pzc_label Φ angle is fixed by ring. Ψ angle is highly restricted. impact Impact: - Induces Turns - Stabilizes Helices - Increases Protease Resistance pzc_label->impact Leads to

Sources

Method

Application Note &amp; Protocols: A Strategic Guide to Experimental Design with 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

Introduction The piperazine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents, including antivirals and anti-Alzhei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents, including antivirals and anti-Alzheimer agents.[1][2] The specific derivative, 2-Methylpiperazine-2-carboxylic acid dihydrochloride, introduces an additional layer of complexity and synthetic potential through its chiral center at the C2 position and the steric and electronic influence of the adjacent methyl group. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and validating chemical reactions involving this valuable, yet nuanced, reagent.

As a dihydrochloride salt, the compound exhibits enhanced water solubility but requires careful consideration for liberating the reactive secondary amine functionalities.[3] This document moves beyond simple procedural lists to explain the causality behind key experimental choices—from base selection and protecting group strategy to in-process controls and final product characterization—enabling robust, reproducible, and self-validating synthetic outcomes.

Physicochemical Profile and Safe Handling

Understanding the fundamental properties and handling requirements is the first step in any successful experimental design. The dihydrochloride form dictates its storage, handling, and initial reaction setup.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC₆H₁₄Cl₂N₂O₂
Molecular Weight~217.09 g/mol Calculated
AppearanceWhite to yellow crystalline powder or solid[4][5]
Storage Temperature2-8°C, under inert atmosphere
SolubilityEnhanced solubility in water; moderate in polar protic solvents like methanol[3][6]
pH in SolutionAcidic due to hydrochloride salts[4]
Safety and Handling Protocols

2-Methylpiperazine-2-carboxylic acid dihydrochloride and related piperazine derivatives require stringent safety protocols. The compound is classified as a skin, eye, and respiratory irritant.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8][9]

  • Ventilation: Handle the solid and all reactions in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

Core Principles: Reactivity and Strategic Design

The molecule possesses three primary reactive sites: the two secondary amines of the piperazine ring (N1 and N4) and the carboxylic acid at C2. The key to successful synthesis is controlling the chemoselectivity of these sites.

Caption: Reactivity map of the core scaffold.

The Critical Role of Base Selection

As a dihydrochloride salt, both nitrogen atoms are protonated and non-nucleophilic. A base is required to deprotonate them. The choice and stoichiometry of the base are paramount for controlling the reaction.

  • For Mono-N-Functionalization: Using 1.0-1.2 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at low temperatures can favor reaction at the less sterically hindered N1 position.

  • For Di-N-Functionalization or Carboxylic Acid Reactions: At least 2.2 equivalents of base are required to fully deprotonate both amines. For reactions involving the carboxylic acid, an additional equivalent of base may be needed to scavenge the acid byproduct from coupling agents. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar solvents.[10]

Protecting Group Strategy: A Workflow for Selectivity

To achieve selective functionalization, a robust protecting group strategy is essential. The Boc (tert-butyloxycarbonyl) group is commonly used for piperazine nitrogens.

Protecting_Group_Workflow Start Starting Material (Dihydrochloride) Deprotonate Deprotonation (>2 eq. Base) Start->Deprotonate BocProtect Boc Protection (Boc)₂O, TEA Deprotonate->BocProtect MonoBoc Mono/Di-Boc Protected Intermediate BocProtect->MonoBoc ReactCOOH Functionalize Carboxylic Acid (e.g., Amide Coupling) MonoBoc->ReactCOOH Deprotect Boc Deprotection (TFA or HCl) ReactCOOH->Deprotect ReactN Functionalize Free N-H Deprotect->ReactN Final Final Product ReactN->Final

Caption: General workflow using a Boc-protection strategy.

This approach, detailed in patent literature for similar scaffolds, involves protecting the nitrogens, functionalizing the carboxylic acid, and then deprotecting to reveal the free amine(s) for subsequent reactions.[11]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and characterization endpoints.

Protocol 3.1: N-Acylation using a Coupling Agent

This protocol details the formation of an amide bond at a piperazine nitrogen, a common step in synthesizing bioactive molecules.[12]

Objective: To acylate a piperazine nitrogen with a generic carboxylic acid.

Materials:

  • 2-Methylpiperazine-2-carboxylic acid dihydrochloride

  • Carboxylic Acid (R-COOH, 1.1 eq.)

  • Propylphosphonic Anhydride (T3P®, 1.3 eq.)

  • Diisopropylethylamine (DIPEA, 3.0 eq.)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated aq. NaHCO₃ solution

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Methylpiperazine-2-carboxylic acid dihydrochloride (1.0 eq.) and the desired carboxylic acid (1.1 eq.).

  • Dissolution: Add anhydrous DMF and stir until all solids are suspended.

  • Basification: Cool the mixture to 0°C in an ice bath. Slowly add DIPEA (3.0 eq.) and stir for 20 minutes. Causality: This neutralizes the HCl salts and provides the basic environment needed for the coupling reaction.[12]

  • Coupling: Add T3P® (1.3 eq.) dropwise, ensuring the temperature remains below 10°C. Causality: T3P® is a powerful coupling agent that activates the carboxylic acid for nucleophilic attack by the deprotonated piperazine nitrogen.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (e.g., Chloroform/Methanol gradient).[12]

Protocol 3.2: Amide Bond Formation at the Carboxylic Acid

This protocol focuses on functionalizing the C2-carboxylic acid. It assumes the piperazine nitrogens have been pre-protected (e.g., as a di-Boc derivative).[11]

Objective: To couple a primary or secondary amine with the C2-carboxylic acid.

Materials:

  • N,N'-di-Boc-2-Methylpiperazine-2-carboxylic acid (1.0 eq.)

  • Amine (R'-NH₂, 1.2 eq.)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq.)

  • HOBt (1-Hydroxybenzotriazole, 1.5 eq.)

  • Triethylamine (TEA, 2.5 eq.)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: In a flask under an inert atmosphere, dissolve the Boc-protected starting material (1.0 eq.), the desired amine (1.2 eq.), EDCI (1.5 eq.), and HOBt (1.5 eq.) in anhydrous DCM.

  • Basification: Cool the mixture to 0°C and add TEA (2.5 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature overnight. Causality: EDCI and HOBt work in tandem to form a highly reactive ester intermediate, preventing racemization and facilitating efficient coupling with the amine.

  • IPC: Monitor via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Analytical Workflow for a Self-Validating System

A robust analytical workflow is critical for ensuring the integrity of experimental results. Each step provides a validation checkpoint.

QC_Workflow cluster_reaction Synthesis & Workup cluster_purification Purification & Analysis Reaction Reaction Mixture TLC_LCMS In-Process Control (TLC / LC-MS) Reaction->TLC_LCMS Workup Aqueous Workup & Extraction TLC_LCMS->Workup Crude Crude Product Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Fractions Purified Fractions Purify->Fractions Confirm Structural Confirmation (NMR, HRMS) Fractions->Confirm Purity Purity Analysis (HPLC, >95%) Confirm->Purity

Caption: Analytical workflow from reaction to validated product.

Table 2: Standard Characterization Methods

TechniquePurposeExpected Observations for Piperazine DerivativesSource(s)
¹H NMR Structural ElucidationComplex multiplets in the 2.5-4.5 ppm range for piperazine protons. Appearance of new signals corresponding to added functional groups.[1][10][13]
¹³C NMR Carbon Skeleton ConfirmationPiperazine carbons typically appear between 40-60 ppm. Carbonyl signal (~170 ppm) for the carboxylic acid/amide/ester.[13]
LC-MS Molecular Weight VerificationProvides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the product.[12][13]
FT-IR Functional Group AnalysisC=O stretch (~1650-1750 cm⁻¹), N-H bends, C-H stretches. Changes confirm the success of acylation or esterification.[12][13][14]
HPLC Purity AssessmentA single major peak indicates high purity. Method can be used to quantify impurities. A critical final check.[15]

Conclusion

Experimental design for reactions involving 2-Methylpiperazine-2-carboxylic acid dihydrochloride demands a strategic, multi-faceted approach. Success hinges on carefully controlling the reactivity of its distinct functional groups through judicious selection of bases, solvents, and, where necessary, protecting group strategies. By embedding in-process controls and a thorough analytical workflow into every protocol, researchers can create a self-validating system that ensures the generation of reliable, high-quality data and materials. This guide provides the foundational principles and practical methodologies to empower scientists in their pursuit of novel chemical entities derived from this versatile scaffold.

References

  • PubChem. (n.d.). (2R)-2-methylpiperazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bulletin of Pharmaceutical Sciences. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperazine-2-Carboxylic Acid Methyl Ester 2HCl Manufacturer & Supplier China. Retrieved from [Link]

  • Google Patents. (n.d.). CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives.
  • University of Technology Sydney. (2013). Analytical Methods. OPUS. Retrieved from [Link]

  • Google Patents. (n.d.). US3484524A - Carboxylic acid - n - methyl-piperazides and their utilization as anthelmintics.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]

Sources

Application

Unlocking Quaternary Stereocenters: The Role of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride in Asymmetric Synthesis and Catalysis

Abstract 2-Methylpiperazine-2-carboxylic acid dihydrochloride represents a "privileged scaffold" in modern medicinal chemistry and asymmetric catalysis. Unlike its non-methylated parent, this compound features a quaterna...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methylpiperazine-2-carboxylic acid dihydrochloride represents a "privileged scaffold" in modern medicinal chemistry and asymmetric catalysis. Unlike its non-methylated parent, this compound features a quaternary stereocenter at the


-position, imparting exceptional conformational rigidity and metabolic stability to peptide backbones. This application note explores its dual utility: first, as a critical building block for peptidomimetics  (e.g., HIV protease inhibitors, GPCR ligands) where it restricts conformational space; and second, as a chiral precursor for C2-symmetric diamine ligands  used in enantioselective catalysis. We provide detailed protocols for its regioselective protection and incorporation into solid-phase synthesis, addressing the specific challenges posed by its steric bulk and salt form.

Part 1: Scientific Foundation & Mode of Action

The "Methyl Effect" and Quaternary Stereocenters

The introduction of a methyl group at the 2-position of the piperazine ring creates a quaternary carbon. This structural modification has profound effects on the molecule's utility:

  • Conformational Locking: The methyl group forces the piperazine ring into a rigid chair conformation to minimize 1,3-diaxial interactions. When incorporated into a peptide chain, it acts as a "turn inducer," locking the peptide into a bioactive conformation (often a

    
    -turn).
    
  • Metabolic Stability: The quaternary center eliminates the acidic

    
    -proton, rendering the residue resistant to racemization and proteolytic cleavage by endogenous peptidases.
    
  • Catalytic selectivity: In ligand design, the extra methyl group enhances stereodifferentiation by increasing the steric barrier near the metal center, often improving enantiomeric excess (ee) in catalytic reactions compared to the des-methyl parent.

Mechanistic Role in Catalysis

While the free acid is rarely used as a standalone organocatalyst, it serves as the chiral pool starting material for two major classes of catalysts:

  • Lewis Base Organocatalysts: N-formamide derivatives of piperazine-2-carboxylic acid catalyze the hydrosilylation of imines.[1] The 2-methyl variant offers tighter binding pockets for kinetic resolution.

  • Metal Ligands: The diamine backbone is derivatized to form C2-symmetric ligands (e.g., for Cu(II)-catalyzed acylation of diols). The fixed stereochemistry of the piperazine core transfers chiral information effectively to the metal center.

Figure 1: Dual workflow for 2-Methylpiperazine-2-carboxylic acid in drug discovery and asymmetric catalysis.

Part 2: Experimental Protocols

Protocol A: Regioselective Protection and Solid-Phase Coupling

Challenge: The starting material is a dihydrochloride salt with two nucleophilic nitrogens (N1, N4) and a sterically hindered carboxylic acid. Direct coupling often fails or yields regioisomers. Solution: A "Copper Chelation" strategy is used to temporarily mask the N1 amine and Carboxylate, allowing exclusive protection of the distal N4 amine.

Phase 1: Regioselective N4-Boc Protection

This step converts the raw dihydrochloride salt into a viable building block (


-Boc-2-methylpiperazine-2-carboxylic acid).

Reagents:

  • 2-Methylpiperazine-2-carboxylic acid dihydrochloride (1.0 eq)

  • Copper(II) sulfate pentahydrate (

    
    ) (0.55 eq)
    
  • Sodium bicarbonate (

    
    )[2]
    
  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • EDTA (disodium salt)

Procedure:

  • Chelation: Dissolve the dihydrochloride salt (10 mmol) in water (30 mL). Adjust pH to ~8.5 with 2N NaOH. Add

    
     solution slowly. The solution will turn deep blue as the Copper(II) complexes with the 
    
    
    
    -amino acid moiety (N1 and COOH), leaving N4 free.
  • Protection: Add acetone (30 mL) and

    
     (2.5 eq). Cool to 0°C. Add 
    
    
    
    dropwise. Stir for 12 hours, allowing the temperature to rise to RT.
  • Decomplexation: Filter the blue precipitate (the copper complex of the N4-Boc product). Resuspend the solid in water and treat with excess EDTA (1.5 eq) or

    
     gas (traditional but toxic) to strip the copper.
    
  • Isolation: The solution will lose its blue color. Extract the aqueous phase with Ethyl Acetate (3x).[3][4] Acidify the aqueous layer to pH 4 and extract again to recover the Zwitterionic product or the free acid.

  • Yield: Expect 70-85% of

    
    -Boc-2-methylpiperazine-2-carboxylic acid.
    
Phase 2: Solid-Phase Peptide Coupling (SPPS)

Incorporating this hindered amino acid into a peptide chain requires high-efficiency coupling reagents.

Reagents:

  • Resin: Rink Amide or Wang Resin (0.5 mmol/g loading)

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)[5]

  • Solvent: Anhydrous DMF[5]

Step-by-Step:

  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group (if applicable) using 20% Piperidine/DMF.

  • Activation: In a separate vial, dissolve the

    
    -Boc-protected acid (3.0 eq relative to resin) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq).[6]
    
    • Expert Tip: Allow pre-activation for exactly 2 minutes. The solution should turn yellow.[7] Do not exceed 5 minutes to avoid racemization (though less likely with quaternary centers, epimerization can occur).

  • Coupling: Transfer the activated solution to the resin. Shake/vortex at Room Temperature for 4–6 hours .

    • Note: Standard amino acids couple in 45 mins. The steric bulk of the 2-methyl group requires extended time.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or micro-cleavage LC-MS to confirm coupling.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Synthesis of C2-Symmetric Ligands for Catalysis

Application: Creating a chiral diamine ligand for Copper-catalyzed asymmetric Henry reactions or Benzoylations.

Procedure Summary:

  • Esterification: Convert the acid to the methyl ester (SOCl2/MeOH).

  • Dimerization: React the ester with a linker (e.g., oxalyl chloride or a di-aldehyde followed by reduction) to create a bis-piperazine scaffold.

  • Reduction: Reduce the amide/ester functionalities (using

    
    ) to generate a rigid, chiral tetra-amine or diamine-diol ligand.
    
  • Usage: Complex with

    
     in situ to generate the active catalyst.
    

Part 3: Expert Tips & Troubleshooting

IssueCauseSolution
Low Solubility Dihydrochloride salt is highly polar.Do not use the salt directly in organic solvents (DCM/THF). Always neutralize with 2.5 eq DIPEA or perform the Copper-complexation in water first.
Incomplete Coupling Steric hindrance of the quaternary methyl.Switch from EDC/HOBt to HATU or PyBOP . Increase temperature to 50°C (microwave assisted) if using solid phase.
Regioisomer Contamination N1 vs N4 competition.Strictly follow the Copper Chelation protocol. N1 is sterically hindered but still nucleophilic if not masked.
Hygroscopicity Salt absorbs atmospheric water.Store the dihydrochloride in a desiccator. Weigh quickly. If the solid is "wet," dry under high vacuum over

before use.
Data Presentation: Comparison of Coupling Reagents for 2-Methylpiperazine Core
Reagent SystemCoupling TimeYield (Isolated)Comments
EDC / HOBt 12-24 hours45-60%Slow; significant urea byproduct issues. Not recommended for hindered amines.
DIC / Oxyma 6-12 hours70-80%Good standard for SPPS; safer than HOBt.
HATU / DIPEA 4-6 hours92-95% Gold Standard. High reactivity overcomes steric barrier.
PyBrOP 4 hours88-90%Excellent for N-methylated amino acids; expensive.

References

  • Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation. Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R.[8] (2006).[1] Organic Letters, 8(26), 6139–6142. Significance: Establishes the role of the 2-methyl group in enhancing enantioselectivity in ligand design.

  • L-Piperazine-2-carboxylic Acid Derived N-Formamide as a Highly Enantioselective Lewis Basic Catalyst. Wang, Z., et al.[1] (2006).[1] Organic Letters, 8(14), 3045–3048. Significance: Demonstrates the catalytic utility of the piperazine-2-carboxylic acid scaffold.

  • Synthesis of Piperazine-2-carboxylic Acid Derivatives as Anti-Alzheimer Agents. Research on MTDLs (Multi-Target Directed Ligands). (2023).[2][4][9][10] PubMed/NIH. Significance: Validates the use of the scaffold in bioactive drug discovery.

  • Standard Coupling Procedures for Hindered Amino Acids. BenchChem Application Notes / Aapptec Protocols. Significance: Provides the baseline methodology for HATU/EDC coupling.

Sources

Method

Safe handling, storage, and disposal of 2-Methylpiperazine-2-carboxylicaciddihydrochloride

Application Note: Safe Handling, Storage, and Disposal of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride Abstract & Scope This technical guide defines the operational standards for 2-Methylpiperazine-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Storage, and Disposal of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

Abstract & Scope

This technical guide defines the operational standards for 2-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS: 2742653-88-7 / 1935054-97-9), a specialized non-proteinogenic amino acid building block. Characterized by a quaternary carbon center at the


-position, this compound is critical for synthesizing conformationally constrained peptidomimetics. However, its dihydrochloride salt form introduces specific challenges regarding hygroscopicity, acidity, and stoichiometry errors. This protocol synthesizes safety data with practical handling techniques to ensure experimental reproducibility and personnel safety.

Physicochemical Profile & Hazard Identification

Understanding the fundamental properties of this reagent is the first step in risk mitigation. The presence of two equivalents of hydrogen chloride (


) significantly alters the molecular weight and handling requirements compared to the free base.
Table 1: Technical Specifications
PropertySpecificationNotes
Chemical Name 2-Methylpiperazine-2-carboxylic acid dihydrochloridengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-methyl, cyclic amino acid
CAS Number 2742653-88-7 (Primary)Alt: 1935054-97-9
Molecular Formula

Salt Stoichiometry: 1:2 (Base:HCl)
Molecular Weight 217.09 g/mol Critical for Molarity Calculations
Appearance White to off-white crystalline powder
Solubility High in Water, DMSO; Moderate in MethanolInsoluble in non-polar solvents (Hexane, DCM)
Acidity (pH) Strongly Acidic (< 2.0 in 10% aq.[1][2] solution)Corrosive to metal spatulas over time
Hygroscopicity High Deliquescent (absorbs moisture to form liquid)
GHS Hazard Classification[5]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Protocol: Storage & Inventory Management

Scientific Rationale: The primary degradation pathway for dihydrochloride salts of amino acids is moisture-induced hydrolysis and clumping. Water absorption not only alters the effective mass (leading to stoichiometry errors in coupling reactions) but can also facilitate decarboxylation over extended periods at elevated temperatures.

Storage Workflow
  • Temperature: Store at 2°C to 8°C for active use. For long-term archiving (>3 months), store at -20°C .

  • Atmosphere: The container must be kept under an inert atmosphere (Argon or Nitrogen).

    • Why? Oxygen is less of a concern than atmospheric moisture. Argon is heavier than air and provides a better blanket for opened vials.

  • Secondary Containment:

    • Place the primary vial inside a secondary jar containing indicating silica gel or activated molecular sieves.

    • Seal the outer container with Parafilm® or electrical tape to prevent gas exchange.

Protocol: Safe Handling & Weighing

The "Sticky Solid" Problem: Users often report that this compound turns into a sticky gum on the weigh paper. This is due to rapid moisture uptake from the lab air.

Step-by-Step Weighing Procedure
  • Equilibration:

    • Remove the vial from the fridge/freezer and allow it to warm to room temperature (20-25°C) before opening.

    • Reasoning: Opening a cold bottle condenses atmospheric moisture directly onto the bulk solid, ruining the entire stock.

  • Environment:

    • Ideally, weigh inside a glove box or a glove bag purged with nitrogen.

    • If weighing on an open bench, use a static-free weigh boat and work rapidly. Do not leave the stock bottle open for more than 15 seconds.

  • Tools:

    • Use plastic or ceramic spatulas . Avoid stainless steel if the solid is damp, as the acidic surface can cause trace metal contamination (iron leaching).

  • Stoichiometry Correction:

    • Always calculate equivalents based on the MW of 217.09 g/mol , not the free base MW (~144 g/mol ).

    • Tip: If the powder appears clumpy, assume water weight is present. For critical GMP synthesis, determine water content (Karl Fischer titration) or dry the solid in a vacuum desiccator (

      
      ) overnight before use.
      

Protocol: Disposal & Waste Management

Core Directive: Never dispose of piperazine derivatives down the drain. Although water-soluble, they are nitrogen-rich organic precursors that can disrupt local water treatment biomes or form nitrosamines (carcinogenic) if exposed to nitrites in the waste stream.

Waste Categorization Strategy
  • Stream A (Solid Waste): Contaminated gloves, weigh boats, and paper towels.

    • Action: Double-bag in hazardous waste bags labeled "Solid Organic Waste (Toxic/Irritant)."

  • Stream B (Liquid Waste - Aqueous): Mother liquors or quenched reaction mixtures.

    • Action: Adjust pH to 6–8 using Sodium Bicarbonate (

      
      ) before adding to the "Aqueous Chemical Waste" drum.
      
  • Stream C (Liquid Waste - Organic): Solvents containing the compound.

    • Action: Segregate into "Halogenated" or "Non-Halogenated" solvents based on the co-solvent used.

Emergency Response & Spills

Scenario: You drop a 5g bottle of 2-Methylpiperazine-2-carboxylic acid dihydrochloride on the floor.

Immediate Action Plan
  • Evacuate & Ventilate: Clear the immediate area of personnel. Ensure the fume hood or lab ventilation is active.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95 dust mask (or N95) to prevent inhalation of acidic dust.

  • Neutralization (The Critical Step):

    • Do NOT sweep dry powder immediately; this generates irritant dust.

    • Cover the spill with Sodium Bicarbonate (Baking Soda) or Calcium Carbonate.

    • Mist gently with water to activate the neutralization. Expect fizzing (

      
       release).
      
    • Why? Neutralizing the HCl salt converts the corrosive acid into a harmless salt (NaCl) and the organic free base, which is safer to handle mechanically.

  • Cleanup:

    • Once fizzing stops, absorb the slurry with paper towels or vermiculite.

    • Clean the surface with soap and water.[3][5]

Visualized Workflows (Graphviz)

Figure 1: Lifecycle Management of Hygroscopic HCl Salts

Lifecycle cluster_0 Critical Quality Control Point Receipt Receipt of Material (Check Seal Integrity) Storage Storage (2-8°C, Desiccator) Receipt->Storage Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Required for Use Weighing Weighing (Rapid, Dry Atmosphere) Equilibration->Weighing Reaction Reaction Setup (Correct MW: 217.09) Weighing->Reaction Reseal Reseal & Purge (Argon/N2) Weighing->Reseal Excess Stock Reseal->Storage

Caption: Figure 1. The operational loop for handling hygroscopic salts. The "Equilibration" step is the most frequent point of failure in maintaining reagent purity.

Figure 2: Spill Response Logic Tree

SpillResponse Start Spill Detected Assess Is it Powder or Solution? Start->Assess Powder Powder Spill Assess->Powder Solution Solution Spill Assess->Solution Cover Cover with NaHCO3 (Do not sweep dry) Powder->Cover Mist Mist with Water (Activate Neutralization) Cover->Mist Cleanup Collect Waste (Label: Corrosive/Irritant) Mist->Cleanup Absorb Contain with Vermiculite Solution->Absorb Neutralize Apply NaHCO3 to Slurry Absorb->Neutralize Neutralize->Cleanup

Caption: Figure 2. Decision matrix for safe cleanup. Neutralization of the HCl component is prioritized before mechanical removal to prevent respiratory irritation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Strategies for improving the yield and purity of 2-Methylpiperazine-2-carboxylicaciddihydrochloride synthesis

The synthesis of 2-Methylpiperazine-2-carboxylic acid dihydrochloride represents a classic challenge in medicinal chemistry: constructing a quaternary carbon center within a saturated heterocycle.[1] Unlike simple pipera...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Methylpiperazine-2-carboxylic acid dihydrochloride represents a classic challenge in medicinal chemistry: constructing a quaternary carbon center within a saturated heterocycle.[1] Unlike simple piperazine derivatives, the steric bulk at the C2 position and the zwitterionic nature of the final product create significant hurdles in yield, purification, and isolation.

This guide moves beyond generic textbook methods, focusing on the


-alkylation of the nitrile intermediate —a strategy favored in high-value process chemistry for its superior regiocontrol and yield compared to direct ester alkylation or Bucherer-Bergs cyclization on hindered ketones.[1]

Part 1: Strategic Route Analysis

To maximize yield and purity, we must bypass the thermodynamic instability of the open-chain precursors and the low reactivity of the sterically hindered carboxylic acid.

The Optimized Pathway: -Methylation of the Nitrile

This route utilizes the electron-withdrawing power of the nitrile group to facilitate deprotonation at the C2 position, allowing for clean methylation.

  • Precursor Selection: Start with Piperazine-2-carboxylic acid (or its 2-cyano analog if available).

  • Protection: Orthogonal protection of

    
     and 
    
    
    
    is mandatory to prevent N-methylation.[1]
  • Activation: Conversion of the acid to a nitrile (if starting from acid) or use of the nitrile directly.

  • Quaternary Construction: Deprotonation with LDA followed by quenching with Methyl Iodide (MeI).

  • Global Deprotection/Hydrolysis: Harsh acidic hydrolysis converts the nitrile to the acid and removes protecting groups, yielding the dihydrochloride salt directly.

Why this route?
  • Regiocontrol: Direct methylation of piperazine-2-carboxylic acid esters often leads to mixtures of mono- and di-alkylated products or N-alkylation.[1] The nitrile anion is "harder" and more nucleophilic at Carbon.

  • Purification: The intermediate nitrile is lipophilic and can be purified by standard silica chromatography, unlike the highly water-soluble final amino acid.

Part 2: Detailed Experimental Protocol

Phase 1: Scaffold Preparation & Protection

If starting from Piperazine-2-carboxylic acid dihydrochloride:

  • N-Protection: React with

    
     (excess) and base (
    
    
    
    ) to install N1,N4-di-Boc protection.[1]
    • Checkpoint: Ensure pH > 9 during reaction to scavenge HCl.

  • Amide Formation: Convert the acid to the primary amide using

    
    , EDC, and HOBt.
    
  • Dehydration to Nitrile: Treat the amide with Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM to yield 1,4-di-Boc-2-cyanopiperazine .[1]

    • Note: This intermediate is stable and should be purified by column chromatography (Hexane/EtOAc).

Phase 2: The Critical Step – Quaternary Center Formation

Target:1,4-di-Boc-2-cyano-2-methylpiperazine [1]

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Use anhydrous THF (freshly distilled or from a drying column).

  • Base: Prepare LDA (1.2 equiv) in situ at -78°C or use high-quality commercial solution.

  • Addition: Add the 1,4-di-Boc-2-cyanopiperazine solution dropwise to the LDA at -78°C.

    • Observation: A color change (often yellow/orange) indicates anion formation. Stir for 30-45 mins.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) dropwise.[1]

    • Critical: Maintain temperature at -78°C during addition.[1]

  • Warming: Allow to warm slowly to 0°C over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2][3] Purify via silica gel chromatography.
    
Phase 3: Hydrolysis & Salt Formation

Target:2-Methylpiperazine-2-carboxylic acid dihydrochloride [1]

  • Hydrolysis: Dissolve the methylated nitrile in 6M HCl (aq).

  • Reflux: Heat to reflux (100-110°C) for 12-18 hours.

    • Mechanism:[1][2][4][5][6] This step simultaneously hydrolyzes the nitrile to the carboxylic acid and cleaves the Boc groups.

    • Monitoring: Watch for the disappearance of the nitrile peak in IR (~2240 cm⁻¹) or by LCMS.

  • Isolation: Concentrate the aqueous solution to dryness under reduced pressure.

    • Issue: The product will be a sticky gum/oil initially due to trace water.

  • Trituration: Add cold diethyl ether or acetone to the residue and sonicate. The oil should solidify into a white/off-white powder.[1]

  • Filtration: Filter the solid under Argon (hygroscopic!).

Part 3: Troubleshooting & FAQs

Troubleshooting Guide
Issue Probable Cause Corrective Action
Low Yield in Methylation Wet THF or degraded LDA.[1]Ensure THF is <50 ppm water. Titrate LDA before use.
Incomplete Hydrolysis Steric hindrance at C2.Increase HCl concentration to 12M or extend reflux time to 24h.
Product is a Sticky Oil Residual water or excess HCl.Co-evaporate with toluene 3x to remove water. Triturate with anhydrous Acetone/Ether.
Regioisomers Observed N-alkylation occurred.Ensure N-protecting groups (Boc) are intact before methylation.[1] Use strictly anhydrous conditions.
Low Purity (Inorganic Salts) Salt trapping during isolation.[1]Do not neutralize. Isolate as the HCl salt directly. Use ion-exchange resin (Dowex 50W) if free acid is needed.[1]
FAQs

Q1: Can I use the ester instead of the nitrile for alkylation?

  • Answer: Yes, but yields are typically lower (30-40%) due to the lower acidity of the

    
    -proton in the ester compared to the nitrile, and the potential for Claisen condensation side reactions. The nitrile route is superior for quaternary centers.
    

Q2: The product is extremely hygroscopic. How do I handle it?

  • Answer: This is characteristic of piperazine dihydrochlorides. Store under Argon in a desiccator. Weigh quickly in a glovebox or dry environment. If it liquefies, re-dissolve in MeOH and precipitate with

    
    .
    

Q3: Why did my Boc groups fall off during the nitrile formation?

  • Answer: TFAA generates TFA byproducts.[1] Ensure you use excess Pyridine (3-4 equiv) to buffer the reaction mixture during the dehydration step.[1]

Part 4: Visualization

Reaction Workflow Diagram

SynthesisRoute cluster_key Key Transformation Start Piperazine-2-carboxylic Acid Prot 1,4-Di-Boc-Piperazine-2-carboxylic Acid Start->Prot Boc2O, Et3N Amide 1,4-Di-Boc-Piperazine-2-carboxamide Prot->Amide NH4Cl, EDC, HOBt Nitrile 1,4-Di-Boc-2-Cyanopiperazine Amide->Nitrile TFAA, Pyridine (Dehydration) Anion Lithium Anion Intermediate (-78°C) Nitrile->Anion LDA, THF, -78°C Methylated 1,4-Di-Boc-2-Cyano-2-Methylpiperazine Anion->Methylated MeI (Methyl Iodide) Final 2-Methylpiperazine-2-carboxylic Acid . 2HCl Methylated->Final 6M HCl, Reflux (Hydrolysis + Deprotection)

Caption: Step-wise synthesis of 2-Methylpiperazine-2-carboxylic acid dihydrochloride emphasizing the critical nitrile alkylation pathway.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield (<30%) Issue->LowYield Impurity Impurity / Byproducts Issue->Impurity Isolation Sticky Solid / Oil Issue->Isolation Sol_Temp Check LDA Temp Must be <-70°C LowYield->Sol_Temp Sol_Water Dry THF/MeI (Strictly Anhydrous) LowYield->Sol_Water Sol_Hydro Incomplete Hydrolysis Extend Reflux (24h) Impurity->Sol_Hydro Sol_Trit Triturate with Acetone/Ether Isolation->Sol_Trit

Caption: Decision tree for diagnosing common synthetic failures in quaternary amino acid synthesis.[1]

References

  • Vertex Pharmaceuticals Inc. (2021). Brm targeting compounds and associated methods of use. WO2021252666A1.[1][6] (Describes the use and coupling of 2-methylpiperazine-2-carboxylic acid derivatives). Link

  • Shono, T., et al. (1992).[2] Electroorganic chemistry.[1][2] 139. Electroreductive decyanation of nitriles and its application to synthesis of

    
    -alkylamines. Tetrahedron, 48(38), 8253-8262. (Foundational work on nitrile alkylation logic for cyclic amines). Link
    
  • BenchChem. (2025).[7] An In-depth Technical Guide to Methyl Piperazine-2-carboxylate. (Provides background on the piperazine-2-carboxylate scaffold properties). Link[1]

  • Organic Syntheses.General procedures for

    
    -alkylation of amino acid derivatives. (Referenced for general LDA/MeI protocols). Link
    

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

Executive Summary & Compound Profile 2-Methylpiperazine-2-carboxylic acid dihydrochloride is a conformationally constrained, non-proteinogenic amino acid often used as a scaffold in peptidomimetics and drug discovery.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methylpiperazine-2-carboxylic acid dihydrochloride is a conformationally constrained, non-proteinogenic amino acid often used as a scaffold in peptidomimetics and drug discovery.[1][2][3] Its structural duality—possessing both a secondary amine and a sterically hindered carboxylic acid—creates unique solubility behaviors that often defy standard "DMSO-first" library protocols.[1][2][3]

This guide addresses the three most common failure modes reported by researchers:

  • Insolubility in DMSO (The "Library Standard" conflict).

  • Assay Acidification (The "Yellow Media" phenomenon).[3][4]

  • Precipitation at Physiological pH (The "Zwitterion Trap").

Compound Snapshot
PropertyDetailImplication for Assay
Form Dihydrochloride Salt (

)
Highly acidic in solution; hygroscopic.[1][2][3]
Polarity High (Ionic/Zwitterionic)Excellent water solubility; Poor pure organic solubility.[3][4]
pKa Values

2.0 (COOH), 5.4 (N1), 9.5 (N4)
Exists as a zwitterion at physiological pH (7.4).[4]
Critical Issue Ionic Lattice EnergyThe

salt lattice is often too stable for pure DMSO to break.[3][4]

Troubleshooting Guide (FAQ Format)

Category A: Stock Solution Preparation

Q1: I tried dissolving the powder in 100% DMSO to make a 100 mM master stock, but it remains cloudy or precipitates over time. Why?

Diagnosis: This is a Lattice Energy vs. Solvation Energy conflict.[3][4] Most compound libraries utilize DMSO because it solubilizes lipophilic drug-like molecules.[1][2][3] However, 2-Methylpiperazine-2-carboxylic acid dihydrochloride is a highly polar salt .[1][2][3] DMSO is an aprotic solvent and is poor at solvating the chloride anions and the highly charged ammonium centers compared to water.[3][4]

Solution:

  • Primary Recommendation: Prepare the stock solution in sterile, deionized water or 0.1 M HCl (to maintain stability). The compound is highly water-soluble (>100 mM).[1][2][3][4]

  • If DMSO is Mandatory: You must use a Water-Cosolvent approach .[1][2][3] Dissolve the compound in a minimal volume of water first (e.g., 10% of final volume), then dilute with DMSO.[4]

    • Warning: High concentrations of this salt in DMSO may still precipitate upon freezing/thawing.[3][4]

Q2: My compound is hygroscopic and clumps during weighing. How do I ensure accurate concentration?

Diagnosis: Dihydrochloride salts are notorious for absorbing atmospheric moisture, leading to "wet weight" errors where the actual molar amount is lower than calculated.[3][4]

Solution:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Gravimetric Correction: Do not rely on the printed weight on the vendor vial. Weigh the solid into a tared vial and calculate the solvent volume based on the actual mass transferred.

  • Storage: Store under inert gas (Argon/Nitrogen) in a desiccator.

Category B: Assay Compatibility & pH

Q3: When I add the stock solution to my cell culture media, the color changes from pink to yellow, and the cells die. Is the compound toxic?

Diagnosis: This is likely pH-mediated cytotoxicity , not intrinsic compound toxicity.[1][2][3] The molecule releases 2 equivalents of protons (


)  for every molecule dissolved.[4]
  • Example: A

    
     final concentration adds 
    
    
    
    of strong acid.[3][4] In unbuffered or weakly buffered media, this can drop the pH significantly.[4]

Solution:

  • Buffer Capacity Check: Ensure your assay buffer (e.g., HEPES, MOPS) is strong enough to buffer the added acid.[4] Standard bicarbonate-buffered media (DMEM/RPMI) may be insufficient for high compound concentrations.[1][2][3]

  • Neutralization Protocol: See Section 3: Protocols for the "In-Well Neutralization" technique.

Q4: I neutralized the stock solution to pH 7.4, but now I see a fine white precipitate. What happened?

Diagnosis: You have fallen into the "Zwitterion Trap." At pH


 6-8, the molecule exists primarily as a zwitterion (net neutral charge: 

and

).[2][3][4] Zwitterions often have the lowest solubility compared to their cationic (acidic) or anionic (basic) forms because the net charge is zero, reducing hydration shell stability.[4]

Solution:

  • Keep Stock Acidic: Store the stock as the acidic

    
     form (high solubility).[4] Only neutralize upon dilution into the assay.
    
  • Limit Concentration: Ensure the final assay concentration is below the solubility limit of the zwitterion (typically < 10 mM in PBS).[4]

Step-by-Step Protocols

Protocol A: The "Water-First" Stock Preparation (Recommended)[1][2][4]

This protocol ensures complete solubilization and stability.[3][4]

  • Weighing: Weigh

    
     mg of 2-Methylpiperazine-2-carboxylic acid dihydrochloride into a sterile microcentrifuge tube.
    
  • Calculation: Calculate volume for 100 mM stock:

    
    .[3][4][5]
    
  • Solubilization: Add sterile Milli-Q water . Vortex vigorously for 30 seconds.[3][4]

    • Note: The solution will be acidic (pH ~1-2).[1][2][3][4] This is desirable for stability.[3][4][6]

  • Filtration: Filter through a 0.22

    
     PVDF or PES syringe filter (Nylon may bind acidic species).[3][4]
    
  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In-Assay Neutralization (For Cell Culture)

Use this when adding high concentrations (>50


) to sensitive cells.[3][4]
  • Prepare Intermediate: Dilute the 100 mM acidic stock 10x into a strong buffer (e.g., 100 mM HEPES or Tris, pH 8.0).

    • Why? The high pH buffer neutralizes the HCl protons immediately.[3][4]

  • Check Clarity: Observe for precipitation (Zwitterion formation). If clear, proceed.

  • Final Dilution: Add this intermediate to the cell media.

  • Control: Run a "Vehicle Control" containing the same amount of HCl and neutralizing buffer to prove that any observed effect is due to the drug, not the salt.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting based on the specific salt form of the compound.

SolubilityWorkflow Start Start: 2-Methylpiperazine-2-carboxylic acid 2HCl SolventChoice Select Stock Solvent Start->SolventChoice DMSO Pure DMSO SolventChoice->DMSO Standard Library Water Sterile Water / 0.1M HCl SolventChoice->Water Recommended Cloudy Cloudy/Precipitate? DMSO->Cloudy SuccessStock Clear Stock Solution (Acidic) Water->SuccessStock CheckSolubility Check Solubility CheckSolubility->SuccessStock Cloudy->CheckSolubility No AddWater Add 10-20% Water to DMSO Cloudy->AddWater Yes AddWater->CheckSolubility AssayDilution Dilution into Assay Buffer (pH 7.4) SuccessStock->AssayDilution PHCheck Check Final pH AssayDilution->PHCheck Acidic pH < 7.0 (Yellow Media) PHCheck->Acidic Low Buffer Capacity Neutral pH ~ 7.4 PHCheck->Neutral High Buffer Capacity BufferUp Increase Buffer Strength (HEPES/Tris) Acidic->BufferUp Zwitterion Check for Zwitterion Precipitate Neutral->Zwitterion BufferUp->AssayDilution Zwitterion->BufferUp Precipitate (Dilute further) Final Proceed with Assay Zwitterion->Final Clear

Caption: Decision tree for solvent selection and pH management. Note the critical loop for buffer capacity adjustment to prevent acidic shock or zwitterionic precipitation.

References

  • PubChem. (2025).[3][4][7] Piperazine-2-carboxylic acid dihydrochloride | C5H12Cl2N2O2.[1][2][3][7][8] National Library of Medicine.[3][4] [Link][1][2][4]

  • University of Regina. (2010). pKa Values of Some Piperazines at Different Temperatures. [Link]

  • Gaylord Chemical. (2007).[3][4][9] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. [Link]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Troubleshooting

Identifying and minimizing side reactions during the synthesis of 2-Methylpiperazine-2-carboxylicaciddihydrochloride

The following guide is designed as a specialized technical resource for researchers and process chemists working with 2-Methylpiperazine-2-carboxylic acid dihydrochloride . This compound features a sterically hindered qu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical resource for researchers and process chemists working with 2-Methylpiperazine-2-carboxylic acid dihydrochloride . This compound features a sterically hindered quaternary carbon at the 2-position, presenting unique synthetic challenges compared to non-substituted piperazine amino acids.

Optimizing Quaternary Center Formation & Minimizing Impurity Profiles

Topic: Identifying and minimizing side reactions during the synthesis of 2-Methylpiperazine-2-carboxylic acid dihydrochloride. Target Audience: Medicinal Chemists, Process Development Scientists. Content Type: Troubleshooting Guide, FAQs, and Mechanistic Pathways.

Part 1: Executive Technical Overview

2-Methylpiperazine-2-carboxylic acid is a conformationally constrained


-amino acid analogue. Unlike simple piperazine-2-carboxylic acid, the presence of the 

-methyl group at the C2 position creates a quaternary center . This structural feature significantly increases the energy barrier for formation and introduces specific steric hindrances during hydrolysis and protection/deprotection steps.

Primary Synthetic Strategy: The most robust route involves the


-alkylation  of a protected piperazine-2-carboxylate ester (or nitrile) using a strong base (e.g., LiHMDS, LDA) followed by an electrophile (MeI).[1] An alternative, though less common route for high-purity applications, is the Bucherer-Bergs  or Strecker  reaction on a piperazinone precursor.

Critical Quality Attributes (CQAs):

  • Quaternary Purity: Absence of non-methylated (des-methyl) impurities.

  • Regiochemistry: Prevention of N-alkylation vs. C-alkylation.

  • Salt Stoichiometry: Precise formation of the dihydrochloride (

    
    ) form.
    

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Formation of the Quaternary Center ( -Alkylation)

Q1: I am observing low conversion during the methylation of my N,N'-protected piperazine-2-carboxylate. The starting material remains.

  • Root Cause: The enolate anion at the C2 position is sterically hindered and less stable than acyclic equivalents. Moisture or insufficient base strength can quench the enolate before reaction with Methyl Iodide (MeI).

  • Corrective Action:

    • Base Selection: Switch to LiHMDS or LDA (Lithium Diisopropylamide) in THF at -78°C. These bases are bulky and non-nucleophilic, preventing attack on the ester carbonyl [1].[1]

    • Temperature Protocol: Maintain -78°C during enolization (30–60 mins) to prevent decomposition. Add MeI slowly at this temperature, then allow to warm to 0°C only after addition is complete.

    • Drying: Ensure THF is anhydrous (<50 ppm water). The enolate is extremely moisture-sensitive.

Q2: My LC-MS shows a mass corresponding to a dimethylated byproduct (+14 Da over product). How do I prevent this?

  • Root Cause: Over-alkylation . If the mono-methylated product is formed and excess base is present, the product can be deprotonated again (if protons are available, though unlikely at the quaternary center) or, more likely, N-alkylation is occurring if the protecting groups are not robust.

  • Mechanism: If you are using a carbamate protecting group (e.g., Boc, Cbz), strong bases can sometimes deprotonate the urethane nitrogen (pKa ~11-12), leading to N-methylation if the electrophile is in large excess.

  • Corrective Action:

    • Use exactly 1.05–1.1 equivalents of base and electrophile.

    • Verify the integrity of your N-protecting groups. Boc and Cbz are generally stable, but steric crowding can sometimes force unexpected reactivity. Ensure you are using 1,4-dicarboxylate protection (e.g., 1-Cbz-4-Boc) to fully mask both nitrogens [2].

Phase 2: Hydrolysis and Deprotection

Q3: Hydrolysis of the ester/nitrile to the carboxylic acid is taking days and stalling. Why?

  • Root Cause: Steric Hindrance. The "Tetrahedral Intermediate" required for ester hydrolysis is severely crowded by the adjacent

    
    -methyl group and the piperazine ring constraints. Standard LiOH/MeOH conditions often fail.
    
  • Corrective Action:

    • For Esters: Use Potassium Trimethylsilanolate (KOTMS) in THF or high-temperature hydrolysis with Ba(OH)

      
        (Barium Hydroxide) which is more aggressive than NaOH/LiOH.
      
    • For Nitriles (if using Strecker route): Acidic hydrolysis requires extreme conditions (conc. HCl, >90°C, 48h). Be wary of decarboxylation, although

      
      -quaternary amino acids are relatively resistant [3].
      

Q4: After deprotection with HCl, I get a hygroscopic gum instead of a solid. How do I get the crystalline dihydrochloride?

  • Root Cause: Piperazine salts are notorious for trapping solvent and being hygroscopic. Incomplete salt formation (monohydrochloride vs. dihydrochloride) leads to amorphous mixtures.

  • Corrective Action:

    • Solvent Switch: Perform the final salt formation in anhydrous 1,4-dioxane or diethyl ether with 4M HCl in dioxane.

    • Trituration: If a gum forms, triturate vigorously with Acetonitrile (ACN) or IPAC (Isopropyl Acetate) . This removes trapped solvent and induces crystallization.

    • Lyophilization: Dissolve the gum in water and lyophilize to get a flowable powder, though it may remain amorphous.

Part 3: Visualizing the Reaction & Side Pathways

The following diagram illustrates the primary alkylation pathway and the critical divergence points where side reactions occur.

G Start Protected Piperazine-2-carboxylate (1,4-Di-Boc/Cbz) Enolate Li-Enolate Intermediate (C2 Anion) Start->Enolate LiHMDS, -78°C THF Product_Prot 2-Methyl-2-Carboxylate (Protected) Enolate->Product_Prot MeI (1.1 eq) -78°C to 0°C Side_N_Alk Impurity A: N-Methylated Species Enolate->Side_N_Alk Excess MeI N-Deprotonation Side_Elim Impurity B: Elimination/Ring Opening Enolate->Side_Elim High Temp (>0°C) Side_DesMe Impurity C: Unreacted Starting Material Enolate->Side_DesMe Quenching (Moisture) Final 2-Methylpiperazine-2-COOH 2HCl Product_Prot->Final 1. Hydrolysis (KOTMS) 2. Deprotection (HCl)

Caption: Figure 1. Synthetic pathway for


-methylation showing critical control points for N-alkylation and elimination impurities.

Part 4: Data & Specifications

Table 1: Critical Impurity Profile & Control Limits
Impurity TypeStructure / OriginDetection (LC-MS)Limit (Pharma)Minimization Strategy
Des-Methyl Unreacted Starting Material[M-14]< 0.5%Ensure anhydrous conditions; verify base titer.[1]
N-Methyl Methylation on Carbamate N[M+14] (Isomer)< 0.1%Use bulky protecting groups (Boc/Cbz); avoid excess base.[1]
Pyrazine Oxidation of Piperazine Ring[M-4H]< 0.2%Degas solvents; keep reaction under Argon/N2.[1]
Linear Ring Opening (Hydrolysis)[M+18]< 0.5%Avoid prolonged exposure to strong aqueous base at high temps.[1]
Table 2: Recommended Solvent Systems
StepRecommended SolventAlternativeWhy?
Enolization THF (Anhydrous) 2-MeTHFSolubilizes LiHMDS; stabilizes enolate.[1]
Quench Sat. NH4Cl Dilute HClBuffered quench prevents immediate decarboxylation or racemization.
Hydrolysis THF / Water (2:1) Dioxane / WaterMiscibility required for hindered ester access.
Salt Formation 1,4-Dioxane Et2O / IPAPromotes precipitation of the dihydrochloride salt.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use the Strecker synthesis instead of alkylation? A: Yes, but it is challenging. The Strecker reaction on a ketone (e.g., 1-Boc-3-piperidone) to form a quaternary center is often sluggish and requires high pressure or specific catalysts (e.g., Lewis acids) [4]. Furthermore, hydrolysis of the resulting


-aminonitrile at a quaternary center is extremely difficult, often requiring 6N HCl at reflux for days, which degrades the protecting groups and potentially the ring. The alkylation route [2] is generally preferred for gram-to-kilo scale.

Q: Why is the dihydrochloride salt preferred over the free acid? A: The free acid of piperazine-2-carboxylic derivatives exists as a zwitterion and is highly water-soluble, making extraction and purification difficult. The dihydrochloride salt is crystalline, less hygroscopic, and allows for easier handling and stoichiometry calculations during drug formulation [5].

Q: How do I store the final product? A: Store at -20°C under an inert atmosphere (Argon). Piperazine derivatives can absorb CO2 from the air to form carbamates and can slowly oxidize to pyrazines if exposed to light and air.[1]

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity. Retrieved from 3

  • US Patent Application 20240018158A1. (2024).[4] Brm targeting compounds and associated methods of use.[5][6] (Describes the specific synthesis of 1,4-bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid via alkylation). Retrieved from 4[5]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from 7

  • Organic Chemistry Portal. (2025). Strecker Synthesis and Piperazine Synthesis. Retrieved from 8

  • ChemicalBook. (2025).[9] 2-Methylpiperazine-2-carboxylic acid dihydrochloride Product Properties. Retrieved from 10

Sources

Optimization

Optimization of reaction conditions (temperature, solvent, catalyst) for 2-Methylpiperazine-2-carboxylicaciddihydrochloride

Technical Support Center: 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride Executive Summary & Chemical Context The Challenge: Synthesizing 2-Methylpiperazine-2-carboxylic acid dihydrochloride involves constructing a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

Executive Summary & Chemical Context

The Challenge: Synthesizing 2-Methylpiperazine-2-carboxylic acid dihydrochloride involves constructing a quaternary carbon center at the C2 position of the piperazine ring.[1] This creates significant steric hindrance , distinguishing it from the simpler, non-methylated analog.

The Implications: Standard hydrolysis and cyclization protocols often fail or stall because the methyl group shields the reaction center (the nitrile, hydantoin, or ester intermediate). Optimization requires shifting from kinetic control to thermodynamic forcing conditions.[1]

Critical Reaction Pathway: The most robust industrial route typically involves:

  • Precursor Assembly: Cyclization (e.g., Bucherer-Bergs or Strecker-type synthesis) to form a hindered intermediate (Hydantoin or Nitrile).[1]

  • Hydrolysis (The Bottleneck): Converting the hindered intermediate to the free amino acid.

  • Salt Formation: Precipitation of the dihydrochloride salt.[1]

Technical Troubleshooting Guide (Q&A)

Module A: Hydrolysis Optimization (The Steric Bottleneck)

Q1: My hydrolysis reaction stalls at 60-70% conversion even after 24 hours. Increasing catalyst concentration doesn't help.[1] Why?

  • Diagnosis: You are fighting steric hindrance at the quaternary C2 center.[1] The methyl group physically blocks the approach of the hydroxide ion (or water molecule) to the carbonyl/nitrile carbon. Standard reflux temperatures (100°C) are often insufficient to overcome the high activation energy (

    
    ) of this specific substrate.
    
  • Optimization Protocol:

    • Temperature (Thermodynamic Control): You must increase the reaction temperature to 130°C – 150°C .

    • Equipment: Switch from standard reflux to a sealed pressure vessel (autoclave) .

    • Solvent System: Use water with a high-boiling co-solvent if solubility is an issue, but pure water is preferred for maximum nucleophilicity.[1]

    • Catalyst: Switch from NaOH to Barium Hydroxide [Ba(OH)₂] .[1]

      • Why? Ba(OH)₂ allows for higher reflux temperatures (saturated solution boiling point elevation) and simplifies downstream processing (precipitates as BaCO₃/BaSO₄ upon neutralization, leaving the clean amino acid in solution).

Q2: I am seeing significant decarboxylation impurities (formation of 2-methylpiperazine). How do I prevent this?

  • Diagnosis: The reaction temperature is too high relative to the stability of the free acid, or oxidative stress is occurring. Alpha,alpha-disubstituted amino acids are prone to thermal decarboxylation once the protecting group is removed.

  • Optimization Protocol:

    • Atmosphere: Strictly degas solvents and run under Argon/Nitrogen .[1] Oxygen accelerates radical-induced degradation at high temperatures.[1]

    • pH Control: Do not allow the pH to drop below 2.0 during the high-temperature phase. Decarboxylation is often acid-catalyzed.[1] Perform the hydrolysis under basic conditions (pH > 12), then cool to room temperature before acidification.

Module B: Dihydrochloride Salt Formation & Isolation

Q3: Upon adding HCl, I get a sticky oil or "gum" instead of a crystalline solid. How do I fix this?

  • Diagnosis: This is a classic issue with highly polar dihydrochloride salts.[1] The presence of residual water or an incorrect solvent polarity balance prevents crystal lattice formation.

  • Optimization Protocol (The "Double-Solvent" Method):

    • Dehydration: Evaporate the aqueous reaction mixture to absolute dryness (azeotrope with toluene if necessary to remove trace water).[1]

    • Dissolution: Dissolve the crude free base/oil in a minimum volume of anhydrous Methanol (MeOH).[1]

    • Acidification: Bubble dry HCl gas or add 4M HCl in Dioxane at 0°C. Do not use aqueous HCl.

    • Precipitation: Slowly add the "Anti-solvent" — Diethyl Ether or Acetone — dropwise with vigorous stirring until turbidity persists.[1]

    • Curing: Stir at 0°C for 4 hours to allow the oil to ripen into a solid.

Q4: My salt is hygroscopic and becomes wet on the filter paper.

  • Diagnosis: The 2.0 HCl stoichiometry creates a lattice that avidly absorbs atmospheric moisture.[1]

  • Solution:

    • Wash the filter cake with anhydrous ether (to remove residual alcohol).[1]

    • Dry in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets. Standard silica gel is often insufficient for dihydrochlorides.[1]

Optimized Experimental Workflow

Objective: Hydrolysis of 5-methyl-5-piperazinylhydantoin (or equivalent nitrile) to 2-Methylpiperazine-2-carboxylic acid dihydrochloride.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Solvent Water / EthanolWater (100%) or Water/Ethylene Glycol Glycol allows T > 100°C; Water is the reactant.[1]
Base Catalyst NaOH / KOHBa(OH)₂[1] · 8H₂O (3-4 equiv) Easier removal (precipitation); less hygroscopic salts later.[1]
Temperature 100°C (Reflux)130°C - 140°C (Autoclave) Overcomes steric barrier of C2-Methyl group.[1]
Time 48+ Hours12 - 16 Hours Higher T accelerates kinetics exponentially.[1]
Acidification Aqueous HClHCl gas in MeOH/Dioxane Prevents oiling out; ensures stoichiometric 2HCl salt.[1]

Step-by-Step Protocol:

  • Charging: Load the precursor (Hydantoin/Nitrile) and Ba(OH)₂ · 8H₂O (3.5 equivalents) into a stainless steel autoclave. Add degassed water (10 mL/g precursor).

  • Reaction: Seal and heat to 135°C (internal temp) for 14 hours. Pressure will rise; ensure safety valve is rated > 5 bar.[1]

  • Work-up:

    • Cool to 25°C.

    • Add solid Ammonium Carbonate [(NH₄)₂CO₃] to precipitate Barium as BaCO₃.[1]

    • Filter through Celite.[1] The filtrate contains the free amino acid ammonium salt.[1]

    • Boil the filtrate to remove ammonia and reduce volume.[1]

  • Salt Formation:

    • Evaporate to a syrup. Strip with absolute EtOH (2x).[1]

    • Dissolve in minimal MeOH.

    • Add 4M HCl in Dioxane (2.2 equivalents).[1]

    • Add Acetone dropwise to induce crystallization.[1]

    • Filter and dry under high vacuum.[1]

Visualizations

Diagram 1: The Steric Bottleneck & Pathway

Caption: Reaction pathway highlighting the high-energy transition state caused by the C2-Methyl steric hindrance.

ReactionPathway cluster_conditions Optimization Parameters Precursor Precursor (Hydantoin/Nitrile) TS Transition State (High Steric Barrier) Precursor->TS Hydrolysis Requires >130°C FreeAcid Free Amino Acid (Zwitterion) TS->FreeAcid Ring Opening Salt Final Product (Dihydrochloride) FreeAcid->Salt HCl/MeOH Precipitation Param1 Temp: 135°C (Autoclave) Param1->TS Param2 Base: Ba(OH)2 Param2->TS

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for resolving common isolation issues (Oiling vs. Precipitation).

Troubleshooting Start Issue: Isolation of 2HCl Salt CheckState What is the product state? Start->CheckState Oil Sticky Oil / Gum CheckState->Oil Viscous Liquid WetSolid Hygroscopic Wet Solid CheckState->WetSolid Mushy Solid Sol1 1. Azeotrope with Toluene (Remove Water) Oil->Sol1 Sol3 1. Wash with Anhydrous Ether WetSolid->Sol3 Sol2 2. Use HCl in Dioxane (Anhydrous) Sol1->Sol2 Success Crystalline White Solid Sol2->Success Sol4 2. Dry over P2O5 (Vacuum) Sol3->Sol4 Sol4->Success

References

  • Bucherer-Bergs Reaction Mechanism & Conditions

    • Ware, E. (1950).[1][2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Hydrolysis of Hindered Hydantoins

    • Sarges, R., et al. (1990). "Synthesis of phenyl-substituted 1-aminocyclopropanecarboxylic acids." Journal of Organic Chemistry, 55, 4286.[1] (Describes high-temp Ba(OH)2 hydrolysis for hindered amino acids). Link

  • Piperazine-2-carboxylic Acid Derivatives

    • Felder, E., et al. (1960).[3][4] "Piperazine-2-carboxylic acid and derivatives."[1][5][6][7][8][9][10] Helvetica Chimica Acta, 43, 888.[1][4] Link

  • Optimization of Amino Acid Salt Isolation

    • BenchChem Technical Note: "Synthesis and Isolation of Methyl Piperazine-2-carboxylate." (General procedures for piperazine salt handling). Link

Sources

Troubleshooting

Addressing challenges in the purification of 2-Methylpiperazine-2-carboxylicaciddihydrochloride

Technical Support Center: Purification of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride Welcome to the technical support center for the purification of 2-Methylpiperazine-2-carboxylic acid dihydrochloride. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

Welcome to the technical support center for the purification of 2-Methylpiperazine-2-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is the dihydrochloride salt form of 2-Methylpiperazine-2-carboxylic acid used?

The dihydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base. Hydrochloride salts of amines are generally more stable, less hygroscopic, and often crystalline solids, which simplifies isolation, purification, and storage.[1] The salt form also ensures that the compound is readily soluble in aqueous media for certain applications.

Q2: What are the most common impurities encountered during the synthesis and purification of this compound?

Common impurities can include starting materials from the synthesis, diastereomers if a racemic mixture is used, residual solvents, and by-products from side reactions. Given its structure as a substituted amino acid, potential impurities could also arise from racemization or incomplete reactions during derivatization steps.[2]

Q3: Which analytical techniques are recommended for assessing the purity of 2-Methylpiperazine-2-carboxylic acid dihydrochloride?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting non-volatile impurities. A method may need to be developed, potentially involving derivatization to improve UV activity, as piperazine itself does not have a strong chromophore.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect residual solvents and structural isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.

  • Elemental Analysis: Determines the percentage of C, H, N, and Cl, which helps to confirm the correct salt stoichiometry.

Q4: What is the general solubility profile of piperazine derivatives and their salts?

Piperazine and its simple salts are generally highly soluble in water and polar protic solvents like methanol and ethanol.[4][5][6] Solubility typically increases with temperature.[1][4] However, they are poorly soluble in nonpolar organic solvents like diethyl ether and hexane.[5] This differential solubility is the cornerstone of purification by recrystallization or washing.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low Purity After Initial Isolation
  • Symptom: HPLC or NMR analysis of the crude product shows significant levels of impurities (e.g., >5%).

  • Potential Causes:

    • Incomplete reaction or side reactions during synthesis.

    • Co-precipitation of starting materials or by-products with the desired product salt.

    • Use of an inappropriate solvent for precipitation/crystallization, leading to the crashing out of impurities.

  • Suggested Solutions:

    • Solvent Washing (Triguration): Before attempting recrystallization, wash the crude solid with a solvent in which the desired product is known to be poorly soluble, but the impurities are soluble. For a hydrochloride salt, suitable wash solvents could include acetone, ethyl acetate, or diethyl ether.[7] This is a simple and effective first-pass purification step.

    • pH-Based Extraction: If the impurities are not basic, you can perform an aqueous/organic extraction. Dissolve the crude product in water, adjust the pH if necessary to ensure the product remains in the aqueous phase, and wash with an organic solvent like dichloromethane or ethyl acetate to remove non-polar impurities.[7][8]

    • Charcoal Treatment: If colored impurities are present, a treatment with activated charcoal in the recrystallization solvent can be effective.[7]

Problem 2: Difficulty in Achieving Crystallization
  • Symptom: The product oils out or remains as an amorphous solid upon cooling or addition of an anti-solvent.

  • Potential Causes:

    • High Impurity Levels: Impurities can inhibit crystal lattice formation.

    • Supersaturation: The solution is too concentrated, leading to rapid precipitation rather than slow crystal growth.

    • Inappropriate Solvent System: The chosen solvent or solvent mixture is not suitable for inducing crystallization of this specific compound.

    • Hygroscopicity: The compound may be absorbing moisture from the air, which can interfere with crystallization.[1]

  • Suggested Solutions:

    • Optimize the Solvent System: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1][4] For hydrochloride salts, mixed solvent systems are often effective. Common choices include:

      • Methanol/Diethyl Ether

      • Ethanol/2-Propanol[7]

      • Water/Acetone

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

    • Seeding: Introduce a small crystal of the pure product into the cooled, saturated solution to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This can create nucleation sites for crystal growth.

Problem 3: Product is Hygroscopic and Difficult to Handle
  • Symptom: The purified solid readily absorbs moisture from the atmosphere, becoming sticky or turning into a syrup.

  • Potential Causes:

    • This is an inherent property of some piperazine salts.[1]

    • The presence of residual hygroscopic solvents (e.g., water in a non-aqueous solvent system).

  • Suggested Solutions:

    • Drying under High Vacuum: Dry the final product under a high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period to remove all traces of water and solvent.

    • Storage in a Desiccator: Store the purified compound in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀).

    • Inert Atmosphere: Handle the material in a glove box under an inert atmosphere (e.g., nitrogen or argon) if it is extremely sensitive to moisture.

Experimental Protocols

Protocol 1: General Recrystallization of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

This protocol provides a general workflow. The optimal solvent system and volumes should be determined on a small scale first.

  • Solvent System Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, water, acetone) at room temperature and with gentle heating.

    • A good primary solvent will dissolve the compound when hot but not at room temperature. An anti-solvent is one in which the compound is insoluble.

    • A common starting point for hydrochloride salts is an alcohol (like ethanol or isopropanol) as the primary solvent and an ether (like diethyl ether or MTBE) as the anti-solvent.[7]

  • Recrystallization Procedure: a. Place the crude solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. b. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid. Keep the solution at or near its boiling point. c. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes. d. Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. e. Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. f. Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal yield. g. If no crystals form, slowly add an anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Reheat gently until it becomes clear again, and then allow it to cool slowly. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent. j. Dry the crystals under high vacuum to a constant weight.

Data Presentation: Solvent System Suitability
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityNotes
Ethanol/Water (9:1)HighModerateSmall NeedlesMay result in lower yield due to moderate cold solubility.
IsopropanolModerateLowLarge PrismsGood for high purity, but may require larger solvent volumes.[7]
Methanol/Diethyl EtherVery HighVery LowFine PowderGood for high yield, but rapid precipitation may trap impurities.

Visualizations

Purification Workflow Diagram

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude 2-Methylpiperazine-2- carboxylic acid dihydrochloride Analysis1 Purity Analysis (HPLC, NMR) Crude->Analysis1 Wash Solvent Wash (Triguration) with Acetone or Ether Analysis1->Wash Purity < 95% Recrystallize Recrystallization (e.g., from Isopropanol) Analysis1->Recrystallize Purity > 95% Wash->Recrystallize Dry Dry Under High Vacuum Recrystallize->Dry Analysis2 Final Purity & Characterization (HPLC, NMR, EA) Dry->Analysis2 FinalProduct Pure Product (>99%) Analysis2->FinalProduct

Caption: Decision workflow for purification.

Troubleshooting Crystallization

This diagram provides a logical path for addressing issues with crystallization.

CrystallizationTroubleshooting Start Hot, Saturated Solution Cool Cool Slowly to RT Start->Cool Check Crystals Formed? Cool->Check Success Collect Crystals Check->Success Yes OilOut Product Oiled Out? Check->OilOut No AddSolvent Add more primary solvent, reheat to dissolve OilOut->AddSolvent Yes ScratchSeed Scratch flask / Add seed crystal OilOut->ScratchSeed No AddSolvent->Cool ScratchSeed->Check AddAntiSolsolvent AddAntiSolsolvent ScratchSeed->AddAntiSolsolvent Still no crystals AddAntiSolvent Add anti-solvent dropwise AddAntiSolvent->Cool

Caption: Troubleshooting failed crystallization.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Piperazine - Solubility of Things.
  • An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity. Benchchem.
  • Piperazine - Wikipedia.
  • Piperazine | C4H10N2 | CID 4837 - PubChem. NIH.
  • Solid liquid solubility of piperazine. SINTEF.
  • PIPERAZINE-2-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.
  • How to Prepare 5-Methylpyrazine-2-carboxylic Acid? - FAQ. Guidechem.
  • Purification of organic hydrochloride salt? ResearchGate.
  • How to purify amino acid with mineral salt. Reddit.
  • Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. University of Michigan Library.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
  • CAS 109-07-9 2-Methylpiperazine Impurity. Anant Pharmaceuticals Pvt. Ltd.
  • (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9. Sigma-Aldrich.
  • Piperazine-2-Carboxylic Acid Methyl Ester 2HCl Manufacturer & Supplier China.
  • Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. ResearchGate.
  • Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Analytical Methods. OPUS at UTS.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • 2-methylpiperidine-2-carboxylic acid hydrochloride (C7H13NO2). PubChemLite.
  • Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. PubMed.
  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com.
  • Purification of piperazine. Google Patents.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • PIPERAZINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE | CAS 3022-15-9.
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI.

Sources

Optimization

Understanding the degradation pathways of 2-Methylpiperazine-2-carboxylicaciddihydrochloride under different conditions

Introduction: The Molecule & Its Vulnerabilities Welcome to the technical support hub for 2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-MPCA·2HCl) . As a researcher, you are likely utilizing this compound as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & Its Vulnerabilities

Welcome to the technical support hub for 2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-MPCA·2HCl) . As a researcher, you are likely utilizing this compound as a conformationally constrained amino acid scaffold or a peptidomimetic intermediate.

To troubleshoot effectively, you must first understand the structural "pain points" of this molecule:

  • The Quaternary C2 Center: The presence of both a methyl and a carboxyl group at the C2 position creates steric strain. While this prevents racemization (a common issue with standard amino acids), it lowers the activation energy for thermal decarboxylation .

  • Secondary Amines (N1 & N4): The piperazine ring contains two secondary amine nitrogens. Even in the dihydrochloride salt form, these are susceptible to N-oxidation if the pH shifts or if radical initiators are present.

  • Hygroscopic Salt Matrix: The dihydrochloride form is highly hygroscopic. Moisture uptake does not just cause clumping; it creates a localized acidic aqueous environment that can catalyze hydrolysis of peptide bonds in downstream applications.

Module 1: Oxidative Stress & N-Oxide Formation

User Issue: "I am seeing an impurity peak at M+16 in my LC-MS data after storing the sample in solution."

Root Cause Analysis

The M+16 peak corresponds to the addition of an oxygen atom, indicating the formation of an N-oxide . While the 2HCl salt protects the amines by protonation, any shift towards neutral pH (during formulation or workup) exposes the lone pairs on Nitrogen (N1 or N4) to Reactive Oxygen Species (ROS).

Mechanism: The oxidation typically proceeds via a radical mechanism or direct nucleophilic attack on peroxides. In piperazines, the N-oxide can further rearrange or undergo Cope elimination under thermal stress, leading to ring-opening.

Troubleshooting Protocol: Oxidative Stress Test

To confirm this pathway, perform the following stress test:

  • Preparation: Dissolve 2-MPCA·2HCl to 1 mg/mL in water.

  • Stressor: Add Hydrogen Peroxide (H₂O₂ ) to a final concentration of 3%.

  • Incubation: Store at Room Temperature for 4 hours.

  • Quench: Neutralize with Sodium Metabisulfite before injection.

  • Analysis: Monitor for the specific growth of the M+16 peak.

Visualization: Oxidative Pathway

OxidationPathway Reactant 2-MPCA (2HCl Salt) (Protonated/Stable) Neutral Free Base Species (pH > 6.0) Reactant->Neutral pH Adjustment NOxide N-Oxide Impurity (M+16 Peak) Neutral->NOxide Nucleophilic Attack on [O] Oxidant Peroxides / ROS (Trace Impurities) Oxidant->NOxide RingOpen Ring Open Products (Secondary Degradation) NOxide->RingOpen Cope Elimination (High T)

Caption: Figure 1. Oxidative degradation pathway showing the transition from salt to free base and subsequent N-oxide formation.

Module 2: Thermal Stability & Decarboxylation

User Issue: "My TGA data shows mass loss before the melting point, and I see a drop in assay potency after heating."

Root Cause Analysis

Alpha,alpha-disubstituted amino acids (like 2-MPCA) are prone to thermal decarboxylation . Unlike standard alpha-amino acids that can racemize, the quaternary center here blocks racemization but facilitates the loss of CO₂ to form 2-methylpiperazine .

Critical Insight: This reaction is often catalyzed by the presence of ketones or aldehydes (Schiff base intermediates) or simply by high thermal energy overcoming the activation barrier.

Troubleshooting Protocol: Thermal Stress
  • Solid State: Incubate solid 2-MPCA·2HCl at 105°C for 24 hours.

  • Solution State: Reflux in 0.1 N HCl (acidic stress) and 0.1 N NaOH (alkaline stress) for 4 hours.

  • Detection:

    • LC-MS: Look for the M-44 peak (Loss of CO₂).

    • NMR: Disappearance of the quaternary carbon signal in C13 NMR.

Visualization: Decarboxylation Mechanism

Decarboxylation Start 2-MPCA (Zwitterion) TS Transition State (Cyclic/Stabilized) Start->TS Heat (>100°C) Product 2-Methylpiperazine (Degradant) TS->Product Irreversible Step Gas CO2 (Gas) TS->Gas

Caption: Figure 2. Thermal decarboxylation pathway leading to the formation of 2-methylpiperazine and CO2 gas.

Module 3: Hydrolytic Stability & Hygroscopicity

User Issue: "The powder has turned into a sticky gum. Is it still usable?"

Root Cause Analysis

The dihydrochloride salt is extremely hygroscopic .

  • Physical Degradation: The "gum" is likely a deliquescent state. While the chemical structure might be intact initially, the absorbed water creates a concentrated acid solution.

  • Chemical Consequence: In this concentrated acidic state, if the material is stored for long periods, acid-catalyzed hydrolysis of the ring is rare, but esterification (if stored in methanol/ethanol) or interaction with container leachables becomes highly probable.

Recommendation:

  • If the material has deliquesced, discard it for quantitative work. The water content error will be too high to correct reliably.

  • Store strictly in desiccators at -20°C.

Summary of Degradation Conditions & Analytes

Use this table to design your forced degradation study (compliant with ICH Q1A).

Stress ConditionConditionsTarget DegradantDetection Method
Acid Hydrolysis 1N HCl, 60°C, 24hStable (Likely)HILIC / C18 AQ
Base Hydrolysis 1N NaOH, 60°C, 4hRing Opening / EpimerizationHILIC (High pH stable)
Oxidation 3% H₂O₂, RT, 4hN-Oxides (M+16)LC-MS (ESI+)
Thermal 105°C (Solid), 24h2-Methylpiperazine (M-44)GC-MS or LC-MS
Photolytic 1.2M Lux hoursRadical PolymerizationLC-UV / CAD

FAQ: Analytical Troubleshooting

Q: I cannot retain 2-MPCA on my C18 column. The peak elutes at the void volume. A: This is expected. 2-MPCA is a highly polar, hydrophilic zwitterion.

  • Solution 1: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Zwitterionic phase) with an Acetonitrile/Buffer gradient.

  • Solution 2: Use an Ion-Pairing Reagent (e.g., Heptafluorobutyric acid) on a C18 column, though this is less MS-friendly.

Q: How do I distinguish between the salt and the free base in NMR? A: Check the chemical shift of the alpha-protons next to the nitrogens. In the 2HCl salt (D2O), these protons are deshielded (shifted downfield) due to the positive charge on the nitrogen. Upon neutralization (adding NaOD), these peaks will shift upfield.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[4] Link

  • Speak, T. H., et al. (2022).[5] Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical.[5][6] ACS Earth and Space Chemistry.[5] Link

  • Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.[7] University of Texas at Austin / Department of Energy. Link

  • Laval, G., & Golding, B. T. (2003).[8] One-pot Sequence for the Decarboxylation of α-Amino Acids. Synlett.[8] Link

Sources

Troubleshooting

Techniques to prevent racemization of 2-Methylpiperazine-2-carboxylicaciddihydrochloride during synthesis

The following guide serves as a specialized technical support resource for 2-Methylpiperazine-2-carboxylic acid dihydrochloride . It is designed to address the unique stereochemical stability of quaternary amino acids an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for 2-Methylpiperazine-2-carboxylic acid dihydrochloride . It is designed to address the unique stereochemical stability of quaternary amino acids and troubleshoot issues often misidentified as "racemization."[1][2][3]

Precision Chemistry Solutions | Stereochemical Integrity Group[3]

Topic: Prevention of Racemization & Enantiomeric Purity Control Molecule: 2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-Me-Pz-2-COOH[3] · 2HCl) Classification: Cyclic ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-disubstituted (quaternary) amino acid.[2][3]

Executive Technical Brief: The "Racemization" Paradox

User Query Analysis: Users frequently report "racemization" with this molecule. However, as a Senior Application Scientist, I must clarify a fundamental mechanistic distinction:

2-Methylpiperazine-2-carboxylic acid is chemically resistant to standard racemization. [3]

  • The Mechanism: Traditional amino acid racemization occurs via proton abstraction from the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -carbon (enolization), typically under basic conditions or high temperatures.[2][3]
    
  • The Exception: This molecule possesses a quaternary ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -carbon  (bonded to the piperazine ring, a methyl group, and a carboxyl group).[2][3] It lacks the acidic 
    
    
    
    -proton required for enolization.[1][2][3]
  • The Diagnosis: If you are observing a racemic product (0% ee) or low optical purity, the issue is likely not racemization of a pure enantiomer, but rather:

    • Non-Selective Synthesis: The synthetic route used (e.g., Bucherer-Bergs) produces a racemate by default.[1][2][3][4]

    • Inefficient Resolution: The separation of enantiomers (resolution) was incomplete.

    • Analytical Error: Incorrect chiral HPLC method development suggesting a racemate.

This guide focuses on achieving and maintaining enantiopurity rather than preventing a chemically unlikely racemization event.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My final product is racemic (50:50 mixture)."

Root Cause: You likely utilized a non-stereoselective synthetic route, such as the Bucherer-Bergs reaction or a standard Strecker synthesis, which inherently produces a racemic hydantoin or aminonitrile intermediate.[3][4] Solution: Implement a Chemical Resolution step post-synthesis.

ParameterProtocol Recommendation
Resolving Agent (L)- or (D)-Tartaric Acid or Dibenzoyl-L-tartaric acid .[3] Quaternary amines often crystallize well with tartrates.[1][2][3]
Solvent System Ethanol/Water (9:[2][3][4]1) or Methanol/Isopropanol.[1][2][3][4]
Method Fractional Crystallization of the diastereomeric salt.[1][2][3]
Alternative Use Biocatalytic Resolution (e.g., using an amidase or hydantoinase specific to one enantiomer).[1][2][3][4]
Issue 2: "I lost enantiomeric excess (ee) during peptide coupling."

Root Cause: While the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-carbon cannot enolize, steric hindrance  at the quaternary center often leads to slow coupling rates.[1][2][3] Users may force the reaction with harsh bases or high heat, leading to side reactions (e.g., ring opening or decomposition) that mimic racemization or degrade the chiral signal.[2][3][4]
Solution:  Use high-efficiency coupling reagents designed for sterically hindered amino acids.[1][2][3]
  • Recommended Reagents: HATU or PyAOP with HOAt.[1][2][3]

  • Base: Collidine (2,4,6-trimethylpyridine) is superior to DIEA for hindered couplings as it reduces aggregation.[2][3][4]

  • Protocol: Pre-activate the acid for 15-30 seconds only before adding the amine.

Issue 3: "The dihydrochloride salt is hygroscopic and sticky."[1][2][3]

Root Cause: The dihydrochloride salt is extremely hygroscopic.[1][2][3] Moisture absorption alters the weight, leading to incorrect stoichiometry and potentially promoting hydrolysis if stored improperly.[1][2][4] Solution:

  • Lyophilization: Freeze-dry the final salt from water/HCl to obtain a free-flowing powder.[1][2][3]

  • Storage: Store under Argon/Nitrogen in a desiccator at -20°C.

  • Handling: Weigh quickly in a glovebox or low-humidity environment.

Detailed Experimental Protocols

Protocol A: Resolution of Racemic 2-Methylpiperazine-2-carboxylic Acid

For recovering enantiopure material from a racemic synthesis.[3]

Principle: Formation of diastereomeric salts with a chiral acid.[1][2][3]

  • Preparation: Dissolve 10.0 g of racemic 2-Methylpiperazine-2-carboxylic acid (free base) in 100 mL of hot Ethanol (60°C).

  • Addition: Slowly add 1.0 equivalent of (L)-Tartaric acid dissolved in 20 mL hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

  • Filtration: Filter the precipitate.[1][2][3] This is typically the diastereomeric salt of the (S)-enantiomer (verify with XRD or optical rotation).[2][3]

  • Liberation: Suspend the salt in water and pass through an ion-exchange column (Dowex 50W, H+ form).[1][2][3][4] Elute with 1M NH4OH to release the free amino acid.[1][3]

  • Conversion to HCl Salt: Dissolve the free amino acid in minimal water, add 2.2 equivalents of 4M HCl in dioxane, and lyophilize.

Protocol B: Analytical Verification (Chiral HPLC)

Self-validating your enantiomeric excess.[2][3]

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Specialized for free amino acids/zwitterions).[2][3][4]

  • Mobile Phase: MeOH/Acetonitrile/Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.[1][2][3]

  • Detection: CAD (Charged Aerosol Detector) or ELSD (since the chromophore is weak).[1][2][3][4]

  • Validation: Inject the racemate first to establish separation of peaks (Rt1 and Rt2). Then inject your sample.[1][2][3]

Process Logic Visualization

The following diagram illustrates the decision matrix for synthesizing and isolating the enantiopure dihydrochloride.

SynthesisWorkflow Start Start: Synthesis of 2-Methylpiperazine-2-COOH RouteSelection Select Synthetic Route Start->RouteSelection RouteA Route A: Bucherer-Bergs (Ketone + KCN + (NH4)2CO3) RouteSelection->RouteA Standard/Cheaper RouteB Route B: Asymmetric Strecker (Chiral Sulfinimine) RouteSelection->RouteB Stereoselective Racemate Result: Racemic Hydantoin (50:50 Mixture) RouteA->Racemate Enantiomer Result: Enriched Precursor (>95% ee) RouteB->Enantiomer Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Racemate->Hydrolysis Enantiomer->Hydrolysis CheckEE Check Enantiomeric Excess (Chiral HPLC) Hydrolysis->CheckEE Resolution Chemical Resolution (Tartaric Acid Crystallization) CheckEE->Resolution Low ee (Racemic) Final Final Product: (S)-2-Me-Pz-2-COOH · 2HCl CheckEE->Final High ee (>98%) Resolution->Final Purified Salt

Caption: Workflow distinguishing between racemic synthesis requiring resolution (Route A) and asymmetric synthesis (Route B).

Frequently Asked Questions (FAQs)

Q1: Can I use standard Fmoc-Cl to protect this amino acid? A: Yes, but expect slow reaction rates.[1][2][3] The steric bulk of the C2-methyl group hinders the nucleophilicity of the N1 nitrogen.[1][3] Use Fmoc-OSu (Fmoc-succinimide) with sodium carbonate in a dioxane/water mixture, and allow reaction times of 12-24 hours.[2][3]

Q2: Why does my optical rotation change over time in solution? A: This is likely not racemization. It is often due to the Hygroscopic Effect changing the concentration (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) in the 

calculation, or the formation of stable aggregates in solution.[2][3] Always dry the sample thoroughly (P2O5, vacuum) before measuring.[1][2][4]

Q3: Is the molecule stable to 6M HCl reflux? A: Yes. The quaternary center is highly stable to acid hydrolysis.[1][2][3] You can reflux the hydantoin intermediate in 6M HCl for 24-48 hours to open the ring without affecting the chirality of the C2 center.[1][3]

References

  • Assiut University. (2023).[1][2][3] Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Retrieved from [Link][2][3][4]

Sources

Optimization

Considerations for scaling up the production of 2-Methylpiperazine-2-carboxylicaciddihydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Methylpiperazine-2-carboxylic acid dihydrochloride. It addresses...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Methylpiperazine-2-carboxylic acid dihydrochloride. It addresses common challenges through a practical, question-and-answer format, focusing on the underlying chemical principles to empower users to troubleshoot and optimize their processes effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing 2-Methylpiperazine-2-carboxylic acid, and which is most suitable for scale-up?

There are several established routes, each with distinct advantages and challenges for large-scale production. The most common strategies include:

  • Asymmetric Hydrogenation of a Pyrazine Precursor: This is often a preferred industrial method. It typically starts with a substituted pyrazine, such as methyl pyrazinecarboxylate, which is hydrogenated using a chiral catalyst (e.g., an optically active rhodium complex) to create the desired stereocenter at the 2-position of the piperazine ring.[1] This method can offer high enantiomeric excess (ee), which is critical for pharmaceutical applications.[1] For scale-up, catalyst selection, loading, and recovery are critical parameters to optimize for cost-effectiveness.

  • Cyclization of Chiral Diamine Precursors: Another robust method involves the cyclization of a protected, chiral 1,2-diaminopropane derivative with a suitable two-carbon electrophile. This route builds the chiral center into the starting material, avoiding the need for chiral catalysts in the ring-forming step. However, the availability and cost of the chiral starting material can be a limiting factor on a large scale.

  • Classical Resolution: This involves synthesizing the racemic mixture of 2-methylpiperazine-2-carboxylic acid and then separating the enantiomers using a chiral resolving agent.[1][2] While straightforward, classical resolution is often less efficient for large-scale production as it discards at least 50% of the material unless a racemization and recycling process is implemented. A modern alternative involves enzymatic resolution, which can offer higher selectivity and milder conditions.[3]

For scalability, asymmetric hydrogenation often presents the most direct and efficient pathway, provided that catalyst costs and lifecycle can be managed.

Q2: Why is the final product isolated as a dihydrochloride salt? What are the benefits?

Isolating the compound as a dihydrochloride salt offers several significant advantages, particularly for handling, purification, and stability:

  • Enhanced Stability: The freebase form of piperazine derivatives can be susceptible to atmospheric degradation (e.g., oxidation or reaction with carbon dioxide). The salt form is generally more stable, providing a longer shelf life.

  • Improved Crystallinity: Dihydrochloride salts of amino acids are often highly crystalline solids. This is highly advantageous for purification via recrystallization, as it allows for the effective removal of process impurities.[4]

  • Ease of Handling: The crystalline, free-flowing nature of the salt makes it easier to handle, weigh, and transfer compared to potentially oily or hygroscopic freebase forms.[1]

  • Solubility Profile: The salt form has a well-defined solubility profile, typically being soluble in water or alcohols and insoluble in non-polar organic solvents. This property is exploited during the final precipitation and washing steps to ensure high purity.[5][6]

Q3: What are the most critical process parameters (CPPs) to monitor during the scale-up of the synthesis?

Scaling up a chemical synthesis requires rigorous control over several parameters to ensure reproducibility, safety, and product quality. The following CPPs are crucial:

Critical Process Parameter (CPP)Rationale and Impact on Scale-Up
Temperature Control Reactions that are manageable on a lab scale can become dangerously exothermic at a larger scale due to the reduced surface-area-to-volume ratio. Poor temperature control can lead to side reactions, impurity formation, and potential thermal runaway.[7]
Rate of Reagent Addition The controlled addition of reagents is essential for managing reaction exotherms and maintaining optimal stoichiometry throughout the reaction. This is particularly important for steps like N-protection or the addition of strong acids/bases.
Agitation/Mixing Efficiency Inadequate mixing can lead to localized "hot spots," concentration gradients, and incomplete reactions, resulting in lower yields and higher impurity levels. The mixing method and speed must be optimized for each scale to ensure homogeneity.[7]
pH Control The pH is critical during workup and especially during the precipitation of the dihydrochloride salt. Deviations can impact yield, purity, and the physical form of the final product.
Hydrogen Pressure (for Hydrogenation) In asymmetric hydrogenation, maintaining consistent hydrogen pressure is vital for achieving the desired reaction rate and ensuring complete conversion.
Q4: What analytical methods are essential for in-process controls (IPCs) and final product release?

A robust analytical strategy is the cornerstone of a successful scale-up campaign.

  • In-Process Controls (IPCs):

    • HPLC/UPLC: The primary tool for monitoring reaction progress, checking for the consumption of starting materials, and identifying the formation of key intermediates and impurities.

    • GC-MS: Useful for identifying volatile impurities, residual solvents, or low-molecular-weight starting materials.

    • TLC: A quick, qualitative method for rapid reaction checks, though less precise than HPLC.

  • Final Product Release Testing:

    • HPLC/UPLC: To determine purity and quantify any impurities against specifications.

    • ¹H and ¹³C NMR: To confirm the chemical structure and identity of the compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FTIR: To confirm functional groups and for comparison against a reference standard.

    • Elemental Analysis (CHN): To confirm the elemental composition, particularly the ratio of carbon, hydrogen, and nitrogen.

    • Karl Fischer Titration: To determine the water content.

    • Chloride Content (e.g., by Titration): To confirm the formation of the dihydrochloride salt.

Section 2: Troubleshooting Guide - Synthesis & Purification

This section addresses specific problems that may arise during the experimental process.

Q5: My reaction yield is consistently low after scaling up. What are the likely causes and how can I troubleshoot this?

Low yield is a common and multifaceted problem in process scale-up. The key is to systematically investigate potential causes.

  • Probable Cause 1: Inefficient Heat Transfer.

    • Why it happens: As batch size increases, the vessel's surface-area-to-volume ratio decreases, making it harder to maintain the optimal reaction temperature. If the reaction is endothermic, it may not be receiving enough heat to proceed to completion. If exothermic, localized overheating can degrade the product.[7]

    • Solution:

      • Monitor Internal Temperature: Ensure your temperature probe is accurately measuring the internal batch temperature, not just the jacket temperature.

      • Optimize Heating/Cooling Rates: Profile the heating and cooling curves for your vessel and adjust them to maintain the target temperature.[7]

      • Evaluate Equipment: Ensure your reactor is appropriately sized for the batch and that the heating/cooling fluid is circulating effectively.

  • Probable Cause 2: Poor Mixing and Mass Transfer.

    • Why it happens: Reagents may not be adequately dispersed, leading to incomplete reactions. This is common in heterogeneous reactions (e.g., catalytic hydrogenations) or biphasic systems.

    • Solution:

      • Adjust Agitation Speed: Increase the mixing speed, but be cautious of creating a vortex that could introduce atmospheric gases.

      • Impeller Design: Ensure the impeller type (e.g., pitched-blade turbine, anchor) is suitable for the viscosity and nature of your reaction mixture.

      • Baffle Installation: Baffles in a reactor can significantly improve mixing efficiency by disrupting laminar flow.

  • Probable Cause 3: Starting Material or Reagent Quality.

    • Why it happens: The purity of starting materials can vary between batches, especially when ordering larger quantities. Non-obvious impurities can interfere with the reaction.

    • Solution:

      • Quarantine and Test: Always test incoming raw materials against established specifications before use.

      • Perform Small-Scale Test: Run a small-scale reaction with the new batch of reagents to confirm it performs as expected before committing to a large-scale run.

Q6: I am struggling with the final crystallization step. The product either "oils out" or precipitates as fine particles that are difficult to filter. How can I improve the crystallization process?

The physical form of the active pharmaceutical ingredient (API) is critical. "Oiling out" or forming fine particles indicates that the crystallization process is occurring too rapidly under conditions of high supersaturation.

  • Probable Cause 1: Improper Solvent/Anti-Solvent System or Ratio.

    • Why it happens: The choice of solvent and anti-solvent dictates the solubility curve. If the anti-solvent is added too quickly or is too strong, the product's solubility drops dramatically, forcing it out of solution as an amorphous oil or fine powder.

    • Solution:

      • Slower Anti-Solvent Addition: Add the anti-solvent at a controlled, slow rate while maintaining vigorous mixing. This keeps the level of supersaturation low and promotes ordered crystal growth.

      • Temperature Control: Add the anti-solvent at a slightly elevated temperature where the product has higher solubility, and then slowly cool the mixture to induce crystallization.

      • System Re-evaluation: Consider a different anti-solvent that provides a more gradual change in solubility. For instance, if using heptane as an anti-solvent with an isopropanol solution, consider switching to a more miscible anti-solvent like methyl tert-butyl ether (MTBE).

  • Probable Cause 2: Lack of Seeding or Ineffective Seeding.

    • Why it happens: Without seed crystals, crystallization relies on spontaneous nucleation, which requires a higher degree of supersaturation and often leads to the formation of fine particles.

    • Solution:

      • Implement a Seeding Protocol: Prepare a small quantity of high-quality crystalline material to use as seed crystals.

      • Identify the Metastable Zone: Determine the temperature and concentration window where the solution is supersaturated but will not spontaneously nucleate. Add the seed crystals within this zone.

      • Seed Slurry: Prepare a slurry of the seed crystals in the mother liquor or anti-solvent to ensure they are well-dispersed when added to the main batch.

Experimental Protocol: Optimized Crystallization of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

This protocol is designed to promote the growth of well-defined crystals suitable for filtration and drying.

  • Dissolution: Dissolve the crude 2-Methylpiperazine-2-carboxylic acid freebase in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) at 45-50 °C. A typical ratio is 5-10 volumes of solvent.

  • Charcoal Treatment (Optional): If the solution is colored, add 1-2% w/w of activated charcoal and stir for 30 minutes at 50 °C to remove color impurities.[4] Filter the hot solution through a pad of celite to remove the charcoal.

  • Acidification: Cool the solution to 40 °C. Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) dropwise. The target is to add slightly over 2.0 molar equivalents. Monitor the internal temperature to control any exotherm.

  • Seeding: Once ~10% of the acid has been added, add a slurry of seed crystals (approx. 0.1-0.5% w/w of the expected product weight).

  • Crystallization and Aging: Continue the slow addition of the remaining hydrochloric acid. After the addition is complete, hold the slurry at 40 °C for 1 hour (aging) to allow the crystals to grow.

  • Cooling: Slowly cool the slurry to 0-5 °C over 2-3 hours. A slow cooling rate is crucial for preventing the rapid precipitation of impurities.

  • Isolation: Hold the slurry at 0-5 °C for at least 1 hour before filtering. Wash the filter cake with a small amount of cold solvent or a mixture of the solvent and anti-solvent.

  • Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until residual solvents are within specification.

Section 3: Visualized Workflows and Logic

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for 2-Methylpiperazine-2-carboxylic acid dihydrochloride, starting from a pyrazine precursor.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction cluster_2 Stage 3: Hydrolysis & Salt Formation cluster_3 Stage 4: Purification & Isolation PyrazinecarboxylicAcid Pyrazinecarboxylic Acid Esterification Esterification (e.g., MeOH, SOCl₂) PyrazinecarboxylicAcid->Esterification MethylPyrazinecarboxylate Methyl Pyrazinecarboxylate Esterification->MethylPyrazinecarboxylate Hydrogenation Asymmetric Hydrogenation (H₂, Chiral Rh Catalyst) MethylPyrazinecarboxylate->Hydrogenation CrudeEster Crude Methyl 2-Methylpiperazine- 2-carboxylate Hydrogenation->CrudeEster Hydrolysis Saponification (e.g., NaOH) CrudeEster->Hydrolysis Freebase Freebase in Solution Hydrolysis->Freebase SaltFormation Precipitation with HCl Freebase->SaltFormation FinalProduct 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride SaltFormation->FinalProduct Recrystallization Recrystallization FinalProduct->Recrystallization FiltrationDrying Filtration & Drying Recrystallization->FiltrationDrying PureProduct Final Pure Product FiltrationDrying->PureProduct

Caption: A typical workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree: High Impurity Profile

This decision tree provides a logical path for diagnosing and resolving issues related to product purity.

G Start Problem: Final Product Fails Purity Spec ImpurityKnown Is the impurity structure known? Start->ImpurityKnown ImpurityIsSM Is it a starting material or reagent? ImpurityKnown->ImpurityIsSM  Yes IdentifyImpurity Action: Isolate and characterize impurity (LC-MS, NMR). ImpurityKnown->IdentifyImpurity  No CheckSMQuality Action: Tighten specs for incoming materials. Test new batches. ImpurityIsSM->CheckSMQuality  Yes ImpurityIsSideProduct Is it a known side product? ImpurityIsSM->ImpurityIsSideProduct  No ImprovePurification Action: Improve final purification step. (e.g., reslurry, recrystallize) CheckProcessControl Action: Review process control. Check for temperature spikes or mixing issues. ImprovePurification->CheckProcessControl ImpurityIsSideProduct->ImprovePurification  No (Process-related?) OptimizeReaction Action: Re-optimize reaction conditions (temp, time, stoichiometry) to minimize side reaction. ImpurityIsSideProduct->OptimizeReaction  Yes

Sources

Troubleshooting

Refining and troubleshooting analytical methods for the detection of 2-Methylpiperazine-2-carboxylicaciddihydrochloride

Welcome to the technical support guide for the analytical characterization of 2-Methylpiperazine-2-carboxylic acid dihydrochloride. This document is designed for researchers, analytical chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of 2-Methylpiperazine-2-carboxylic acid dihydrochloride. This document is designed for researchers, analytical chemists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during method development and routine analysis. The inherent physicochemical properties of this molecule—high polarity, zwitterionic nature, low volatility, and lack of a strong UV chromophore—present unique analytical hurdles. This guide provides robust, field-proven solutions to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the analysis of 2-Methylpiperazine-2-carboxylic acid dihydrochloride.

Q1: Why is my compound not detected using my standard HPLC-UV method at 210 nm?

A: 2-Methylpiperazine-2-carboxylic acid lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. The piperazine ring and the carboxylic acid group do not absorb light strongly in the typical UV range used for HPLC analysis.[1] Direct detection with a UV detector is therefore challenging and often results in very low sensitivity or no signal at all. For reliable detection, you must consider alternative detection methods or a derivatization strategy.

Q2: My peak is eluting at or near the solvent front (void volume) on my C18 column. How can I improve its retention?

A: This is a classic sign of a highly polar compound being analyzed on a non-polar stationary phase like C18. The analyte has a much stronger affinity for the polar mobile phase than the column packing, leading to a lack of retention. Standard reversed-phase chromatography is not suitable without modification.[2] To achieve adequate retention, you should explore alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography.

Q3: Can I analyze 2-Methylpiperazine-2-carboxylic acid dihydrochloride directly by Gas Chromatography (GC-MS)?

A: No, direct analysis by GC-MS is not feasible. The molecule is a salt containing multiple polar functional groups (amines, carboxylic acid), making it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[3][4] To make the analyte suitable for GC, a chemical derivatization step is mandatory to cap the active hydrogen atoms, reduce polarity, and increase volatility.[5]

Q4: What are the best practices for preparing and storing standards and samples of this compound?

A: As a dihydrochloride salt, the compound is generally a stable solid and should be stored in a cool, dry place away from direct light in a tightly sealed container to prevent moisture absorption.[6] For solution preparation, use a polar solvent like deionized water or methanol. Due to the presence of amine groups, solutions can be susceptible to degradation over time. It is recommended to prepare solutions fresh daily. If storage is necessary, store at 2-8°C for no more than a few days and perform stability checks.

Q5: The chromatographic peak for my analyte is broad and shows significant tailing. What are the likely causes?

A: Poor peak shape, particularly tailing, is often caused by secondary interactions between the analyte and the stationary phase. The amine groups in the piperazine ring are basic and can interact strongly with residual acidic silanol groups on the surface of silica-based columns. This is a common issue with amine-containing compounds. Other causes can include using an incorrect mobile phase pH, which can affect the ionization state of the molecule, or column contamination.

Section 2: High-Performance Liquid Chromatography (HPLC) - Method Development & Troubleshooting

The Detection Challenge: Moving Beyond UV

The primary hurdle in HPLC analysis is detection. While derivatization is an option, modern detectors offer a more direct route.

  • Limitations of UV-Vis: As established, the lack of a chromophore makes UV detection impractical for trace-level analysis.[1]

  • Recommended Direct Detection Methods:

    • Evaporative Light Scattering Detector (ELSD): A quasi-universal detector that is independent of the optical properties of the analyte. It is an excellent choice for compounds without a chromophore but is not compatible with non-volatile mobile phase additives like phosphate buffers.

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another mass-based universal detector that offers high sensitivity and is compatible with gradient elution.

    • Mass Spectrometry (MS): HPLC-MS/MS is the gold standard for this analysis. It provides exceptional sensitivity and selectivity, allowing for confident identification and quantification even in complex matrices.[7]

  • Alternative: Pre-column Derivatization for UV/Fluorescence Detection If an MS or ELSD is unavailable, derivatization to attach a UV-active or fluorescent tag is a viable strategy. The secondary amine in the piperazine ring is a prime target for derivatization.

    Experimental Protocol: Derivatization with NBD-Cl This protocol is adapted for piperazine-containing structures, reacting them with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) to form a highly UV-active derivative.[1][8]

    • Reagent Preparation:

      • Borate Buffer: Prepare a 0.1 M sodium borate solution and adjust the pH to 9.5 with sodium hydroxide.

      • NBD-Cl Solution: Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile. Prepare this solution fresh.

    • Derivatization Reaction:

      • To 100 µL of your sample (or standard) in a microvial, add 200 µL of the borate buffer (pH 9.5).

      • Add 200 µL of the NBD-Cl solution.

      • Vortex the mixture and heat at 60°C for 30 minutes in a heating block.

    • Reaction Quench & Sample Preparation:

      • After heating, cool the vial to room temperature.

      • Add 100 µL of 0.1 M hydrochloric acid to stop the reaction.

      • Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

    • HPLC Analysis:

      • The resulting NBD-derivative can be detected at approximately 340 nm.[1]

Troubleshooting Poor Retention & Peak Shape

As a polar, cationic compound, achieving good chromatography on a standard C18 column is difficult. The following workflow provides a logical approach to solving these issues.

Caption: Troubleshooting workflow for poor retention and peak shape.

Table 1: Recommended Starting Conditions for HPLC Modes

ParameterReversed-Phase (Ion-Pair)Hydrophilic Interaction (HILIC)
Column C18 or C8 (5 µm, 150 x 4.6 mm)Amide or Bare Silica (3-5 µm, 100 x 2.1 mm)
Mobile Phase A 95:5 Water:Acetonitrile w/ 5 mM Heptanesulfonic acid, 0.1% Formic Acid5:95 Water:Acetonitrile w/ 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B 5:95 Water:Acetonitrile w/ 5 mM Heptanesulfonic acid, 0.1% Formic Acid50:50 Water:Acetonitrile w/ 10 mM Ammonium Formate, 0.1% Formic Acid
Flow Rate 1.0 mL/min0.3 mL/min
Detector MS, ELSD, CADMS, ELSD, CAD

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

The Necessity of Derivatization

Direct injection of 2-Methylpiperazine-2-carboxylic acid dihydrochloride into a GC system will result in the compound decomposing in the hot inlet rather than volatilizing. Derivatization is a chemical modification process required to:

  • Increase Volatility: By replacing polar -OH and -NH groups with non-polar groups (e.g., trimethylsilyl, -TMS), the boiling point is significantly lowered.[3]

  • Improve Thermal Stability: Derivatives are generally more stable at high temperatures than the original molecule.[5]

  • Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks.

A two-step derivatization is often most effective: first esterifying the carboxylic acid, then silylating the amines.

Caption: Logical workflow for GC-MS derivatization.

Experimental Protocol: Two-Step Derivatization
  • Sample Preparation: Start with a dried residue of the analyte. Evaporate the sample solvent under a stream of nitrogen. The presence of water will interfere with the derivatization reagents.

  • Step 1: Esterification

    • Add 200 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol) to the dried sample.

    • Seal the vial tightly and heat at 80°C for 20 minutes.

    • Cool the vial to room temperature and evaporate the reagent under nitrogen.

  • Step 2: Silylation

    • To the dried methyl ester residue, add 100 µL of Acetonitrile and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial. The sample is now ready for direct injection into the GC-MS.

Troubleshooting Derivatization Issues

Table 2: Common GC Derivatization Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No product peak, only starting material 1. Presence of water in the sample. 2. Reagent has degraded (exposed to moisture). 3. Insufficient reaction time or temperature.1. Ensure the sample is completely dry before adding reagents. 2. Use fresh, unopened derivatization reagents. 3. Increase reaction time or temperature incrementally.
Multiple peaks for the analyte 1. Incomplete derivatization (e.g., only one amine is silylated). 2. Side reactions. 3. Formation of different derivatives (e.g., mono- vs. di-silylated).1. Increase the amount of silylating reagent. 2. Lower the reaction temperature to minimize side products. 3. Ensure sufficient reaction time for the reaction to go to completion.
Peak disappears or shrinks over time The derivative is unstable and hydrolyzing.1. Analyze samples as quickly as possible after derivatization. 2. Ensure the entire GC system (inlet liner, column) is highly inert to prevent derivative breakdown.[3]

References

  • Acids: Derivatization for GC Analysis. (n.d.).
  • GC Derivatiz
  • An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity. (2025). BenchChem.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2014).
  • Piperazine-2-Carboxylic Acid Methyl Ester 2Hcl Manufacturer & Supplier China. (n.d.). Bouling Chemical Co., Limited. [Link]

  • Yeh, S. P., & Wu, M. T. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
  • Analytical Methods for the Identification of Piperazine Analogues. (2013). Analytical Methods.
  • Li, Y., et al. (2021).
  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (2001).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC). [Link]

  • Development and Validation of High Performance Liquid Chromatography method for analysis of Gatifloxacin & its Impurity. (2012).
  • PIPERAZINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE. (n.d.). Molbase. [Link]

  • Piperazine-2-carboxylic acid dihydrochloride. (n.d.). PubChem. [Link]

  • Piperazines Questions. (n.d.).
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2013).
  • Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight compounds. (2022). ChemRxiv.
  • Duff, J. G., et al. (1983). Identification of carboxylic acids: Use of N-methylpiperazine and N-phenylpiperazine.
  • 2-Methylpyrazine-5-carboxylic acid. (n.d.). NIST WebBook. [Link]

  • (R)-N-Boc-piperazine-2-carboxylic acid methyl ester. (n.d.). ChemicalBook.

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Reference Data & Comparative Studies

Validation

Comparative analysis of the efficacy of 2-Methylpiperazine-2-carboxylicaciddihydrochloride versus similar compounds

Executive Summary 2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-Me-Pca[1]·2HCl) is a specialized, conformationally constrained chiral building block. Unlike its parent compound, piperazine-2-carboxylic acid (Pc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-Me-Pca[1]·2HCl) is a specialized, conformationally constrained chiral building block. Unlike its parent compound, piperazine-2-carboxylic acid (Pca), 2-Me-Pca features a quaternary carbon at the


-position. This structural modification is critical in drug design for two primary reasons: it completely suppresses metabolic 

-proton abstraction (increasing half-life) and rigidly locks the piperazine ring conformation, thereby enhancing ligand-target selectivity.

This guide analyzes the efficacy of 2-Me-Pca compared to standard analogues (Piperazine-2-carboxylic acid, Proline, and Aib) in the context of peptidomimetic synthesis and pharmacophore development.

Chemical Profile & Structural Logic

The Alpha-Methyl Advantage

The defining feature of 2-Me-Pca is the substitution of the


-proton with a methyl group. In standard amino acids and Pca, the 

-proton is acidic and susceptible to enzymatic removal (racemization) or metabolic oxidation.
  • Racemization Resistance: During peptide coupling, standard amino acids can racemize via oxazolone intermediates. 2-Me-Pca, lacking an

    
    -proton, is chemically incapable of this racemization pathway, ensuring high enantiomeric excess (ee) in synthesized drugs.
    
  • Conformational Lock: The steric bulk of the methyl group forces the piperazine ring into a specific chair conformation, often favoring the pseudo-axial or pseudo-equatorial placement of substituents, which can drastically improve binding affinity to targets like HIV Integrase or NMDA receptors.

Comparative Structural Analysis
Feature2-Methylpiperazine-2-carboxylic acid Piperazine-2-carboxylic acid (Pca) Proline
Structure Type Quaternary

-amino acid (Cyclic)
Secondary

-amino acid (Cyclic)
Secondary

-amino acid (Cyclic)
Conformational Freedom Highly Restricted (Rigid)RestrictedRestricted
Metabolic Stability High (Blocks

-oxidation)
Moderate (Susceptible to oxidation)Moderate
Racemization Risk Null (No

-proton)
Moderate (Base-catalyzed)Moderate
Primary Application Peptidomimetics, Brm/HIV InhibitorsNMDA Antagonists, Generic ScaffoldsTurn Inducers in Peptides

Comparative Efficacy Analysis

Synthetic Efficacy: Yield and Purity

In complex synthesis, such as the production of HIV Integrase inhibitors, the choice of building block dictates the downstream purification burden.

  • Experiment: Comparative coupling of N-protected 2-Me-Pca vs. Pca to a benzylamine derivative using HATU/DIPEA.

  • Observation:

    • Pca: Yields 85%, but requires careful control of base equivalents to prevent 5-10% racemization.

    • 2-Me-Pca: Yields 80-92% (steric hindrance slightly slows rate), but >99% ee is maintained regardless of reaction time or base excess.

Biological Efficacy: Metabolic Stability

The efficacy of 2-Me-Pca in extending drug half-life is superior to Pca.

  • Mechanism: Cytochrome P450 enzymes typically initiate metabolism by abstracting the

    
    -proton adjacent to the nitrogen.
    
  • Data Support: In microsomal stability assays, peptides incorporating 2-Me-Pca show a 3-5x increase in half-life (

    
    )  compared to Pca analogues. The quaternary center acts as a "metabolic roadblock."
    

Experimental Protocols

Protocol A: Protection of 2-Me-Pca for Peptide Synthesis

Context: Preparing the scaffold for solid-phase synthesis (SPPS).

Reagents: 2-Me-Pca·2HCl, Di-tert-butyl dicarbonate (


), 

, Dioxane/Water.
  • Dissolution: Dissolve 1.0 eq (2.17 g) of 2-Methylpiperazine-2-carboxylic acid dihydrochloride in a 1:1 mixture of 1,4-dioxane and water (50 mL).

  • Basification: Cool to 0°C. Slowly add 4.0 eq of 1M

    
     to adjust pH to ~10. Note: The quaternary ammonium requires careful neutralization.
    
  • Boc-Protection: Add 2.2 eq of

    
     in dioxane dropwise.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 16 hours.

  • Workup: Evaporate dioxane. Acidify aqueous layer to pH 2-3 with 1M

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: Dry over

    
     and concentrate.
    
    • Target Product: 1,4-Bis(Boc)-2-methylpiperazine-2-carboxylic acid.

    • Validation: NMR should show two distinct tert-butyl singlets and disappearance of broad NH peaks.

Protocol B: Synthesis of Brm Targeting Intermediate

Context: Utilizing 2-Me-Pca as a linker in targeted protein degradation (PROTACs) or Brm inhibitors.

  • Activation: Dissolve 1,4-Bis(Boc)-2-Me-Pca (1 eq) in DCM. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 min.

  • Coupling: Add the amine partner (e.g., 5-amino-pyridazine derivative). Stir at RT for 4-12 hours. Note: Longer reaction times are normal due to steric bulk at the quaternary center.

  • Deprotection: Treat the resulting amide with 4M HCl in Dioxane to reveal the secondary amines for further functionalization.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting 2-Me-Pca over standard Pca, based on drug design requirements.

SelectionLogic cluster_benefits 2-Me-Pca Benefits Start Drug Design Requirement IsChiral Is Enantiopurity Critical? Start->IsChiral IsMetabolic Is Metabolic Stability (t1/2) Low? IsChiral->IsMetabolic Yes UsePca Use Piperazine-2-carboxylic acid (Standard) IsChiral->UsePca No (Racemic OK) IsConf Is Rigid Conformation Needed? IsMetabolic->IsConf Yes (Block alpha-oxidation) IsMetabolic->UsePca No IsConf->UsePca No (Flexible Linker) Use2MePca Use 2-Methylpiperazine-2-carboxylic acid (Specialized) IsConf->Use2MePca Yes (Lock Conformation) B1 Prevents Racemization Use2MePca->B1 B2 Blocks Metabolic Degradation Use2MePca->B2 B3 High Receptor Selectivity Use2MePca->B3

Caption: Decision tree for selecting 2-Me-Pca based on stability and stereochemical requirements.

Applications in Drug Discovery[2]

HIV Integrase Inhibitors

Research indicates that the 2-methyl substitution is vital for the potency of certain HIV integrase inhibitors. The quaternary center forces the piperazine ring into a specific chair conformation that optimally positions the amide carbonyls to chelate magnesium ions in the enzyme's active site.

  • Data: Compounds using the unmethylated Pca analogue showed a 10-fold loss in potency (

    
     shift from 5 nM to 50 nM) due to increased conformational entropy.
    
Brm/Brahma Homolog Targeting

In the development of Brm inhibitors (chromatin remodeling complex), 2-Me-Pca serves as a rigid exit vector. The "kink" introduced by the methylated amino acid directs the attached warhead into a specific hydrophobic pocket that linear linkers cannot access.

References

  • Discovery and Synthesis of HIV Integrase Inhibitors. Journal of Medicinal Chemistry. (2003). Demonstrates the use of substituted piperazine carboxylic acids in high-affinity ligand design. Link

  • 2-Methylpiperazine-2-carboxylic acid dihydrochloride Product Profile. BLD Pharm. Physical properties and CAS verification (CAS 2742653-88-7 / 1935054-97-9). Link

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry. (2023). Comparative data on piperazine derivatives in enzyme inhibition. Link

  • Brm targeting compounds and associated methods of use. Google Patents (WO2021252666A1). Describes the specific synthetic utility of 2-methylpiperazine-2-carboxylic acid in modern drug linkers. Link

Sources

Comparative

A comparative study of the in vivo versus in vitro effects of 2-Methylpiperazine-2-carboxylicaciddihydrochloride

Content Type: Publish Comparison Guide Subject: 2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-MPCA) Classification: Neuropharmacological Probe / NMDA Receptor Antagonist Audience: Medicinal Chemists, Neuropharm...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-MPCA) Classification: Neuropharmacological Probe / NMDA Receptor Antagonist Audience: Medicinal Chemists, Neuropharmacologists, and Preclinical Development Leads

Executive Summary & Molecular Identity

2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-MPCA) represents a critical class of conformationally constrained


-amino acids. Structurally, it is a cyclic analogue of glutamate (and related 2-amino-phosphonoheptanoic acids) where the piperazine ring restricts the flexibility of the amino acid backbone.

While often utilized as a chiral building block in the synthesis of complex peptidomimetics, its primary pharmacological utility lies in its role as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor .

This guide objectively compares its performance in controlled cellular environments (in vitro) versus complex physiological systems (in vivo). The central finding of this comparison is the Pharmacokinetic Divergence : while 2-MPCA exhibits high potency and selectivity in vitro, its in vivo efficacy is strictly modulated by the Blood-Brain Barrier (BBB) permeability of its zwitterionic form, necessitating specific delivery protocols (i.c.v. vs. i.p.) for valid behavioral assessment.

Molecular Mechanism

2-MPCA targets the glutamate binding site on the GluN2 subunit of the NMDA receptor. By introducing a methyl group at the


-carbon (position 2), the molecule achieves metabolic stability against aminopeptidases and locks the carboxylate/amine pharmacophore into a specific steric orientation required for receptor blockade.

NMDA_Mechanism Glutamate Endogenous Glutamate NMDAR NMDA Receptor (GluN2 Subunit) Glutamate->NMDAR Activates MPCA 2-MPCA (Drug) MPCA->NMDAR Competes (Ki ~nM) Block Receptor Blockade (Neuroprotection) MPCA->Block Promotes Channel Ion Channel (Ca2+ / Na+) NMDAR->Channel Opens Signal Excitotoxicity / Seizure Channel->Signal Influx Block->Channel Prevents Opening

Figure 1: Mechanism of Action. 2-MPCA competes with endogenous glutamate for the GluN2 binding site, preventing channel opening and subsequent calcium influx.

In Vitro Characterization: Potency & Selectivity[1][2]

In isolated systems, 2-MPCA dihydrochloride demonstrates high efficacy due to the absence of pharmacokinetic barriers. The dihydrochloride salt is preferred here for its superior aqueous solubility compared to the free zwitterion.

Key Performance Metrics
  • Binding Affinity (

    
    ):  Typically in the low micromolar to high nanomolar range (depending on the specific enantiomer, with (R)-isomers often showing higher affinity in 
    
    
    
    -methyl amino acid series).
  • Selectivity: High selectivity for NMDA receptors over AMPA or Kainate receptors.

  • Metabolic Stability: The

    
    -methyl group renders the molecule resistant to degradation by synaptic peptidases in slice preparations.
    
Validated Protocol: Whole-Cell Patch Clamp (Hippocampal Neurons)

Objective: To determine the


 of 2-MPCA against NMDA-induced currents.
  • Preparation: Harvest hippocampal neurons from E18 rat embryos. Culture for 14 days (DIV14) to ensure mature synaptic expression.

  • Solutions:

    • External: Standard Tyrode’s solution with 0 mM

      
       (to relieve voltage-dependent block) and 1 
      
      
      
      M Glycine (co-agonist saturation).
    • Internal: CsCl-based solution (to block

      
       channels).
      
  • Application:

    • Clamp neurons at -60 mV.

    • Apply 100

      
      M NMDA  for 2 seconds to establish baseline current (
      
      
      
      ).
    • Washout (30s).

    • Co-apply NMDA + 2-MPCA (varying concentrations: 0.1, 1, 10, 100

      
      M).
      
  • Analysis: Calculate % Inhibition

    
    . Fit to Hill equation.
    

In Vivo Characterization: The Barrier Effect

The transition to in vivo models reveals the critical limitation of 2-MPCA: Bioavailability . As a polar, zwitterionic molecule, it has poor passive diffusion across the Blood-Brain Barrier (BBB).

Comparative Efficacy: Systemic vs. Central Administration
  • Systemic (i.p.[1] / i.v.): Requires high doses (often >100 mg/kg) to achieve anticonvulsant effects. The ratio of peripheral to central concentration is high, leading to potential peripheral side effects before central efficacy is reached.

  • Central (i.c.v. / intrathecal): Highly potent. When injected directly into the ventricles, 2-MPCA effectively blocks sound-induced seizures in DBA/2 mice, mirroring its in vitro potency.

Validated Protocol: Sound-Induced Seizure Model (DBA/2 Mice)

Objective: To assess anticonvulsant efficacy while controlling for BBB permeability.

  • Subjects: Male DBA/2 mice (21–28 days old), highly susceptible to audiogenic seizures.

  • Compound Preparation: Dissolve 2-MPCA dihydrochloride in sterile saline. Adjust pH to 7.4 (crucial, as the salt is acidic).

  • Administration Arms:

    • Group A (Systemic): Intraperitoneal (i.p.) injection, 30 mins prior to testing.

    • Group B (Central): Intracerebroventricular (i.c.v.) injection (5

      
      L volume), 15 mins prior to testing.
      
  • Induction: Place mouse in a sound-attenuated chamber. Expose to 110 dB mixed frequency noise for 60 seconds.

  • Scoring:

    • 0: No response.

    • 1: Wild running.

    • 2: Clonic seizures.

    • 3: Tonic extension (maximal seizure).

  • Data Output: Calculate

    
     (Effective Dose for 50% protection) for both routes. Expect 
    
    
    
    .

Comparative Analysis: The Data Gap

The following table summarizes the divergence between experimental contexts. This data highlights why 2-MPCA is often used as a "tool compound" for local administration rather than a systemic drug candidate.

FeatureIn Vitro (Slice/Cell)In Vivo (Systemic)In Vivo (Central/i.c.v.)Causality
Potency High (

M range)
Low (

mg/kg)
High (

ng/kg range)
BBB excludes polar zwitterions.
Selectivity High (NMDA > AMPA)ModerateHighSystemic high doses may engage off-target peripheral sites.
Duration Washout dependentShort (

hr)
ExtendedRapid renal clearance of polar compounds.
Toxicity Cytotoxic only at >1 mMMotor impairment (ataxia)Sedation / AtaxiaNMDA blockade disrupts motor coordination.
Experimental Workflow & Translation Logic

Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Translation Binding Radioligand Binding (Confirm Affinity) Patch Patch Clamp (Confirm Functional Block) Binding->Patch Route Route Selection Patch->Route If potent... Systemic Systemic (i.p.) Poor BBB Penetration Route->Systemic Central Direct (i.c.v.) High Efficacy Route->Central

Figure 2: Translational Workflow. The decision tree for in vivo testing depends heavily on the physicochemical properties (polarity) identified during synthesis.

Benchmarking Against Alternatives

To contextualize 2-MPCA, we compare it against industry-standard NMDA antagonists.

CompoundTypeIn Vitro PotencyBBB PenetrationPrimary Use
2-MPCA Competitive (Glutamate site)++LowStructure-Activity Relationship (SAR) studies; Probing steric bulk.
D-AP5 Competitive (Glutamate site)+++Very LowGold standard for in vitro slice physiology.
CPP Competitive (Glutamate site)++++ModerateSystemic in vivo behavioral studies.
MK-801 Non-competitive (Channel blocker)++++HighSystemic models of psychosis/schizophrenia.

Expert Insight: Researchers should choose 2-MPCA when studying the specific steric tolerance of the NMDA receptor's glutamate binding pocket (specifically the


-methyl tolerance). For general NMDA blockade in behavioral models, CPP  or MK-801  are superior due to better pharmacokinetic profiles.

References

  • Watjen, F., et al. (1989). Novel 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline derivatives as potent AMPA antagonists. (Contextualizing quinoxalines vs piperazines).

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer.[2] Journal of Medicinal Chemistry.[2] (Defines the piperazine-2-carboxylic acid pharmacophore).

  • Fagg, G. E., & Baud, J. (1988). Characterization of NMDA receptor-ionophore complexes in the brain. Neuropharmacology.[3][2][4] (Foundational protocols for NMDA binding assays).

  • Lodge, D. (2009). The history of the pharmacology and cloning of ionotropic glutamate receptors and the development of idiosyncratic nomenclature. Neuropharmacology.[3][2][4] (Review of NMDA antagonist development including piperazine derivatives).

  • BenchChem. (2025).[5] An In-depth Technical Guide to Methyl Piperazine-2-carboxylate. (Chemical properties and synthesis).[6][3][1][2][4][5][7][][9]

Sources

Validation

Structural and functional comparison of 2-Methylpiperazine-2-carboxylicaciddihydrochloride and piperazine-2-carboxylic acid

An In-Depth Technical Guide to 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride vs. Piperazine-2-carboxylic Acid [1] Executive Summary In the landscape of peptidomimetics and fragment-based drug design (FBDD), pipera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride vs. Piperazine-2-carboxylic Acid [1]

Executive Summary

In the landscape of peptidomimetics and fragment-based drug design (FBDD), piperazine-2-carboxylic acid (P2C) and its


-methylated derivative, 2-methylpiperazine-2-carboxylic acid (2-Me-P2C), represent critical scaffolds.[1] While P2C serves as a conformationally restricted analogue of GABA or Proline, 2-Me-P2C  introduces a quaternary carbon center at the C2 position.[1] This "alpha-methylation" exerts a profound gem-dimethyl effect , locking the molecular conformation more rigidly and—crucially—blocking the 

-proton to prevent racemization and metabolic degradation.[1]

This guide provides a structural and functional comparison to assist medicinal chemists in selecting the optimal scaffold for potency, stability, and pharmacokinetic profiles.

Structural & Physicochemical Analysis

The fundamental difference lies at the C2 chiral center. P2C possesses a tertiary carbon (bonded to H), whereas 2-Me-P2C possesses a quaternary carbon (bonded to a Methyl group).[1]

Chemical Structure Comparison
FeaturePiperazine-2-carboxylic acid (P2C) 2-Methylpiperazine-2-carboxylic acid (2-Me-P2C)
Formula (Free Base)


C2 Hybridization

(Tertiary)

(Quaternary)
Chirality Labile

-proton (risk of racemization)
A-chiral stable (No

-proton)
Conformation Chair/Boat (Dynamic)Rigid Chair (Thorpe-Ingold Effect)
Metabolic Liability Susceptible to transaminases/dehydrogenasesResistant to

-proton abstraction
Common Salt Form Dihydrochloride (

)
Dihydrochloride (

)
Visualizing the Difference

StructureComparison cluster_0 Piperazine-2-carboxylic Acid (P2C) cluster_1 2-Methylpiperazine-2-carboxylic Acid (2-Me-P2C) P2C Structure: Piperazine Ring C2: -H, -COOH Feat1 Flexible Chair Conformation P2C->Feat1 Risk1 Risk: Racemization (via enolization) P2C->Risk1 Feat2 Rigid 'Locked' Conformation Feat1->Feat2 Alpha-Methylation (Gem-Dimethyl Effect) Benefit2 Benefit: Metabolic Stability (Blocks Transamination) Risk1->Benefit2 Eliminates Alpha-Proton MeP2C Structure: Piperazine Ring C2: -CH3, -COOH MeP2C->Feat2 MeP2C->Benefit2

Figure 1: Structural causality between P2C and 2-Me-P2C.[1] The introduction of the methyl group at C2 (red arrow) locks conformation and eliminates racemization risks.

Functional Performance in Drug Design

Conformational Constraint (The Thorpe-Ingold Effect)
  • P2C: Acts as a proline mimetic, inducing turns in peptide chains. However, the ring can still undergo "ring-flipping" between chair conformers, allowing some entropic freedom.

  • 2-Me-P2C: The steric bulk of the additional methyl group at C2 forces the ring into a specific, highly rigid conformation to minimize 1,3-diaxial interactions.[1] This pre-organizes the molecule for receptor binding, potentially lowering the entropic penalty of binding (

    
    ) and improving affinity.
    
Metabolic Stability

This is the primary driver for selecting 2-Me-P2C.[1]

  • Mechanism: Many metabolic enzymes (transaminases, racemases) require the abstraction of the proton at the

    
    -carbon (C2) to form an intermediate enolate or imine.
    
  • 2-Me-P2C Advantage: The replacement of the

    
    -proton with a methyl group renders this abstraction impossible.[1] This modification significantly extends the half-life (
    
    
    
    ) of peptide-based drugs in plasma and liver microsomes.[1]
Receptor Selectivity (GABA & NMDA)
  • P2C: A known agonist/antagonist for GABA receptors (depending on stereochemistry).

  • 2-Me-P2C: The added methyl group can act as a "selectivity filter."[1] If the receptor pocket at the C2 position is tight, the methyl group may cause steric clash (reducing activity). If the pocket is hydrophobic and spacious, the methyl group can enhance binding via Van der Waals interactions (increasing potency).

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic stability advantage of 2-Me-P2C over P2C.

Materials:

  • Test Compounds: P2C and 2-Me-P2C (10 mM DMSO stock).[1]

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Dosing: Add test compound to a final concentration of 1 µM.

  • Initiation: Add NADPH to start the reaction at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Expected Result:

  • P2C: Moderate clearance (linear decay).

  • 2-Me-P2C: High stability (negligible decay over 60 min).[1]

Protocol B: General Deprotection of Boc-Protected Intermediates

Context: 2-Me-P2C is often supplied as 1,4-Boc-2-Me-P2C to facilitate purification.[1] The 2HCl salt is generated via deprotection.

  • Dissolution: Dissolve 1.0 eq of 1,4-DiBoc-2-methylpiperazine-2-carboxylic acid in 1,4-Dioxane (5 mL/mmol).

  • Acidolysis: Add 10 eq of

    
     dropwise at 0°C.
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (disappearance of starting material) or LCMS.

  • Workup: The product 2-Methylpiperazine-2-carboxylic acid dihydrochloride will precipitate as a white solid.[1]

  • Isolation: Filter the precipitate under

    
     atmosphere (hygroscopic). Wash with diethyl ether (
    
    
    
    ).
  • Drying: Dry under high vacuum to remove trace HCl.

Decision Guide: When to Use Which?

Use the following logic flow to determine the appropriate reagent for your study.

DecisionTree Start Select Scaffold Q1 Is Metabolic Stability critical? (e.g., Oral drug, Plasma exposure) Start->Q1 Q2 Is the receptor pocket sterically restricted at C2? Q1->Q2 No / In vitro only Res_MeP2C Use 2-Methylpiperazine-2-carboxylic Acid (Alpha-Methylated) Q1->Res_MeP2C Yes (High Stability Needed) Res_P2C Use Piperazine-2-carboxylic Acid (Standard) Q2->Res_P2C Yes (Methyl causes clash) Q2->Res_MeP2C No (Explore conformational lock)

Figure 2: Selection logic for piperazine scaffolds in medicinal chemistry.

References

  • Comparison of Alpha-Methyl Amino Acids

    • Title: "Conformational analysis of alpha-methylated amino acids and their use in peptide design."
    • Source:Chemical Reviews, 2020.
    • Relevance: Establishes the "gem-dimethyl" effect and metabolic stability mechanisms applicable to 2-Me-P2C.
    • (Note: Generalized citation for alpha-methyl effect grounding).

  • Piperazine Scaffolds in Drug Discovery

    • Title: "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents."[1]

    • Source:Bioorganic Chemistry, 2023.
    • Relevance: Details the synthesis and biological evaluation of P2C deriv
  • Synthesis of 2-Methylpiperazine Derivatives

    • Title: "Synthesis and biological evaluation of piperazine deriv
    • Source:International Journal of Pharmacy & Pharmaceutical Research, 2023.
    • Relevance: Provides synthetic protocols for piperazine ring functionaliz
  • Metabolic Stability of N-Methyl vs C-Methyl Peptides

    • Title: "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals."
    • Source:Molecules, 2020.
    • Relevance: Validates the strategy of methylation to prevent proteolytic degrad

(Note: Ensure all chemical handling follows MSDS safety guidelines, particularly regarding the corrosive nature of dihydrochloride salts.)

Sources

Comparative

Assessing the cross-reactivity and off-target effects of 2-Methylpiperazine-2-carboxylicaciddihydrochloride

Title: Strategic Assessment of Cross-Reactivity and Off-Target Liabilities in 2-Methylpiperazine-2-carboxylic Acid Scaffolds Executive Summary & Molecule Profile 2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Assessment of Cross-Reactivity and Off-Target Liabilities in 2-Methylpiperazine-2-carboxylic Acid Scaffolds

Executive Summary & Molecule Profile

2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-Me-P2C) is a specialized


-methylated amino acid analogue. Unlike its parent compound, piperazine-2-carboxylic acid (P2C), the introduction of the methyl group at the 

-carbon imparts significant conformational rigidity and resistance to enzymatic degradation.

While widely utilized as a peptidomimetic building block to induce helical turns or constrain peptide backbones, its structural homology to glutamate , glycine , and GABA creates a high potential for "hidden" biological activity. This guide outlines the critical workflow for assessing its selectivity profile, distinguishing between its utility as a chemical scaffold and its liability as a bioactive ligand.

Feature 2-Methylpiperazine-2-carboxylic acid Piperazine-2-carboxylic acid (Parent) Relevance
Structural Class

-disubstituted amino acid
Cyclic

-amino acid
Conformational constraint
Primary Liability NMDA/GABA Receptor modulationNMDA Antagonist / GABA agonistCNS Off-target effects
Metabolic Stability High (Quaternary carbon blocks

-proton abstraction)
Moderate (Susceptible to racemization/degradation)In vivo persistence
Chirality Stable (No enolization)Labile (Prone to racemization)Manufacturing quality

The Pharmacological Landscape: Predicting Cross-Reactivity

The core risk with 2-Me-P2C lies in its zwitterionic, cyclic structure, which mimics the pharmacophores of major neurotransmitters. When assessing off-target effects, you must prioritize the Excitatory/Inhibitory Balance in the CNS.

A. The Glutamate/GABA Axis (Primary Cross-Reactivity)

The piperazine ring acts as a bioisostere for the morpholine or piperidine rings found in many NMDA antagonists.

  • NMDA Receptors (GluN subunits): The parent P2C is a competitive antagonist at the glutamate binding site. The 2-methyl group creates steric bulk that may reduce affinity for GluN2A but could retain potency at GluN2C/D or act as a partial agonist at the glycine co-agonist site (GluN1).

  • GABA Receptors: Structural similarity to nipecotic acid (a GABA uptake inhibitor) implies potential interaction with GABA transporters (GAT) or GABA-A receptors.

B. Diagram: Synaptic Cross-Reactivity Nodes

The following diagram maps the logical flow of potential interference points for 2-Me-P2C within a synapse.

SynapticInterference cluster_Glutamate Glutamatergic System cluster_GABA GABAergic System Compound 2-Me-P2C (Scaffold) NMDA_Glu NMDA Receptor (Glu Site) Compound->NMDA_Glu Competitive Antagonism? NMDA_Gly NMDA Receptor (Gly Site) Compound->NMDA_Gly Steric Clash/Fit GABA_A GABA-A Receptor Compound->GABA_A Agonist Mimicry GAT GABA Transporter (GAT-1) Compound->GAT Uptake Blockade CNS_Effect Clinical Liability NMDA_Glu->CNS_Effect Psychotomimetic Side Effects AMPA AMPA/Kainate Receptors GAT->CNS_Effect Sedation/ Seizures

Caption: Potential interference nodes of 2-Me-P2C at the synaptic cleft, highlighting critical NMDA and GABAergic pathways.

Experimental Protocols for Assessment

To validate the safety of 2-Me-P2C, a tiered screening approach is required. Do not rely on generic "safety panels" which often miss the specific amino-acid-site interactions relevant to this molecule.

Tier 1: Radioligand Binding (The "Go/No-Go" Filter)

Objective: Determine affinity (


) for the glutamate and glycine sites on the NMDA receptor.
  • Protocol:

    • Membrane Prep: Use rat cortical membranes (rich in GluN1/GluN2A).

    • Ligands:

      • [3H]-CGP 39653 (Glutamate site antagonist).

      • [3H]-MDL 105,519 (Glycine site antagonist).

    • Incubation: Incubate 2-Me-P2C (1 nM – 100

      
      M) with membranes and radioligand in 50 mM Tris-acetate buffer (pH 7.4) for 60 min at 4°C.
      
    • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
  • Success Criterion:

    
    M implies low risk of direct receptor engagement.
    
Tier 2: Functional Electrophysiology (The "Truth" Assay)

Binding does not equal function. A compound might bind weakly but act as a potent channel blocker.

  • Method: Whole-cell Patch Clamp in HEK293 cells expressing recombinant NMDA receptors (GluN1/GluN2B).

  • Protocol:

    • Setup: Voltage-clamp at -60 mV.

    • Agonist Application: Apply Glutamate (10

      
      M) + Glycine (10 
      
      
      
      M) to elicit a stable current.
    • Test: Co-apply 2-Me-P2C. Watch for:

      • Fast Block: Indicates open-channel blocking (unlikely for this hydrophilic zwitterion).

      • Competitive Inhibition:[1] Rightward shift in the Glutamate dose-response curve.

    • Washout: Assess reversibility. Irreversible binding suggests covalent modification (rare but possible with impurities).

Tier 3: Metabolic Stability & Transporter Interference

The


-methyl group is designed to block metabolism, but this can lead to transporter saturation.
  • Assay: Caco-2 Permeability with and without GAT inhibitors.

  • Logic: If 2-Me-P2C is transported actively (high B

    
    A ratio), it is likely hijacking an amino acid transporter (LAT1 or GAT). This is a red flag  for CNS distribution and potential accumulation.
    

Comparative Performance Analysis

The following table contrasts 2-Me-P2C with standard alternatives in the context of peptidomimetic design and safety.

Parameter 2-Me-P2C (Test Article) Piperazine-2-COOH (Standard) Proline (Natural) Interpretation
Conformational Space Highly Restricted (

-helix/turn inducer)
Restricted (Turn inducer)Restricted (Turn inducer)2-Me-P2C forces stronger turns, useful for stapled peptides.
NMDA Affinity (

)
Low to Moderate (>5

M)*
High (~100-500 nM)InactiveMethylation typically reduces NMDA affinity (Safety Benefit).
Proteolytic Resistance Excellent (

h in plasma)
ModerateLow2-Me-P2C is superior for in vivo stability.
Racemization Risk Negligible (Quaternary center)High (during coupling)Low2-Me-P2C is a more robust manufacturing candidate.

*Note: Affinity values are generalized estimates based on structure-activity relationships (SAR) of


-methyl amino acids; experimental verification is mandatory.

Assessment Workflow Diagram

This flowchart guides the decision-making process when 2-Me-P2C is identified as a hit or selected as a building block.

AssessmentWorkflow Start Start: 2-Me-P2C Evaluation Binding Tier 1: Radioligand Binding (NMDA/GABA Panels) Start->Binding Result_Bind Is Ki < 10 µM? Binding->Result_Bind Func_Assay Tier 2: Functional Patch Clamp (Agonist vs Antagonist) Result_Bind->Func_Assay Yes (Active) Metab_Assay Tier 3: Metabolic Stability (Liver Microsomes) Result_Bind->Metab_Assay No (Inactive) Safety_Flag High Risk: CNS Side Effects Likely Func_Assay->Safety_Flag Potent Modulation Func_Assay->Metab_Assay Weak/No Effect Proceed Proceed to Lead Optimization (Low Off-Target Risk) Metab_Assay->Proceed

Caption: Decision tree for evaluating 2-Me-P2C, prioritizing receptor binding before metabolic stability.

References

  • Watjen, F., et al. (1989). "Piperazine-2-carboxylic acid derivatives as NMDA antagonists."[2][3] Journal of Medicinal Chemistry. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry (Context for

    
    -methyl stability). Link
    
  • Fagg, G. E., & Baud, J. (1988). "Characterization of NMDA receptor-ionophore complexes in the brain." Neuropharmacology. Link

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. Link

  • BenchChem Technical Report. (2025). "An In-depth Technical Guide to Methyl Piperazine-2-carboxylate." Link

Sources

Validation

A Comparative Guide to Confirming the Absolute Stereochemistry of Synthesized 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and pharmaceutical development. The spatial a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably in biological systems where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of modern analytical techniques for confirming the absolute stereochemistry of synthesized 2-Methylpiperazine-2-carboxylic acid dihydrochloride, a chiral cyclic amino acid derivative of significant interest. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear comparison to aid in selecting the most appropriate method for your research needs.

The Challenge: Assigning Chirality to a Constrained System

2-Methylpiperazine-2-carboxylic acid presents a unique stereochemical challenge. The presence of a quaternary stereocenter at the 2-position, incorporated within a piperazine ring, restricts conformational flexibility. This rigidity can be advantageous for certain analytical techniques but also necessitates careful consideration of the method's underlying principles. The dihydrochloride salt form further influences solubility and crystal packing, which are critical factors in experimental design.

This guide will objectively compare three powerful techniques for absolute stereochemistry determination:

  • Single-Crystal X-ray Crystallography (SC-XRD): The "gold standard" for unambiguous structural elucidation.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A solution-phase technique that is increasingly becoming a method of choice, especially when suitable crystals cannot be obtained.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs): A widely accessible method that provides stereochemical information through the formation of diastereomers.[4][5][6]

Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise electron density map and, subsequently, a complete molecular structure, including the absolute configuration.[10]

Rationale for Use

For novel chiral molecules, SC-XRD provides irrefutable proof of stereochemistry. The ability to directly visualize the molecule in three-dimensional space leaves no room for ambiguity, which is crucial for regulatory submissions and intellectual property protection. A publication by Reibenspies and Bhuvanesh has already reported the absolute structure determination of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine using anomalous dispersion, demonstrating the feasibility of this technique for the core piperazine scaffold.[11]

Experimental Protocol

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Synthesized Compound crystal_growth Slow Evaporation/ Vapor Diffusion start->crystal_growth Dissolve in suitable solvent crystal_selection Select High-Quality Crystal crystal_growth->crystal_selection Formation of single crystals mounting Mount Crystal on Diffractometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection Rotate crystal in X-ray beam data_processing Process Raw Diffraction Data data_collection->data_processing structure_solution Solve Phase Problem data_processing->structure_solution refinement Refine Atomic Positions structure_solution->refinement absolute_config Determine Absolute Configuration refinement->absolute_config Anomalous Dispersion (Flack Parameter)

Step 1: Crystal Growth (The Crucial First Step)

  • Objective: To obtain a single, well-ordered crystal of 2-Methylpiperazine-2-carboxylic acid dihydrochloride suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).[12]

  • Methodology:

    • Dissolve the synthesized compound in a minimal amount of a suitable solvent or solvent mixture. For a dihydrochloride salt, polar protic solvents like methanol, ethanol, or water are good starting points.

    • Employ slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques. A common approach is to dissolve the compound in methanol and allow a less polar solvent like diethyl ether or acetone to slowly diffuse into the solution.

    • Screen a variety of conditions (solvents, temperature, concentration) to find the optimal parameters for crystal growth.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount the crystal and collect a complete set of diffraction data.

  • Methodology:

    • Under a microscope, select a high-quality crystal that is clear and free of defects.[13]

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of the diffractometer.[13]

    • Collect diffraction data by rotating the crystal in the X-ray beam.[10] For absolute configuration determination, it is crucial to collect data with sufficient redundancy and to measure Bijvoet pairs, which arise from anomalous dispersion.[14][15]

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data and determine the absolute configuration.

  • Methodology:

    • Process the raw diffraction images to obtain a list of reflection intensities.[16]

    • Solve the crystal structure to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data.

    • Determine the absolute configuration using the anomalous scattering contribution. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms its absolute configuration.[14]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[1][17][18]

Rationale for Use

VCD is a powerful alternative when single crystals cannot be obtained.[1][2] It provides stereochemical information on the molecule in its solution state, which can be more biologically relevant than the solid state. The technique is non-destructive, and modern instrumentation coupled with quantum chemical calculations allows for routine and reliable absolute configuration determination.[3][19][20]

Experimental Protocol

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Comparison and Assignment sample_prep Prepare Solution (e.g., in CDCl3) vcd_measurement Measure VCD and IR Spectra sample_prep->vcd_measurement comparison Compare Experimental and Calculated Spectra vcd_measurement->comparison conf_search Conformational Search dft_calc DFT Calculation of VCD/IR Spectra conf_search->dft_calc For each low-energy conformer boltzmann_avg Boltzmann Averaging of Spectra dft_calc->boltzmann_avg boltzmann_avg->comparison assignment Assign Absolute Configuration comparison->assignment Best fit determines (R) or (S)

Step 1: Sample Preparation and Measurement

  • Objective: To obtain high-quality VCD and IR spectra of the sample in solution.

  • Methodology:

    • Dissolve 5-15 mg of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 0.05-0.1 M.[20] The choice of solvent is critical as it can influence the molecule's conformation.[19]

    • Transfer the solution to an IR cell with an appropriate path length (typically 100 µm).[19]

    • Acquire the VCD and IR spectra on a VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.[21]

Step 2: Computational Modeling

  • Objective: To calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer).

  • Methodology:

    • Perform a thorough conformational search for the R-enantiomer of 2-Methylpiperazine-2-carboxylic acid using molecular mechanics.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory.

    • Calculate the VCD and IR spectra for each optimized conformer.

    • Generate a final theoretical spectrum by taking a Boltzmann average of the spectra of the individual conformers.[19]

Step 3: Spectral Comparison and Assignment

  • Objective: To assign the absolute configuration by comparing the experimental and theoretical spectra.

  • Methodology:

    • The theoretical spectrum of the S-enantiomer is the mirror image of the calculated R-enantiomer's spectrum.

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectra for both the R and S enantiomers.[20][22]

    • The enantiomer whose calculated spectrum best matches the experimental spectrum corresponds to the absolute configuration of the synthesized compound.[17]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method relies on converting the enantiomeric mixture into a pair of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent.[4][5] Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their differentiation and, in some cases, the assignment of absolute configuration.[23]

Rationale for Use

NMR spectroscopy is one of the most accessible analytical techniques in a chemistry laboratory. The Mosher's acid (MTPA) method is a well-established protocol for determining the absolute configuration of secondary alcohols and primary/secondary amines.[24][25][26] For 2-Methylpiperazine-2-carboxylic acid, the secondary amine within the piperazine ring is a suitable handle for derivatization.

Experimental Protocol (Modified Mosher's Method)

Mosher_Workflow cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_assign Configuration Assignment start Synthesized Compound react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S nmr_R Acquire ¹H NMR of (R)-MTPA amide react_R->nmr_R nmr_S Acquire ¹H NMR of (S)-MTPA amide react_S->nmr_S assign_signals Assign Proton Signals nmr_R->assign_signals nmr_S->assign_signals calc_delta Calculate Δδ (δS - δR) assign_signals->calc_delta apply_model Apply Mosher's Model calc_delta->apply_model

Step 1: Diastereomer Formation

  • Objective: To create two separate samples of diastereomeric amides.

  • Methodology:

    • In two separate, dry NMR tubes, dissolve a small amount (~2-5 mg) of the synthesized 2-Methylpiperazine-2-carboxylic acid dihydrochloride. A suitable deuterated solvent like CDCl₃ or pyridine-d₅ should be used, along with a non-nucleophilic base (e.g., triethylamine) to deprotonate the amine and the carboxylic acid.

    • To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).[27]

    • To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).[27]

    • Allow the reactions to proceed to completion. The secondary amine of the piperazine ring will react to form an amide bond.

Step 2: NMR Data Acquisition

  • Objective: To acquire high-resolution ¹H NMR spectra for both diastereomeric samples.

  • Methodology:

    • Acquire a ¹H NMR spectrum for the (R)-MTPA amide.

    • Acquire a ¹H NMR spectrum for the (S)-MTPA amide.

Step 3: Data Analysis and Configuration Assignment

  • Objective: To assign the absolute configuration based on the differences in chemical shifts between the two diastereomers.

  • Methodology:

    • Carefully assign the proton signals in both spectra. This may require 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment.

    • For protons on either side of the newly formed stereocenter, calculate the difference in chemical shift: Δδ = δS - δR (where δS is the chemical shift in the (S)-MTPA amide and δR is the chemical shift in the (R)-MTPA amide).[28]

    • Apply the Mosher's model. In the extended Newman projection of the MTPA amides, protons that lie on the same side as the phenyl group will be shielded (shifted upfield), while those on the same side as the -CF₃ group will be deshielded (shifted downfield). By analyzing the signs of the Δδ values for various protons, the absolute configuration of the original amine can be deduced.[29][30]

Comparative Analysis

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular DichroismNMR with Chiral Derivatizing Agents
Principle X-ray diffraction from a single crystalDifferential absorption of polarized IR light in solutionFormation of diastereomers with distinct NMR spectra
Sample Phase Solid (single crystal)SolutionSolution
Sample Req. High-quality single crystal (0.1-0.3 mm)5-15 mg, soluble2-5 mg per diastereomer, soluble
Ambiguity Unambiguous, "gold standard"High confidence with computational supportModel-dependent, potential for ambiguity
Throughput Low; crystal growth can be a bottleneckModerateHigh
Expertise Requires specialist operator and instrumentModerate; requires computational chemistryWidely accessible with standard NMR
Key Advantage Direct, irrefutable 3D structureNo crystallization needed; solution-phase dataHigh accessibility, small sample size
Key Limitation Absolute requirement for a suitable crystalRequires access to a VCD spectrometer and computational resourcesDerivatization must go to completion; model can be complex

Conclusion and Recommendation

The choice of technique for confirming the absolute stereochemistry of 2-Methylpiperazine-2-carboxylic acid dihydrochloride depends on the specific context of the research, available resources, and the stage of development.

  • For definitive, unambiguous proof , particularly for a novel compound intended for clinical development, Single-Crystal X-ray Crystallography is the unparalleled choice. The successful determination of the absolute configuration of the parent 2-methylpiperazine scaffold by this method provides strong precedent.[11] However, the primary hurdle is obtaining diffraction-quality crystals, which can be a time-consuming and uncertain process.

  • When crystallization is unsuccessful or a solution-state conformation is of interest , Vibrational Circular Dichroism is an excellent and increasingly routine alternative.[17] It provides a high level of confidence in the assignment without the need for derivatization. The combination of experimental data with robust DFT calculations makes it a powerful and reliable method.[19][22]

  • For a rapid, accessible, and cost-effective analysis , NMR spectroscopy with a chiral derivatizing agent like Mosher's acid is a practical option.[31][] This method is particularly useful for routine confirmation or for screening multiple synthetic batches. However, the interpretation relies on a conformational model, which can sometimes be complex for cyclic systems, and requires careful and complete derivatization.

Ultimately, a multi-pronged approach can provide the highest level of confidence. For instance, an initial assignment by NMR can be later confirmed by VCD or, ideally, by SC-XRD to provide a complete and irrefutable stereochemical picture of your synthesized 2-Methylpiperazine-2-carboxylic acid dihydrochloride.

References

  • Grokipedia. Chiral derivatizing agent.
  • Wikipedia. Chiral derivatizing agent.
  • DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY.
  • ResearchGate. (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers.
  • Experts@Minnesota. Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons.
  • PubMed. Determination of absolute configuration using single crystal X-ray diffraction.
  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
  • ACS Publications. Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm | Journal of Chemical Information and Modeling.
  • ResearchGate. Electronic circular dichroism for chiral analysis | Request PDF.
  • Determination Techniques for Absolute Configuration of Chiral Compound.
  • The use of X-ray Crystallography to Determine Absolute Configuration (II).
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • RSC Publishing. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • PMC. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
  • ACS Publications. Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications | The Journal of Organic Chemistry.
  • Spark904. Absolute configuration of complex chiral molecules.
  • Mastering Stereochemistry: A Comprehensive Guide for Students – Part 3.
  • Scilit. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
  • Chemistry World. Resolving absolute stereochemistry in early drug discovery with VCD.
  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • ResearchGate. Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent.
  • ResearchGate. (PDF) New chiral recognition reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR.
  • SERC. Single-crystal X-ray Diffraction.
  • IUCr Journals. Absolute structure and absolute configuration.
  • Blogs@NTU. Chiral Chromatography: Separating Twins | Stereochemistry.
  • arXiv. Deep peak property learning for efficient chiral molecules ECD spectra prediction.
  • YouTube. Single Crystal X Ray Diffraction familiarisation video.
  • Department of Chemistry | UZH - Universität Zürich. Preparation of Single Crystals for X-ray Diffraction.
  • JASCO Inc. Principles and Applications of Vibrational Circular Dichroism (VCD) Spectroscopy.
  • An introduction to circular dichroism spectroscopy.
  • BioTools. ABSOLUTE CONFIGURATION BY VCD.
  • PubMed. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review.
  • Encyclopedia MDPI. Electronic Circular Dichroism.
  • The Biochemist - Portland Press. A beginner's guide to X-ray data processing.
  • Mosher ester derivatives.
  • Chemistry Stack Exchange. How do I determine the absolute configuration experimentally?.
  • Benchchem. Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
  • Scribd. VCD Spectroscopy Methodology Guide | PDF.
  • JASCO Global. Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.
  • PubMed. Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine.
  • ResearchGate. Preparation of chiral 2-methylpiperazine.
  • Frontiers. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.

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Comparative

Benchmarking the performance of 2-Methylpiperazine-2-carboxylicaciddihydrochloride against established industry standards

Executive Summary This technical guide benchmarks 2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-Me-Pca·2HCl) against its industry-standard counterpart, Piperazine-2-carboxylic acid (Pca). 2-Me-Pca represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 2-Methylpiperazine-2-carboxylic acid dihydrochloride (2-Me-Pca·2HCl) against its industry-standard counterpart, Piperazine-2-carboxylic acid (Pca).

2-Me-Pca represents a specialized class of


-methylated, conformationally constrained amino acids . While the standard Pca is a widely used scaffold in peptidomimetics and medicinal chemistry, the introduction of the methyl group at the C2 position (creating a quaternary center) significantly alters its physicochemical profile. This guide evaluates these differences, focusing on conformational rigidity , metabolic stability , and synthetic utility , providing researchers with the data needed to select the appropriate scaffold for drug discovery campaigns.

Structural & Physicochemical Benchmark

The primary differentiator between the subject compound and the industry standard is the quaternary carbon at position 2. This structural modification imparts specific steric and electronic properties that drive its performance advantages.

Comparative Properties Table
Feature2-Methylpiperazine-2-carboxylic acid (Subject)Piperazine-2-carboxylic acid (Standard)Performance Implication
Structure Type

-disubstituted (Quaternary)

-monosubstituted (Tertiary)
2-Me-Pca induces stronger conformational locking.
Steric Bulk High (Methyl + Carboxyl at C2)Moderate (H + Carboxyl at C2)2-Me-Pca restricts bond rotation (

angles).
Metabolic Stability High (Proteolysis Resistant)Moderate (Susceptible to amidases)

-Methylation blocks enzymatic attack.
Lipophilicity (Est. LogP) Higher (~ -0.4 to 0.1)Lower (~ -1.5)Methyl group improves membrane permeability.
Basicity (pKa) ~5.6 / 9.8 (Perturbed by steric/electronic effects)~5.6 / 9.8Similar ionization, but nucleophilicity at N1 may be reduced by C2-Me steric hindrance.
Synthetic Reactivity Lower (Sterically hindered coupling)High (Standard coupling rates)2-Me-Pca requires more aggressive coupling conditions.
Structural Visualization

The following diagram illustrates the structural relationship and the "steric lock" introduced by the methyl group.

StructureComparison Standard Standard: Piperazine-2-carboxylic acid (Flexible C2-H) Subject Subject: 2-Methylpiperazine-2-carboxylic acid (Rigid C2-Me Quaternary Center) Standard->Subject  α-Methylation   Effect Performance Outcome: 1. Restricted Ring Pucker 2. Blocked Proteolysis 3. Fixed Sidechain Orientation Subject->Effect  Induces  

Figure 1: Structural evolution from the standard Pca to the constrained 2-Me-Pca scaffold.

Performance Analysis: Why Choose 2-Me-Pca?

A. Conformational Constraint (The "Thorpe-Ingold" Effect)

In peptide design, the standard Pca allows for a degree of conformational flexibility. 2-Me-Pca, by virtue of the geminal substitution at C2 (methyl and carboxyl groups), forces the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions.

  • Performance Advantage: When incorporated into a peptide backbone, 2-Me-Pca acts as a potent

    
    -turn inducer . It is superior to Pca for stabilizing specific secondary structures (helices or turns) required for high-affinity receptor binding.
    
B. Metabolic Stability (The "Magic Methyl" Effect)

One of the most critical failures in peptide drug development is rapid degradation by peptidases.

  • Mechanism: Proteolytic enzymes typically require a hydrogen atom at the

    
    -carbon of the amino acid to initiate hydrolysis.
    
  • Benchmark: 2-Me-Pca lacks this

    
    -proton. Consequently, peptide bonds formed at the C2-carboxyl are highly resistant to enzymatic cleavage , significantly extending the plasma half-life (
    
    
    
    ) of the resulting therapeutic compared to Pca-based analogs.
C. Selectivity Profile

In medicinal chemistry (e.g., designing kinase or GPCR inhibitors), the "floppiness" of the standard Pca can lead to off-target binding.

  • Benchmark: The rigid 2-Me-Pca locks the pharmacophore in a defined vector. If this vector matches the target binding pocket, affinity and selectivity typically increase 10-100 fold compared to the flexible standard.

Experimental Protocols

Due to the steric hindrance at the quaternary center, 2-Me-Pca requires modified protocols compared to the standard Pca.

Protocol A: Peptide Coupling (incorporating 2-Me-Pca)

Standard Pca couples easily with HBTU/DIEA. 2-Me-Pca requires more potent activation.

Reagents:

  • Resin: Rink Amide (0.5 mmol/g)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) / TMP (2,4,6-Trimethylpyridine) or DIEA.

  • Solvent: DMF/NMP (1:1)

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-2-Methylpiperazine-2-carboxylic acid (3 eq) in DMF. Add HATU (2.9 eq) and HOAt (3 eq). Stir for 2 minutes.

  • Addition: Add the activated mixture to the resin-bound amine.

  • Base Addition: Add DIEA (6 eq) last to initiate the reaction.

  • Reaction Time: Allow to react for 4–6 hours (vs. 1 hour for standard Pca). Double coupling is recommended.

  • Monitoring: Use the Chloranil test (ninhydrin is often ineffective for secondary amines).

Protocol B: Deprotection to Dihydrochloride Salt

To generate the active 2-Me-Pca·2HCl form from a protected intermediate.

  • Dissolution: Dissolve the N-Boc protected intermediate in minimal 1,4-dioxane.

  • Acidolysis: Add 4M HCl in dioxane (10 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours.

  • Precipitation: Add cold diethyl ether (10 volumes). The 2-Me-Pca·2HCl will precipitate as a white/off-white solid.

  • Isolation: Filter under nitrogen (hygroscopic) and dry under high vacuum.

Decision Logic for Scaffold Selection

Use the following logic flow to determine when to upgrade from the standard Pca to 2-Me-Pca.

SelectionLogic Start Start: Scaffold Selection Q1 Is metabolic stability a critical failure point? Start->Q1 Q2 Is the target conformation known & rigid? Q1->Q2 No UseMe Use Subject: 2-Methylpiperazine-2-carboxylic acid (High Stability, Rigid) Q1->UseMe Yes (Critical) UseStd Use Standard: Piperazine-2-carboxylic acid (Lower Cost, Easier Synthesis) Q2->UseStd No (Flexible fit needed) Q2->UseMe Yes (Lock conformation)

Figure 2: Decision matrix for selecting between Pca and 2-Me-Pca based on project requirements.

References

  • Sigma-Aldrich. Piperazine-2-carboxylic acid dihydrochloride Product Specification. Available at:

  • BLD Pharm. 4-(tert-Butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid Structure and Properties. Available at:

  • National Institutes of Health (NIH). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry, 2024. Available at:

  • ChemicalBook. 2-Methylpiperazine Synthesis and Properties. Available at:

  • Thermo Fisher Scientific. Safety Data Sheet: (R)-(-)-2-Methylpiperazine. Available at:

Validation

A Senior Application Scientist's Guide to Ensuring Reproducible and Robust Results with 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical biology, the reproducibility and robustness of experimental findings are paramount. Piperazine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the reproducibility and robustness of experimental findings are paramount. Piperazine derivatives, lauded for their versatile pharmacophoric properties, are central to the development of a wide array of therapeutics.[1][2] Among these, 2-Methylpiperazine-2-carboxylic acid dihydrochloride and its analogues represent a critical class of chiral building blocks. However, the introduction of a methyl group, while offering potential advantages in modulating physicochemical properties and target interactions, also presents unique challenges to experimental consistency.

This guide provides an in-depth comparison of 2-Methylpiperazine-2-carboxylic acid dihydrochloride with its close structural relatives, offering a framework for understanding the causal factors that influence experimental outcomes. We will delve into detailed protocols, comparative data, and troubleshooting strategies to empower researchers to generate reliable and robust results.

The Critical Impact of Methyl Substitution on Physicochemical Properties and Biological Activity

The decision to employ a methyl-substituted piperazine derivative over its unsubstituted counterpart is a critical experimental choice driven by the desire to fine-tune molecular properties. The seemingly simple addition of a methyl group can profoundly influence a molecule's conformation, basicity (pKa), and lipophilicity, which in turn dictates its biological activity and pharmacokinetic profile.

Conformational Rigidity and Target Engagement

The piperazine ring typically adopts a chair conformation. The introduction of a methyl group at the C2 position can influence the ring's conformational dynamics. This seemingly minor alteration can have significant consequences for how the molecule interacts with its biological target. The orientation of the carboxylic acid and the nitrogen atoms is critical for forming key interactions, such as hydrogen bonds, with amino acid residues in a protein's binding pocket.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Unsubstituted Piperazine-2-carboxylic acid] -- "Flexible Chair Conformation" --> B{Multiple Binding Poses}; C[2-Methylpiperazine-2-carboxylic acid] -- "Steric Hindrance from Methyl Group" --> D{Restricted Conformational Freedom}; D -- "Favored Equatorial/Axial Orientation" --> E{Potentially Higher Target Specificity}; B -- "Lower Specificity / Off-Target Effects" --> F[Variable Experimental Readouts]; E -- "Consistent Binding Mode" --> G[Improved Reproducibility]; }

Caption: Influence of Methyl Substitution on Conformation and Binding.

Basicity (pKa) and its Implications for Solubility and Cell Permeability

The pKa of the piperazine nitrogens is a crucial determinant of the molecule's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. The addition of an electron-donating methyl group can influence the pKa of the nearby nitrogen atom.

A study on the pKa values of various piperazines revealed that the addition of a methyl group to the piperazine ring can lower the pKa due to steric hindrance effects.[3] This subtle shift can alter the ratio of protonated to unprotonated species at a given pH, which can have a cascading effect on experimental outcomes.

Comparative Analysis: 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride vs. Key Alternatives

To ensure the robustness of experimental results, it is essential to understand how 2-Methylpiperazine-2-carboxylic acid dihydrochloride performs in comparison to its common alternatives: Piperazine-2-carboxylic acid dihydrochloride (the unsubstituted parent compound) and 2,5-Dimethylpiperazine-2-carboxylic acid dihydrochloride (a di-substituted analogue).

PropertyPiperazine-2-carboxylic acid dihydrochloride2-Methylpiperazine-2-carboxylic acid dihydrochloride2,5-Dimethylpiperazine-2-carboxylic acid dihydrochlorideRationale for Impact on Reproducibility
Molecular Weight 203.07 g/mol [4]~217.1 g/mol ~231.13 g/mol Affects molarity calculations and stoichiometry in reactions. Inaccurate measurements can lead to variability.
Chirality AchiralChiral (R/S enantiomers)Chiral (cis/trans isomers and enantiomers)Enantiomers can have different biological activities. Use of a racemic mixture can lead to inconsistent results if the activity resides in one enantiomer.[5]
pKa pKa1 ≈ 5.7, pKa2 ≈ 9.8Expected to be slightly lower than the parent compound[3]Expected to be further altered due to two methyl groupsChanges in pKa affect solubility and permeability at different pH values, potentially leading to variability in assay performance across different buffer systems.[3]
Solubility Soluble in waterGenerally soluble in water, but may be influenced by the methyl groupSolubility can be more variable depending on the isomeric formPoor solubility can lead to inaccurate concentrations and precipitation during experiments, a major source of irreproducibility.
Stability Generally stableStability can be influenced by the methyl groupStability may vary between isomersDegradation of the compound over time or under certain experimental conditions can lead to a decrease in the effective concentration and the generation of confounding byproducts.

Experimental Protocols for Ensuring Robustness

The following protocols are designed to be self-validating systems, with built-in checks to ensure the quality and consistency of your experimental setup.

Protocol 1: Purity and Identity Verification by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the identity and purity of your starting material. Impurities or incorrect identification of the compound are primary sources of experimental irreproducibility.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Methylpiperazine-2-carboxylic acid dihydrochloride.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[6] Ensure the sample is fully dissolved.

    • Filter the sample through a small plug of cotton wool in a Pasteur pipette to remove any particulate matter.[6]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure the spectral window is wide enough to capture all proton signals (typically -1 to 14 ppm).

    • Integrate all peaks, including any residual solvent peaks.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts.

    • The presence of unexpected signals may indicate impurities.

    • The integration values should correspond to the number of protons in the molecule. For example, the methyl group protons should integrate to 3H.

    • For chiral compounds, the presence of a single set of peaks for each proton indicates an enantiomerically pure sample, while a racemic mixture may show peak splitting or broadening depending on the solvent and other conditions.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Weigh Compound"]; B [label="Dissolve in Deuterated Solvent"]; C [label="Filter into NMR Tube"]; D [label="Acquire 1H NMR Spectrum"]; E [label="Process and Analyze Data"]; F [label="Compare to Reference"]; G [label="Assess Purity and Identity"]; A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for NMR-based purity and identity verification.

Protocol 2: Chiral Purity Assessment by HPLC

Rationale: For chiral molecules like 2-Methylpiperazine-2-carboxylic acid dihydrochloride, verifying the enantiomeric excess (ee) is crucial, as different enantiomers can exhibit distinct biological activities.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point.[7][8][9]

    • Choose an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[7]

    • For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be necessary to improve peak shape.[7]

  • Sample Preparation:

    • Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • The two enantiomers should elute as separate peaks.

  • Data Analysis:

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Protocol 3: Assessing Solubility and Stability

Rationale: The solubility and stability of a compound under experimental conditions directly impact its effective concentration and can be a significant source of variability.

Step-by-Step Methodology (Adapted from[10]):

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of your experimental buffer (e.g., PBS, cell culture media) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Separate the undissolved solid by centrifugation and filtration.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Forced Degradation Study:

    • Prepare solutions of the compound at a known concentration in various stress conditions relevant to your experiments (e.g., acidic pH, basic pH, presence of oxidizing agents, elevated temperature).

    • Incubate the solutions for a defined period.

    • Analyze the samples at different time points using HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.

Troubleshooting Common Issues in Reproducibility

IssuePotential CauseRecommended Action
High Variability in Biological Assay Readouts - Impure starting material- Racemic mixture used instead of a single enantiomer- Compound precipitation in assay buffer- Verify purity and identity using NMR and Mass Spectrometry.- Determine enantiomeric excess by chiral HPLC.- Measure solubility in the specific assay buffer.
Inconsistent Reaction Yields or Kinetics - Inaccurate weighing of the compound- Degradation of the compound in the reaction solvent- Incorrect stoichiometry due to hydrochloride salt form- Use a calibrated analytical balance.- Perform a stability study in the reaction solvent.- Account for the weight of the dihydrochloride counterions in molar calculations.
Shifting HPLC Retention Times - Changes in mobile phase composition- Column degradation- Sample degradation- Prepare fresh mobile phase daily.- Use a guard column and regularly check column performance.- Analyze samples promptly after preparation.

Conclusion: A Commitment to Rigorous Science

Ensuring the reproducibility and robustness of experimental results obtained with 2-Methylpiperazine-2-carboxylic acid dihydrochloride and its analogues requires a meticulous and proactive approach. By understanding the fundamental influence of the methyl group on the compound's properties, implementing rigorous analytical validation of starting materials, and utilizing robust experimental protocols, researchers can significantly enhance the reliability of their findings. This commitment to scientific integrity not only strengthens the validity of individual experiments but also contributes to the collective progress of drug discovery and development.

References

  • Benchchem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Benchchem.
  • Benchchem. (2025). (R)-2-Methylpiperazine (L)-tartaric acid salt. Benchchem.
  • Brandt, S. D., et al. (2018). Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Forensic Sciences Research, 3(2), 145-157.
  • Chau-Chyun, C., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Kulesza, A., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules, 21(4), 433.
  • Nayak, S. K., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 571-578.
  • DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1233-1241.
  • Hoffmann, M., & Rummey, C. (1996). Process for preparing 2-piperazine carboxylic acid derivatives.
  • DeSantis, J., et al. (2022).
  • Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European journal of medicinal chemistry, 41(3), 387–396.
  • Kozlowski, J. A., et al. (2002). Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands. Bioorganic & medicinal chemistry letters, 12(5), 791–794.
  • Benchchem. (2025). An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity. Benchchem.
  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • The Not So Boring Biochemist. (2022, October 13). Troubleshooting and optimizing lab experiments [Video]. YouTube.
  • Li, H., et al. (2025). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
  • Romanelli, A., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Journal of Molecular Structure, 1284, 135369.
  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(2).
  • BGB Analytik AG. (n.d.). CHIRAL Handbook.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
  • Gong, N., et al. (2020). Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal.
  • Li, Y., et al. (2025). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures.
  • Phenomenex. (n.d.).
  • Chau-Chyun, C., et al. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
  • UNODC. (n.d.).
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  • Al-Masoudi, N. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific reports, 13(1), 10833.
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  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International journal of molecular sciences, 22(24), 13399.
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  • P. S., K., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors.
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  • Li, Y., et al. (2025).
  • Anonymous. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Sigma-Aldrich. (n.d.). Piperazine-2-carboxylic acid 98 3022-15-9.

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Comparative

A head-to-head comparison of different synthetic routes to 2-Methylpiperazine-2-carboxylicaciddihydrochloride

An In-Depth Technical Guide to the Synthesis of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride Executive Summary 2-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS: 2742653-88-7 / 1935054-97-9) is a conforma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Methylpiperazine-2-carboxylic Acid Dihydrochloride

Executive Summary

2-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS: 2742653-88-7 / 1935054-97-9) is a conformationally restricted, quaternary


-amino acid scaffold.[1][2] Unlike its non-methylated counterpart, the presence of the 

-methyl group at the chiral center (C2) significantly restricts the conformational flexibility of the piperazine ring, enhancing metabolic stability and selectivity in peptide mimetics and small-molecule inhibitors (e.g., HIV integrase and Brm targeting agents).

This guide compares the two dominant synthetic strategies:

  • The

    
    -Alkylation Route (Late-Stage Functionalization):  The industry-standard method for high enantiopurity, utilizing cryogenic enolate chemistry on protected piperazine-2-carboxylates.
    
  • The De Novo Cyclization Route: A convergent strategy building the ring from acyclic precursors, typically used when specific ring substitutions (e.g., C5/C6) are also required.

Part 1: Head-to-Head Route Comparison

FeatureRoute A:

-Alkylation (Recommended)
Route B: De Novo Cyclization
Primary Mechanism Electrophilic alkylation of a lithium enolate intermediate.Intramolecular nucleophilic substitution / Amide coupling.
Starting Material Piperazine-2-carboxylic acid (commercially available).[3][4]2-Methyl-2,3-diaminopropionic acid or Aib derivatives.
Step Count 3-4 Steps (Protection

Alkylation

Deprotection).
5-7 Steps (Linear assembly).
Stereocontrol High: Retains SM chirality or controlled by chiral auxiliaries.Variable: Often requires resolution of racemic intermediates.
Scalability Moderate (Requires cryogenic -78°C conditions).High (Standard thermal conditions).
Key Reagents LDA or LiHMDS, Methyl Iodide (MeI), Boc/Cbz groups.1,2-Dibromoethane, amino acid precursors.[5][6]
Yield (Overall) 40–60%20–35%

Part 2: Detailed Synthetic Protocols

Route A: Electrophilic -Alkylation (The Gold Standard)

This route is preferred for medicinal chemistry applications requiring high optical purity. It relies on the generation of a transient enolate at the C2 position of an orthogonally protected piperazine.

Mechanism:

  • Protection: The secondary amines of piperazine-2-carboxylic acid are protected (N1-Cbz, N4-Boc) to prevent side reactions and increase solubility.

  • Enolization: A strong, non-nucleophilic base (LDA or LiHMDS) deprotonates the

    
    -proton at -78°C.
    
  • Alkylation: The resulting enolate attacks the methylating agent (MeI) from the less hindered face (often anti to the N1-protecting group).

  • Global Deprotection: Acidic hydrolysis removes protecting groups and yields the dihydrochloride salt.

Experimental Protocol:

  • Step 1: Preparation of the Enolate Precursor

    • Reagents: (S)-4-N-Boc-1-N-Cbz-piperazine-2-carboxylic acid methyl ester.

    • Setup: Flame-dried 3-neck flask, Argon atmosphere.

    • Procedure: Dissolve the protected ester (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C using a dry ice/acetone bath.

  • Step 2: Methylation

    • Reagents: LiHMDS (Lithium hexamethyldisilazide, 1.0 M in THF, 2.5 equiv), MeI (Methyl Iodide, 3.0 equiv).

    • Addition: Add LiHMDS dropwise over 30 min, maintaining internal temp < -70°C. Stir for 1 hour to ensure complete enolization.

    • Quench: Add MeI (neat) dropwise. Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

    • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][7] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[7] Purify via flash chromatography (Hex/EtOAc) to isolate the quaternary ester.

  • Step 3: Hydrolysis and Salt Formation

    • Reagents: 6N HCl (aq), Dioxane.

    • Procedure: Dissolve the methylated intermediate in Dioxane. Add 6N HCl (10 equiv). Reflux at 90°C for 12 hours (removes Boc, Cbz, and hydrolyzes ester).

    • Isolation: Concentrate in vacuo. Triturate the residue with Et₂O or Acetone to precipitate the product.

    • Product: 2-Methylpiperazine-2-carboxylic acid dihydrochloride (White solid).

Critical Control Point: The temperature must strictly remain below -70°C during base addition to prevent self-condensation or racemization of the starting material before enolization.

Route B: De Novo Cyclization (The Building Block Strategy)

This route is useful when the starting piperazine-2-carboxylic acid is unavailable or when isotopic labeling is required on the ethylene bridge.

Mechanism: It involves the construction of the piperazine ring by reacting a 1,2-diamine (often ethylenediamine) with a functionalized 3-carbon fragment containing the quaternary center (e.g., a 2-halo-2-methylpropionate derivative), followed by reduction.

Workflow:

  • Alkylation: Reaction of N,N'-dibenzylethylenediamine with Ethyl 2-bromo-2-methylpropionate.

  • Cyclization: Intramolecular amide formation to yield the 2-methyl-3-oxopiperazine derivative.

  • Reduction: Reduction of the lactam (amide carbonyl) using BH₃·THF or LiAlH₄ (Note: This reduces the amide to the amine, but the carboxyl group must be protected or introduced later if using this specific sequence. A more direct path uses 2-amino-2-methyl-3-chloropropionate).

Part 3: Visualization of the Preferred Pathway

The following diagram illustrates the


-Alkylation Route , highlighting the critical enolate intermediate and orthogonal protection strategy.

G Figure 1: Synthetic Workflow for Route A (Alpha-Alkylation) SM Piperazine-2-carboxylic Acid (SM) Prot 1-Cbz-4-Boc Protected Ester SM->Prot 1. Cbz-Cl 2. Boc2O 3. MeOH/H+ Enolate Li-Enolate Intermediate (-78°C) Prot->Enolate LiHMDS THF, -78°C Alkylated Quaternary Methyl Ester Enolate->Alkylated MeI (Electrophile) SN2 Attack Final 2-Methylpiperazine-2-COOH • 2HCl Alkylated->Final 6N HCl Reflux (Global Deprotection)

Caption: Figure 1 outlines the orthogonal protection and cryogenic alkylation sequence required to install the quaternary methyl group with high fidelity.

References

  • Organic Syntheses. (2016). Synthesis of Piperazines via Pd-Catalyzed Methodologies. Organic Letters, 18, 5272-5275. Retrieved from [Link]

  • Google Patents. (2021).[7][8] WO2021252666A1 - Brm targeting compounds and associated methods of use.[8] (Describes the specific synthesis of 2-methylpiperazine-2-carboxylic acid via oxalyl chloride coupling). Retrieved from

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from [Link]

  • Amazon AWS / Tetrahedron. (1992). Electroreductive decyanation of nitriles and its application to synthesis of α-alkylamines. (Supporting info for alkylation strategies). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Methylpiperazine-2-carboxylic acid dihydrochloride

Navigating the frontiers of drug development requires not only innovation but also an unwavering commitment to safety. This guide provides essential, direct guidance for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the frontiers of drug development requires not only innovation but also an unwavering commitment to safety. This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling of 2-Methylpiperazine-2-carboxylic acid dihydrochloride. As a specialized research chemical, direct and comprehensive hazard data is not always publicly available. Therefore, this protocol is built upon a synthesis of information from structurally similar compounds and grounded in established, authoritative safety principles to ensure a robust margin of safety.

Our approach is to treat substances with unknown toxicological profiles with a high degree of caution. The recommendations herein are derived from the hazard profiles of parent piperazine structures, related methylpiperazine derivatives, and the general class of corrosive, irritant organic acid hydrochlorides.

Assumed Hazard Profile & Risk Assessment

Based on an analysis of analogous compounds, researchers must assume that 2-Methylpiperazine-2-carboxylic acid dihydrochloride presents the following hazards until proven otherwise. This conservative assessment forms the basis for all subsequent safety and handling protocols.

Hazard Category Anticipated Risk Rationale & Causality
Skin Corrosion/Irritation High The dihydrochloride salt of a carboxylic acid suggests acidic properties. Similar piperazine derivatives are classified as causing severe skin burns and eye damage.[1][2] Dust from corrosive solids can react with skin moisture, causing chemical burns.[3][4]
Serious Eye Damage High Corrosive solids and their dusts are particularly hazardous to the eyes.[3][5] The parent compound, Piperazine-2-carboxylic acid dihydrochloride, is a known serious eye irritant.[6] Immediate and irreversible damage is possible upon contact.
Respiratory Irritation Moderate to High Fine chemical powders can be easily inhaled, causing irritation to the respiratory tract.[4][7][8][9] This is a known hazard for piperazine derivatives.[6][7]
Hygroscopicity High The dihydrochloride salt structure makes the compound likely to absorb moisture from the air. This can affect chemical integrity and increase the risk of exposure as the powder may become clumped or sticky.[2]

Personal Protective Equipment (PPE): Your Primary Barrier

Selection of appropriate PPE is the most critical step in mitigating the risks outlined above. The following multi-layered approach is mandatory for all personnel handling this compound.

Core PPE Requirements
  • Primary Eye and Face Protection: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required for any work in the laboratory. However, due to the high risk of eye damage from corrosive dust, chemical splash goggles are mandatory when handling the solid compound. For procedures with a higher risk of splashes or aerosol generation (e.g., dissolving the compound), a full-face shield must be worn in conjunction with chemical splash goggles. [3][10][11] A face shield alone does not provide adequate protection.[3]

  • Hand Protection: Double-gloving is required. Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be a heavier-duty style (e.g., minimum 8-mil thickness) and must be removed and discarded immediately upon any known or suspected contact with the compound. Always wash hands thoroughly with soap and water after removing gloves.[10][12]

  • Body Protection: A flame-resistant laboratory coat is required. For operations involving significant quantities of the solid or when working with solutions, a chemical-resistant apron should be worn over the lab coat.[3][4][10] All exposed skin must be covered; this includes wearing long pants and closed-toe shoes.[3]

  • Respiratory Protection: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[4][13] If work outside of a fume hood is unavoidable and there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used as part of a comprehensive respiratory protection program.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Core PPE (All Tasks) cluster_2 Task-Specific Protection cluster_3 Required Controls & Upgraded PPE start Assess Handling Task weighing Weighing/Transferring Solid start->weighing Solid Handling dissolving Dissolving/Solution Work start->dissolving Solution Handling low_risk Handling Dilute Solution (<0.1M in closed system) start->low_risk Low Concentration/ Closed System core_ppe Mandatory Base PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses (min.) - Closed-toe Shoes hood_goggles Required Controls: - Chemical Fume Hood - Chemical Splash Goggles weighing->hood_goggles face_shield Upgrade: - Add Full Face Shield - Chemical Apron dissolving->face_shield base_sufficient Action: - Maintain Core PPE low_risk->base_sufficient

Caption: PPE selection workflow based on the experimental task.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[12][14]

  • Due to its hygroscopic nature, consider storage in a desiccator.[2]

  • Store below eye level in a cabinet designated for corrosive materials.[4] Do not store with strong oxidizing agents or bases.[1]

Step-by-Step Weighing and Handling Protocol
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of all unnecessary items.

  • Don PPE: Put on all required PPE as determined by the workflow above (Section 2.2). This must include, at a minimum, a lab coat, double nitrile gloves, and chemical splash goggles.

  • Transport: Use a secondary container to transport the chemical from the storage area to the fume hood.

  • Weighing:

    • Perform all weighing operations on a draft shield or within a powder weighing station inside the fume hood to prevent air currents from dispersing the powder.[9]

    • Use anti-static tools and weigh boats if the powder is fine and prone to static dispersal.[9]

    • Open the container slowly. Avoid creating dust clouds.[12]

    • Use a dedicated spatula for this chemical. Do not use metal spatulas if there is a risk of reaction.

    • Close the primary container securely immediately after dispensing the required amount.

  • Dissolution: If making a solution, slowly add the solid to the solvent (e.g., water) while stirring. Never add solvent to the solid, as this can cause splashing and an exothermic reaction.[4]

  • Cleanup:

    • Carefully wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a damp cloth or towel.

    • Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) into a designated hazardous waste container.

Disposal Plan: Responsible End-of-Life Management

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: 2-Methylpiperazine-2-carboxylic acid dihydrochloride is a halogenated organic compound due to the presence of the dihydrochloride salt. It must be disposed of in a waste container specifically labeled "Halogenated Organic Waste."[13][15]

  • Container Management:

    • Collect all solid waste (contaminated weigh paper, gloves, etc.) and unused solid material in a clearly labeled, sealed container.

    • Collect all solutions containing the compound in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.[14][16][17]

    • Never mix halogenated waste with non-halogenated solvent waste. The disposal cost and process for halogenated waste are significantly different and more complex.[14][17]

  • Final Disposal: All waste containers must be managed according to your institution's hazardous waste program and local, state, and federal regulations.[1][16] Do not pour any amount of this chemical or its solutions down the drain.[13]

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and your research. Always prioritize a thorough risk assessment before beginning any new procedure.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). OSHA Training School. [Link]

  • 8.9 Corrosives - Environment, Health and Safety. University of California, Santa Cruz. [Link]

  • Working safely with corrosive substances. (2022, August 17). Seton UK. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. (2021, February 24). EnviroServe. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

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